molecular formula C50H64ClFN10O6S2 B10829344 XL01126

XL01126

货号: B10829344
分子量: 1019.7 g/mol
InChI 键: HKSBXNVKPFTBIG-WUEKOBJSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

XL01126 is a useful research compound. Its molecular formula is C50H64ClFN10O6S2 and its molecular weight is 1019.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H64ClFN10O6S2

分子量

1019.7 g/mol

IUPAC 名称

(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H64ClFN10O6S2/c1-30-41(69-29-56-30)34-12-10-31(11-13-34)24-54-44(64)39-23-36(63)27-62(39)46(66)42(58-47(67)50(52)16-17-50)49(2,3)70-28-33-8-6-32(7-9-33)26-60-18-20-61(21-19-60)45(65)35-14-15-38(40(22-35)68-5)57-48-55-25-37(51)43(53-4)59-48/h10-15,22,25,29,32-33,36,39,42,63H,6-9,16-21,23-24,26-28H2,1-5H3,(H,54,64)(H,58,67)(H2,53,55,57,59)/t32?,33?,36-,39+,42-/m1/s1

InChI 键

HKSBXNVKPFTBIG-WUEKOBJSSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O

产品来源

United States

Foundational & Exploratory

understanding the role of LRRK2 in Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of LRRK2 in Parkinson's Disease

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the genetic landscape of Parkinson's disease (PD), representing the most common cause of both familial (autosomal dominant) and sporadic forms of the condition.[1][2][3] Mutations in the LRRK2 gene are significant risk factors for PD, with certain mutations accounting for up to 40% of cases in specific ethnic populations.[4][5] The protein product is a large, multi-domain enzyme whose pathogenic variants typically lead to a toxic gain-of-function, primarily through increased kinase activity. This aberrant activity disrupts a multitude of cellular processes, including vesicular trafficking, autophagy, and neuroinflammation, ultimately contributing to the progressive neurodegeneration characteristic of PD. Understanding the intricate molecular pathways governed by LRRK2 is therefore a critical objective for the development of disease-modifying therapies.

LRRK2 Protein Structure and Function

LRRK2 is a complex 286 kDa protein belonging to the ROCO family, characterized by a central enzymatic core and surrounding protein-protein interaction domains. This multi-domain architecture allows it to function as both a kinase and a GTPase, integrating various cellular signals.

The key functional domains include:

  • Leucine-Rich Repeats (LRR): Involved in protein-protein interactions.

  • Ras of Complex Proteins (ROC) Domain: A GTPase domain that binds and hydrolyzes GTP.

  • C-terminal of ROC (COR) Domain: Functions as a dimerizing and regulatory domain for the ROC GTPase.

  • Kinase (MAPKKK) Domain: A serine/threonine kinase domain responsible for phosphorylating substrate proteins.

  • WD40 Domain: Acts as a scaffold for protein-protein interactions.

Mutations linked to Parkinson's disease are frequently found within the enzymatic ROC-COR and kinase domains, highlighting the critical role of these catalytic functions in its pathogenic mechanism.

LRRK2_Domains cluster_LRRK2 LRRK2 Protein Domains ARM ARM/ANK LRR LRR ARM->LRR ROC ROC (GTPase) LRR->ROC COR COR ROC->COR KIN Kinase COR->KIN WD40 WD40 KIN->WD40

Caption: Domain structure of the LRRK2 protein.

Pathogenic Mutations and Prevalence

Several missense mutations in the LRRK2 gene have been confirmed as pathogenic, with the G2019S substitution in the kinase domain being the most prevalent worldwide. Other significant pathogenic mutations include R1441C/G/H and Y1699C, located in the ROC-COR bidomain. These mutations are inherited in an autosomal dominant manner with age-dependent and incomplete penetrance, meaning not all carriers will develop the disease. The prevalence of these mutations varies significantly across different ethnic populations.

Quantitative Data: Prevalence of Common LRRK2 Mutations in Parkinson's Disease
MutationRegion/PopulationPrevalence in Familial PDPrevalence in Sporadic PDReference(s)
G2019S North African Berbers~30-41%~30-41%
Ashkenazi Jews~26%~10.6%
Southern European3-14%2-4%
Northern European0-3%<1-2%
USA (Overall)2.8-6.6%~1.6-2.1%
G2385R East Asian-~5-10%
R1628P East Asian-~5-11%
R1441C/G/H Basque/EuropeanVariesLess common

Core Cellular Pathways and Pathogenic Mechanisms

The gain-of-function kinase activity of mutant LRRK2 is a central driver of its neurotoxicity. This hyperactivity leads to the hyperphosphorylation of downstream substrates, disrupting several critical cellular pathways.

LRRK2 and Rab GTPase Signaling

A pivotal breakthrough in LRRK2 research was the identification of a subset of Rab GTPases as bona fide physiological substrates of its kinase activity. LRRK2 phosphorylates these small GTPases, which are master regulators of intracellular vesicle trafficking, within their Switch II domain.

  • Key Substrates: Rab8, Rab10, Rab12, and Rab29 are among the most well-characterized LRRK2 substrates.

  • Mechanism of Action: LRRK2-mediated phosphorylation requires Rab proteins to be in their active, GTP-bound state and localized to membranes. This phosphorylation event alters their function; instead of promoting their normal trafficking roles, it causes them to bind to a new set of effector proteins. For instance, phosphorylated Rab8 and Rab10 recruit effector proteins like RILPL1, which leads to the accumulation of these complexes near the centrosome, ultimately inhibiting primary ciliogenesis.

  • Upstream Activation: Rab29, itself a PD risk factor, can recruit LRRK2 to the Golgi apparatus and stressed lysosomes, leading to its activation and subsequent phosphorylation of other Rab substrates, forming a pathogenic cascade.

This disruption of Rab-mediated vesicle trafficking affects multiple organelles, including the Golgi, endosomes, and lysosomes.

LRRK2_Rab_Pathway cluster_pathway LRRK2-Rab Signaling Cascade in Parkinson's Disease cluster_complex LRRK2-Rab Signaling Cascade in Parkinson's Disease Rab29 Rab29 (on Golgi/Lysosome) LRRK2_active Active LRRK2 (Pathogenic Mutations) Rab29->LRRK2_active Recruits & Activates LRRK2_inactive Inactive LRRK2 LRRK2_inactive->LRRK2_active Mutations (e.g., G2019S) - or - Rab10 Rab10-GTP LRRK2_active->Rab10 Phosphorylates Vesicle Vesicle Trafficking LRRK2_active->Vesicle Disrupts pRab10 pRab10 Rab10->pRab10 P RILPL1 RILPL1 (Effector) pRab10->RILPL1 Binds Complex pRab10-RILPL1 Complex Cilia Primary Ciliogenesis Complex->Cilia Inhibits

Caption: LRRK2 phosphorylates Rab GTPases, altering their function.

LRRK2 and the Autophagy-Lysosomal Pathway

The autophagy-lysosomal pathway (ALP) is a critical cellular process for degrading and recycling damaged organelles and aggregated proteins, such as α-synuclein. Neurons are particularly dependent on efficient autophagy for their long-term survival. Evidence strongly suggests that LRRK2 is a key regulator of this pathway, and its dysfunction is a major contributor to PD pathology.

  • Mechanism of Disruption: Pathogenic LRRK2 mutations have been shown to impair multiple stages of autophagy. Some studies indicate that mutant LRRK2 inhibits the formation of autophagosomes, while others show it impairs the fusion of autophagosomes with lysosomes for final degradation. This leads to an accumulation of autophagic vacuoles and cellular waste. Conversely, silencing LRRK2 has been shown to increase basal autophagic flux.

  • Interaction with α-synuclein: The impairment of autophagy by mutant LRRK2 can lead to the accumulation of α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of PD. This suggests a synergistic relationship where LRRK2 dysfunction exacerbates α-synuclein pathology.

LRRK2_Autophagy cluster_autophagy LRRK2's Role in the Autophagy-Lysosomal Pathway Mutant_LRRK2 Mutant LRRK2 (Increased Kinase Activity) Autophagosome Autophagosome Formation Mutant_LRRK2->Autophagosome Inhibits Fusion Autophagosome-Lysosome Fusion Mutant_LRRK2->Fusion Inhibits Autophagosome->Fusion Proceeds to Degradation Lysosomal Degradation Fusion->Degradation Enables Synuclein α-synuclein Aggregates Degradation->Synuclein Clears Waste Damaged Organelles & Cellular Waste Degradation->Waste Clears Accumulation Accumulation of Toxic Substrates Synuclein->Accumulation Waste->Accumulation

Caption: Mutant LRRK2 impairs autophagy, leading to toxic accumulation.

LRRK2 and Neuroinflammation

Neuroinflammation, characterized by the activation of brain-resident immune cells like microglia and astrocytes, is a prominent feature of PD pathology. LRRK2 is highly expressed in immune cells and plays a critical role in modulating the inflammatory response.

  • Microglial Activation: Pathogenic LRRK2 mutations are thought to sensitize microglia, priming them for an exaggerated pro-inflammatory response to pathological stimuli like extracellular α-synuclein.

  • Signaling Pathways: In microglia, mutant LRRK2 can regulate inflammatory signaling pathways. For example, the G2019S mutation has been shown to downregulate protein kinase A (PKA) activity, which in turn can lead to the activation of the pro-inflammatory transcription factor NF-κB. LRRK2 has also been linked to the MAPK signaling cascade, which is involved in cellular stress and inflammatory responses.

  • Peripheral and Central Immunity: The high expression of LRRK2 in peripheral immune cells, such as monocytes, suggests that an inflammatory trigger in the periphery could contribute to neuroinflammation in the brain, with LRRK2 acting as a key mediator.

LRRK2_Inflammation cluster_inflammation LRRK2 in Neuroinflammation Stimuli Pathological Stimuli (e.g., α-synuclein) Microglia Microglia Stimuli->Microglia Activates Mutant_LRRK2 Mutant LRRK2 Microglia->Mutant_LRRK2 Contains NFkB NF-κB Pathway Mutant_LRRK2->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Neuron Dopaminergic Neuron Cytokines->Neuron Induces Stress & Damage Degeneration Neurodegeneration Neuron->Degeneration Leads to

Caption: LRRK2 mutations sensitize microglia, promoting neuroinflammation.

Key Experimental Protocols

Investigating the complex functions of LRRK2 requires robust and reproducible experimental methods. Below are protocols for key assays used in LRRK2 research.

In Vitro LRRK2 Kinase Activity Assay

This protocol describes a method to measure the kinase activity of purified, recombinant LRRK2 against a substrate, with the readout based on quantifying ADP production using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Purified recombinant LRRK2 (e.g., GST-tagged fragment 970-2527).

  • LRRK2 substrate (e.g., LRRKtide peptide, Rab protein, or Myelin Basic Protein).

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2.5 mM MgCl₂, 0.5 mM TCEP).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate-reading luminometer.

Methodology:

  • Reagent Preparation: Dilute the LRRK2 enzyme, substrate, and ATP to desired working concentrations in Kinase Buffer. If testing inhibitors, prepare a serial dilution in DMSO.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 1 µL of test compound (inhibitor) or 5% DMSO (vehicle control).

    • 2 µL of LRRK2 enzyme solution.

    • 2 µL of Substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • First Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by LRRK2 into a luminescent signal.

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects LRRK2 kinase activity.

Kinase_Assay_Workflow cluster_workflow Workflow: In Vitro LRRK2 Kinase Assay start Start prep Prepare Reagents (LRRK2, Substrate, ATP, Inhibitor) start->prep setup Set up Reaction in 384-well Plate (Inhibitor + Enzyme + Substrate/ATP) prep->setup incubate1 Incubate (e.g., 120 min, RT) Kinase Reaction setup->incubate1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->adp_glo incubate2 Incubate (40 min, RT) adp_glo->incubate2 detect Add Kinase Detection Reagent (Convert ADP to Light) incubate2->detect incubate3 Incubate (30 min, RT) detect->incubate3 read Read Luminescence incubate3->read end End read->end

Caption: Experimental workflow for a luminescence-based LRRK2 kinase assay.

Cellular LRRK2 Activity via Proximity Ligation Assay (PLA)

This protocol allows for the in situ detection of LRRK2 kinase activity within cultured cells or tissue sections by measuring its autophosphorylation at Serine 1292 (pS1292). PLA provides high sensitivity and subcellular resolution.

Materials:

  • Fixed cells or tissue sections.

  • Primary Antibodies: Rabbit anti-LRRK2 and Mouse anti-pS1292-LRRK2.

  • Duolink® In Situ PLA® Probes (Anti-Rabbit PLUS, Anti-Mouse MINUS).

  • Duolink® In Situ Detection Reagents (e.g., Red).

  • Wash Buffers and Mounting Medium with DAPI.

  • Fluorescence microscope.

Methodology:

  • Sample Preparation: Culture cells on coverslips, treat as desired, and fix with 4% paraformaldehyde. Permeabilize with Triton X-100. For tissues, use standard paraffin-embedded section protocols.

  • Blocking: Block non-specific antibody binding using the blocking solution provided in the kit for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate the samples with both primary antibodies (anti-LRRK2 and anti-pS1292) diluted in the provided antibody diluent. Incubate overnight at 4°C.

  • PLA Probe Incubation: Wash the samples and then incubate with the PLA probes (anti-rabbit and anti-mouse secondary antibodies conjugated to oligonucleotides). These probes will bind to the primary antibodies. Incubate for 1 hour at 37°C.

  • Ligation: Wash the samples and add the Ligation solution. This step ligates the two DNA oligonucleotides on the PLA probes into a closed circle, but only if they are in close proximity (<40 nm), i.e., if the pS1292 modification is present on the LRRK2 protein. Incubate for 30 minutes at 37°C.

  • Amplification: Wash and add the Amplification solution, which contains a polymerase. This initiates a rolling-circle amplification of the ligated DNA circle, creating a concatemerized product. A fluorescently labeled oligonucleotide in the solution hybridizes to this product. Incubate for 100 minutes at 37°C.

  • Final Washes and Mounting: Wash the samples thoroughly to remove unbound reagents. Mount the coverslips onto slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Visualize the samples using a fluorescence microscope. Each red fluorescent spot represents a single pS1292-LRRK2 molecule. Quantify the number of spots per cell to determine the level of LRRK2 kinase activity.

Conclusion and Therapeutic Outlook

LRRK2 stands as a validated and compelling target for therapeutic intervention in Parkinson's disease. Its gain-of-function kinase activity is a central pathogenic event that disrupts multiple fundamental cellular processes, including Rab GTPase-mediated vesicular trafficking, autophagy-lysosomal function, and the neuroinflammatory response. The development of potent and selective LRRK2 kinase inhibitors represents a promising strategy for creating disease-modifying therapies. The ability to measure LRRK2 activity through biomarkers like phosphorylated Rab10 provides a potential avenue for patient stratification and monitoring treatment efficacy in clinical trials. Continued research into the complex signaling networks governed by LRRK2 will be essential to fully unravel its role in neurodegeneration and to refine therapeutic strategies for both genetic and idiopathic forms of Parkinson's disease.

References

The Discovery and Development of XL01126: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL01126 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for professionals in the field of drug discovery and development. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: Targeting LRRK2 in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease.[1] Traditional therapeutic strategies have focused on the development of kinase inhibitors to block LRRK2's catalytic function.[2][3] However, the PROTAC technology offers an alternative and potentially more advantageous approach by inducing the degradation of the entire LRRK2 protein, thus eliminating both its kinase-dependent and -independent (scaffolding) functions.[4] this compound emerged from a focused drug discovery effort to develop a potent and effective LRRK2 degrader.

Discovery of this compound: A PROTAC Approach

The development of this compound was a multi-step process involving the rational design and screening of a library of PROTAC molecules. These molecules are bifunctional, consisting of a ligand that binds to the target protein (LRRK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.

Initial screening efforts evaluated ligands for various E3 ligases, including von Hippel-Lindau (VHL), Cereblon (CRBN), and cellular inhibitor of apoptosis (cIAP). This led to the identification of a VHL-recruiting PROTAC with a thioether-conjugated VHL ligand, VH101, as a promising starting point. Subsequent medicinal chemistry optimization of the linker and the LRRK2-binding moiety culminated in the discovery of this compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the formation of a ternary complex between LRRK2 and the VHL E3 ligase. This proximity facilitates the VHL-mediated polyubiquitination of LRRK2, marking it for degradation by the 26S proteasome. This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple LRRK2 proteins.

The degradation of LRRK2 by this compound has been shown to be dependent on the ubiquitin-proteasome system. Pre-treatment of cells with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132) effectively blocks this compound-induced LRRK2 degradation.

Signaling Pathway Diagram

XL01126_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex LRRK2 LRRK2 LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->Polyubiquitinated_LRRK2 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_LRRK2->Proteasome Recognition Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degradation

Caption: Mechanism of this compound-induced LRRK2 degradation.

In Vitro Characterization

Degradation Potency and Efficacy

This compound demonstrates potent and rapid degradation of LRRK2 in various cell lines. The degradation parameters, including DC50 (concentration for 50% degradation) and Dmax (maximum degradation), have been extensively characterized.

Cell LineLRRK2 GenotypeDC50 (4h)DC50 (24h)DmaxDegradation Half-life (t1/2)Reference
MEFsWild-Type32 nM-82%1.2 h
MEFsG2019S14 nM-90%0.6 h
PBMCsHuman72 nM17 nM>80%2.4 h
SH-SY5YHuman-->50% at 300 nM-
Ternary Complex Formation

The formation of a stable and cooperative ternary complex is crucial for efficient degradation. This compound exhibits positive cooperativity in forming the LRRK2-XL01126-VHL complex, as determined by NanoBRET assays.

ParameterValueReference
Cooperativity (α)5.7

In Vivo Properties

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier (BBB), a critical feature for a neurodegenerative disease therapeutic.

ParameterRouteValueReference
Oral Bioavailability (F)Oral (p.o.)15%
Brain-to-Plasma RatioOral & Parenteral<0.035

Despite the low brain-to-plasma ratio, the catalytic nature of PROTACs may still allow for significant target engagement and degradation in the central nervous system.

Experimental Protocols

Cell Culture and LRRK2 Degradation Assay (Western Blot)
  • Cell Lines: Mouse embryonic fibroblasts (MEFs) expressing wild-type or G2019S mutant LRRK2, human peripheral blood mononuclear cells (PBMCs), and SH-SY5Y neuroblastoma cells were used.

  • Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.

  • Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against LRRK2 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify LRRK2 protein levels relative to the loading control.

Experimental Workflow: LRRK2 Degradation Assay

LRRK2_Degradation_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Caption: A typical experimental workflow for assessing LRRK2 degradation.

Fluorescence Polarization (FP) Binding Assay for VHL
  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.

  • Reagents: Recombinant VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (tracer), and assay buffer.

  • Procedure:

    • A solution of the VBC complex is incubated with the test compound (this compound) in a microplate.

    • The fluorescent tracer is added to the wells.

    • After incubation to reach equilibrium, the fluorescence polarization is measured using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer and binding of the test compound to VHL. The data is used to determine the binding affinity (e.g., IC50 or Kd).

NanoBRET Ternary Complex Formation Assay
  • Principle: This live-cell assay measures the proximity of two proteins of interest using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Line: HEK293T cells are transiently co-transfected with plasmids encoding LRRK2 fused to NanoLuc luciferase (the BRET donor) and VHL fused to HaloTag (which is labeled with a fluorescent acceptor).

  • Procedure:

    • Transfected cells are plated in a microplate.

    • Cells are treated with varying concentrations of the PROTAC (this compound).

    • The NanoBRET substrate is added, and both donor and acceptor emission signals are measured.

  • Data Analysis: The BRET ratio is calculated, and an increase in the BRET signal indicates the formation of the LRRK2-PROTAC-VHL ternary complex.

Conclusion and Future Directions

This compound is a groundbreaking preclinical candidate that validates the PROTAC approach for targeting LRRK2 in Parkinson's disease. Its favorable in vitro and in vivo properties, including oral bioavailability and BBB penetration, make it a valuable tool for further research into the roles of LRRK2 and a promising starting point for the development of a novel therapeutic for Parkinson's disease. Further studies will focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its long-term safety and efficacy in relevant animal models of Parkinson's disease.

References

XL01126 PROTAC Degrader for LRRK2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the XL01126 proteolysis-targeting chimera (PROTAC) degrader for Leucine-Rich Repeat Kinase 2 (LRRK2). It is designed to offer researchers and drug development professionals a detailed understanding of this compound's mechanism of action, its degradation profile, and the experimental protocols necessary for its evaluation.

Introduction to this compound

This compound is a potent and selective PROTAC degrader of LRRK2, a key target in Parkinson's disease research.[1] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the LRRK2 inhibitor HG-10-102-01.[2] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.[1] Notably, this compound is orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies.[3][4]

Mechanism of Action

This compound functions by forming a ternary complex with LRRK2 and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to LRRK2, tagging it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple LRRK2 protein molecules. The degradation of LRRK2 by this compound has been shown to be dependent on the ubiquitin-proteasome system.

XL01126_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Ternary_Complex This compound-LRRK2-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Proteasome 26S Proteasome Ub_LRRK2->Proteasome Recognition Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degradation

Mechanism of Action of this compound PROTAC.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity, implicated in various cellular processes. A key downstream substrate of LRRK2's kinase activity is the Rab GTPase, Rab10. Phosphorylation of Rab10 by LRRK2 is a critical event in the signaling cascade and is often used as a biomarker for LRRK2 kinase activity. This compound-mediated degradation of LRRK2 leads to a reduction in Rab10 phosphorylation.

LRRK2_Signaling_Pathway LRRK2_active Active LRRK2 (Kinase Domain) pRab10 Phospho-Rab10 LRRK2_active->pRab10 Phosphorylates Rab10 Rab10 Rab10->pRab10 Downstream Downstream Cellular Processes pRab10->Downstream Modulates This compound This compound This compound->LRRK2_active Induces Degradation

LRRK2 Signaling and this compound Intervention.

Data Presentation

In Vitro Degradation of LRRK2 by this compound

The following tables summarize the in vitro degradation performance of this compound across various cell lines and conditions.

Table 1: Degradation Potency (DC50) of this compound

Cell LineLRRK2 GenotypeTreatment Time (h)DC50 (nM)Reference
MEFsWild-Type (WT)432
MEFsG2019S414
PBMCsHuman472
PBMCsHuman2417

Table 2: Maximum Degradation (Dmax) and Half-life (T1/2) of this compound

Cell LineLRRK2 GenotypeDmax (%)T1/2 (h)Reference
MEFsWild-Type (WT)821.2
MEFsG2019S90-920.6
PBMCsHuman82-902.4
In Vivo Pharmacokinetics of this compound in Mice

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Bioavailability (F)15%
Blood-Brain Barrier PenetrantYes

Experimental Protocols

LRRK2 Degradation Assessment by Western Blotting

This protocol describes the immunoblotting for LRRK2 and phosphorylated Rab10 to assess the degradation efficiency of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., Bio-Rad Turbo Blot system)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-pRab10 (Thr73), anti-total Rab10, anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for the indicated times.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.

NanoBRET Target Engagement Assay

This assay measures the binding of this compound to LRRK2 in live cells.

Materials:

  • HEK293 cells

  • LRRK2-NanoLuc fusion vector

  • Transfection reagent

  • NanoBRET tracer

  • NanoBRET Nano-Glo Substrate

  • Luminometer

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the LRRK2-NanoLuc fusion vector.

    • Seed the transfected cells into 96-well plates.

  • Compound Treatment:

    • Add the NanoBRET tracer to the cells.

    • Treat the cells with various concentrations of this compound for 2 hours.

  • Signal Measurement:

    • Add the NanoBRET Nano-Glo Substrate.

    • Measure the BRET signal using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.

Conclusion

This compound is a highly effective PROTAC degrader of LRRK2, demonstrating potent and rapid degradation in vitro and favorable pharmacokinetic properties in vivo. Its ability to penetrate the blood-brain barrier makes it a particularly promising tool for studying LRRK2 biology in the context of neurodegenerative diseases like Parkinson's. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other LRRK2-targeting degraders.

References

The Biological Activity of XL01126 on LRRK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and this compound represents a promising chemical probe to explore LRRK2 biology and a potential starting point for drug development.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome. This mechanism of action is distinct from traditional kinase inhibitors, as it leads to the removal of the entire LRRK2 protein, including its non-catalytic domains, offering a powerful tool to study its scaffolding functions.

Signaling Pathway Diagram

XL01126_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System This compound This compound LRRK2 LRRK2 Protein This compound->LRRK2 Binds to LRRK2 VHL VHL E3 Ligase This compound->VHL Binds to VHL Ubiquitination Ubiquitination of LRRK2 LRRK2->Ubiquitination Recruited by VHL Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation LRRK2 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Quantitative Biological Activity

The following tables summarize the key quantitative data on the biological activity of this compound on LRRK2.

Table 1: In Vitro Degradation of LRRK2 by this compound
Cell LineLRRK2 GenotypeDC50 (4h)Dmax (4h)T1/2 (300 nM)Reference
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)32 nM82%1.2 h
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant14 nM90-92%0.6 h
Human Peripheral Blood Mononuclear Cells (PBMCs)-72 nM-2.4 h
  • DC50: The concentration of this compound required to degrade 50% of LRRK2.

  • Dmax: The maximum percentage of LRRK2 degradation observed.

  • T1/2: The time required to degrade 50% of LRRK2 at a given concentration.

Table 2: Cellular Activity of this compound
AssayCell Line / GenotypeEC50Reference
Rab10 Phosphorylation InhibitionG2019S LRRK2 MEFs15 nM
Rab10 Phosphorylation InhibitionWT LRRK2 MEFs-
  • EC50: The concentration of this compound required to achieve 50% of the maximum effect (in this case, inhibition of Rab10 phosphorylation, a downstream substrate of LRRK2).

Table 3: Binding Affinities
CompoundTargetKiReference
This compoundVHL2.33 µM
  • Ki: The inhibition constant, a measure of the binding affinity of a compound to its target.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound on LRRK2.

Cell Culture and Treatment

Mouse Embryonic Fibroblasts (MEFs) from wild-type and G2019S LRRK2 knock-in mice, as well as human peripheral blood mononuclear cells (PBMCs), were cultured under standard conditions. For degradation and phosphorylation assays, cells were treated with varying concentrations of this compound or DMSO (vehicle control) for the indicated time periods.

Western Blotting

Objective: To determine the levels of total LRRK2, phosphorylated LRRK2 (pSer935), and phosphorylated Rab10 (pThr73).

Protocol:

  • Cell Lysis: After treatment, cells were washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total LRRK2, pSer935-LRRK2, total Rab10, pThr73-Rab10, and a loading control (e.g., tubulin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) reagent and imaged.

  • Quantification: Band intensities were quantified using densitometry software and normalized to the loading control. The relative levels of LRRK2 and phosphorylated proteins were then calculated relative to the DMSO-treated samples.

Tandem Mass Tag (TMT)-Based Global Proteomic Profiling

Objective: To assess the selectivity of this compound-induced degradation across the proteome.

Protocol:

  • Sample Preparation: WT MEFs were treated with 300 nM this compound, its inactive diastereomer (cis-XL01126), or DMSO for 4 hours.

  • Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were digested into peptides.

  • TMT Labeling: Peptides from each condition were labeled with a different isobaric TMT reagent.

  • LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of over 8,000 proteins was quantified by comparing the reporter ion intensities from the TMT tags.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_wb_steps Western Blotting Steps cluster_proteomics_steps Proteomics Steps cluster_results Data Output Start Start with MEFs or PBMCs Treatment Treat with this compound or DMSO Start->Treatment WB Western Blotting Treatment->WB Proteomics TMT Proteomics Treatment->Proteomics Lysis_WB Cell Lysis Lysis_P Cell Lysis & Digestion SDSPAGE SDS-PAGE Lysis_WB->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Detection_WB Antibody Detection Transfer->Detection_WB Quant_WB Quantification Detection_WB->Quant_WB DegradationData LRRK2 Degradation (DC50, Dmax) Quant_WB->DegradationData PhosphoData Phosphorylation (EC50) Quant_WB->PhosphoData TMT TMT Labeling Lysis_P->TMT LCMS LC-MS/MS TMT->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis SelectivityData Proteome-wide Selectivity DataAnalysis->SelectivityData

Caption: Workflow for assessing the cellular activity of this compound.

LRRK2 Signaling Context

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Mutations in LRRK2 are a major genetic cause of Parkinson's disease. This compound, by degrading LRRK2, provides a tool to dissect the roles of both the catalytic and non-catalytic functions of LRRK2 in these pathways.

LRRK2 Signaling Pathway Diagram

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_intervention Pharmacological Intervention LRRK2_Mutations PD Mutations (e.g., G2019S) LRRK2_Node LRRK2 LRRK2_Mutations->LRRK2_Node Increase Kinase Activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Node->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_Node->Autophagy Inflammation Inflammatory Signaling (e.g., MAPK pathway) LRRK2_Node->Inflammation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking XL01126_Intervention This compound XL01126_Intervention->LRRK2_Node Induces Degradation

Caption: Simplified overview of the LRRK2 signaling pathway.

Summary and Conclusion

This compound is a potent, selective, and cell-permeable PROTAC degrader of LRRK2. It induces rapid and robust degradation of both wild-type and G2019S mutant LRRK2 at nanomolar concentrations. The degradation of LRRK2 by this compound leads to the dephosphorylation of its downstream substrate, Rab10, demonstrating functional inhibition of the LRRK2 signaling pathway. Furthermore, this compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable tool for in vivo studies. This technical guide provides a comprehensive summary of the biological activity of this compound, which can serve as a valuable resource for researchers in the field of Parkinson's disease and LRRK2 biology.

References

In Vitro Characterization of XL01126: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the development of therapeutics for Parkinson's disease.[1][2] this compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the LRRK2 inhibitor HG-10-102-01.[3][4] This design facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1]

Quantitative Analysis of this compound Activity

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potency in degrading LRRK2 and affecting downstream signaling. The data below is summarized from studies in multiple cell lines, including wild-type (WT) and G2019S mutant Mouse Embryonic Fibroblasts (MEFs), human Peripheral Blood Mononuclear Cells (PBMCs), and the human neuroblastoma cell line SH-SY5Y.

LRRK2 Degradation Potency
Cell Line/LRRK2 StatusParameterValueTime Point
G2019S LRRK2 MEFsDC₅₀14 nM4h
WT LRRK2 MEFsDC₅₀32 nM4h
Human PBMCsDC₅₀72 nM4h
Human PBMCsDC₅₀17 nM24h
G2019S LRRK2 MEFsDₘₐₓ90%4h
WT LRRK2 MEFsDₘₐₓ82%4h

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

LRRK2 Degradation Kinetics
Cell Line/LRRK2 StatusParameterValue (at 300 nM)
Human PBMCsT₁/₂2.4 h

T₁/₂: Degradation half-life.

Functional Inhibition of LRRK2 Pathway
Cell Line/LRRK2 StatusParameterThis compound EC₅₀HG-10-102-01 EC₅₀
G2019S LRRK2 MEFsRab10 Phosphorylation~18 nM110 nM
WT LRRK2 MEFsRab10 Phosphorylation~71 nM214 nM

EC₅₀: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

Binding Affinities and Cooperativity
ParameterValue
VHL Binding (Kᵢ)2.33 µM
Ternary Complex Cooperativity (α)5.7

A cooperativity factor (α) greater than 1 indicates a positive cooperativity in the formation of the LRRK2-XL01126-VHL ternary complex.

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC to induce the degradation of LRRK2. This process involves the recruitment of the VHL E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of LRRK2 inhibits its kinase activity, thereby reducing the phosphorylation of its downstream substrates, such as Rab10.

XL01126_Mechanism_of_Action This compound This compound Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 LRRK2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Active_LRRK2 Active LRRK2 Proteasome Proteasome Ubiquitination->Proteasome Targets LRRK2 for Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 Degrades Rab10 Rab10 Active_LRRK2->Rab10 Phosphorylates pRab10 pRab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking

Caption: Mechanism of this compound-induced LRRK2 degradation and its effect on downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Dose-Dependent LRRK2 Degradation Assay

This assay is performed to determine the DC₅₀ and Dₘₐₓ of this compound in various cell lines.

  • Cell Culture and Seeding: Plate Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4 or 24 hours). A DMSO-treated group serves as the vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting: Normalize protein lysates and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total LRRK2, phospho-LRRK2 (pSer935), total Rab10, phospho-Rab10 (pThr73), and a loading control (e.g., Tubulin or GAPDH).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. Normalize the LRRK2 signal to the loading control and compare it to the DMSO control to determine the percentage of degradation.

Dose_Dependent_Degradation_Workflow start Start cell_seeding Cell Seeding start->cell_seeding compound_treatment This compound Treatment (Serial Dilution) cell_seeding->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end End data_analysis->end

Caption: Workflow for the dose-dependent degradation assay.

NanoBRET Ternary Complex Formation Assay

This assay is employed to measure the formation of the LRRK2-XL01126-VHL ternary complex in live cells and to determine the cooperativity factor (α).

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for LRRK2 fused to NanoLuc luciferase and VHL fused to HaloTag.

  • Cell Seeding: Seed the transfected cells into 384-well plates.

  • Compound and Ligand Addition: Add the HaloTag NanoBRET 618 ligand and a serial dilution of this compound to the cells.

  • Signal Measurement: Measure both the donor (NanoLuc) and acceptor (NanoBRET 618) signals using a plate reader.

  • BRET Ratio Calculation: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

  • Data Analysis: Plot the NanoBRET ratio against the this compound concentration to determine the extent of ternary complex formation and calculate the cooperativity factor.

NanoBRET_Workflow start Start transfection HEK293 Cell Transfection (LRRK2-NanoLuc & VHL-HaloTag) start->transfection cell_seeding Cell Seeding (384-well) transfection->cell_seeding ligand_compound Add HaloTag Ligand & this compound cell_seeding->ligand_compound signal_measurement Measure Donor & Acceptor Signals ligand_compound->signal_measurement ratio_calc Calculate NanoBRET Ratio signal_measurement->ratio_calc data_analysis Data Analysis (Cooperativity) ratio_calc->data_analysis end End data_analysis->end

Caption: Workflow for the NanoBRET ternary complex formation assay.

Global Proteomic Profiling

Tandem mass tag (TMT)-based quantitative proteomics is used to assess the selectivity of this compound-induced degradation across the entire proteome.

  • Cell Treatment: Treat WT MEFs with 300 nM this compound, its inactive epimer cis-XL01126, or DMSO for 4 hours.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different TMT reagent.

  • Peptide Fractionation: Combine the labeled peptides and fractionate them using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins across the different treatment groups. Identify proteins that are significantly downregulated by this compound compared to the controls. The analysis of over 8000 proteins showed that LRRK1, the closest homolog of LRRK2, was unaffected.

This comprehensive in vitro characterization demonstrates that this compound is a potent, fast, and selective degrader of LRRK2, supporting its potential as a chemical probe to study LRRK2 biology and as a starting point for the development of novel therapeutics for Parkinson's disease.

References

Selectivity Profile of XL01126 Against Other Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the selectivity of a compound is critical for its development as a therapeutic agent and as a chemical probe. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of LRRK2, a key target in Parkinson's disease research. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to the LRRK2 inhibitor HG-10-102-01. By simultaneously binding to both LRRK2 and VHL, this compound facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a powerful alternative to traditional kinase inhibition.

Selectivity Profile of this compound

The selectivity of this compound has been primarily assessed through proteome-wide analysis. While a comprehensive screen against a panel of kinases for this compound itself is not publicly available, the high selectivity of its warhead, HG-10-102-01, provides strong evidence for its specificity.

Proteome-Wide Selectivity

A global quantitative tandem mass tag (TMT)-based proteomic profiling was performed on wild-type mouse embryonic fibroblasts (MEFs) to assess the selectivity of this compound at the protein level.[1] The analysis quantified over 8000 proteins following treatment with 300 nM this compound for 4 hours.

Key Findings:

  • High Selectivity for LRRK2: The proteomic data confirmed a significant and selective knockdown of LRRK2.[1]

  • No Effect on LRRK1: The closest homolog of LRRK2, LRRK1, was not affected by this compound treatment.[1]

  • No Impact on LRRK2-Related Proteins: Other proteins associated with LRRK2 biology, such as VPS35 and the Rab-specific phosphatase PPM1H, remained unaffected.[2]

Off-Target Profile

The proteomic analysis identified one notable off-target protein that was partially degraded by this compound.

Off-Target ProteinExtent of DegradationLRRK2-Dependence
Phosphodiesterase 6D (PDE6D)~30%Independent

Further investigation in LRRK2 knockout MEFs demonstrated that the degradation of PDE6D is not a downstream consequence of LRRK2 degradation, indicating an independent interaction.[1]

Inferred Kinase Selectivity from the Warhead Ligand (HG-10-102-01)

The kinase-binding moiety of this compound is the potent and selective LRRK2 inhibitor, HG-10-102-01. The selectivity of this warhead has been extensively profiled and provides a strong indication of the likely kinase selectivity of this compound.

A study assessing the kinase selectivity of HG-10-102-01 against a panel of 138 kinases at a concentration of 10 µM revealed that only two kinases were inhibited by more than 80%:

KinaseIC50 (µM)
Mixed-Lineage Kinase 1 (MLK1)2.1
MAP Kinase-Interacting Serine/Threonine-Protein Kinase 2 (MNK2)0.6

Furthermore, a broader screen of HG-10-102-01 against 451 kinases in a KinomeScan assay confirmed its remarkable selectivity for LRRK2. This high intrinsic selectivity of the warhead component suggests that this compound is unlikely to engage a wide range of other kinases.

Experimental Protocols

Global Proteomic Profiling

Objective: To determine the selectivity of this compound across the proteome.

Methodology: Unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling.

Cell Line: Wild-type Mouse Embryonic Fibroblasts (MEFs).

Treatment: Cells were treated with 300 nM this compound, the inactive diastereomer cis-XL01126, or DMSO (vehicle control) for 4 hours.

Protocol:

  • Cell Lysis and Protein Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with distinct TMT reagents.

  • Peptide Fractionation: The labeled peptides were combined and fractionated using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data was processed to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the control samples to determine changes in protein levels.

Visualizations

Signaling Pathway and Mechanism of Action

XL01126_Mechanism_of_Action cluster_0 This compound-mediated LRRK2 Degradation This compound This compound Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 LRRK2->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruits Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degradation Degraded LRRK2 (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of this compound-induced LRRK2 degradation.

Experimental Workflow for Proteomic Profiling

Proteomics_Workflow cluster_1 TMT-based Quantitative Proteomics Workflow Start MEF Cell Culture Treatment Treatment: - 300 nM this compound - cis-XL01126 (control) - DMSO (control) (4 hours) Start->Treatment Lysis Cell Lysis & Protein Digestion Treatment->Lysis TMT Tandem Mass Tag (TMT) Labeling Lysis->TMT Fractionation High-pH Reversed-Phase Fractionation TMT->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Data Analysis & Protein Quantification LCMS->DataAnalysis End Selectivity Profile DataAnalysis->End

Caption: Workflow for assessing this compound selectivity.

Conclusion

References

Structural Basis for XL01126-Mediated LRRK2 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), offers a novel modality to eliminate LRRK2 protein and its pathogenic functions. This technical guide provides an in-depth analysis of the structural and molecular mechanisms underlying the degradation of LRRK2 mediated by the PROTAC XL01126. This compound is a potent and selective degrader that hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of LRRK2.[1][2][3][4][5] This document details the quantitative aspects of this compound's activity, the experimental protocols for its characterization, and the structural basis of its mechanism of action.

Introduction to this compound: A LRRK2-Targeting PROTAC

This compound is a heterobifunctional molecule designed to specifically target LRRK2 for degradation. It is composed of three key components: a ligand that binds to LRRK2 (the LRRK2 inhibitor HG-10-102-01), a ligand that recruits the E3 ubiquitin ligase VHL (a derivative of the VHL ligand VH101), and a chemical linker that connects the two ligands. By simultaneously binding to both LRRK2 and VHL, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to LRRK2. This proximity enables the VHL-associated ubiquitin-conjugating enzymes to transfer ubiquitin molecules to LRRK2, marking it for degradation by the 26S proteasome.

Quantitative Analysis of this compound-Mediated LRRK2 Degradation

The efficacy of this compound has been quantified through various in vitro and cellular assays. The key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

ParameterCell Line/ConditionValueReference
DC50 G2019S LRRK2 MEFs (4h)14 nM
WT LRRK2 MEFs (4h)32 nM
Human PBMCs (4h)72 nM
Human PBMCs (24h)17 nM
Dmax G2019S LRRK2 MEFs (4h)90%
WT LRRK2 MEFs (4h)82%
Human PBMCs (4h)89%
Degradation Half-Life (t1/2) G2019S LRRK2 MEFs (300 nM)0.6 h
WT LRRK2 MEFs (300 nM)1.2 h
Human PBMCs (300 nM)2.4 h
Ternary Complex Cooperativity (α) LRRK2-XL01126-VHL5.7

Mechanism of Action: A Step-by-Step Breakdown

The degradation of LRRK2 by this compound is a catalytic process that involves several key steps, as illustrated in the signaling pathway below. This process is dependent on the ubiquitin-proteasome system.

XL01126_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation This compound This compound Ternary_Complex LRRK2-XL01126-VHL This compound->Ternary_Complex Binds LRRK2 LRRK2 LRRK2->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Recruited Ternary_Complex->this compound Recycled Ternary_Complex->VHL_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Proteasome 26S Proteasome Ub_LRRK2->Proteasome Targeted Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 Activated E1_E2->VHL_Complex Loaded Degraded_LRRK2 Degraded Peptides Proteasome->Degraded_LRRK2 Degrades

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Structural Basis of Ternary Complex Formation

While a high-resolution crystal or cryo-EM structure of the LRRK2-XL01126-VHL ternary complex is not yet publicly available, the structural basis of this interaction can be inferred from the known structures of the individual components and analogous PROTAC-mediated complexes.

LRRK2 is a large, multi-domain protein, and this compound targets its kinase domain. Cryo-EM structures of LRRK2 have revealed the overall architecture of the protein, providing a framework for understanding how this compound might access the kinase domain. The VHL E3 ligase complex is well-characterized structurally, and numerous crystal structures of VHL in complex with its ligands have been solved.

The formation of a stable and productive ternary complex is crucial for efficient degradation. The cooperativity value (α) of 5.7 for the LRRK2-XL01126-VHL complex indicates that the binding of LRRK2 to the this compound-VHL binary complex is stronger than its binding to this compound alone. This positive cooperativity is a key feature of effective PROTACs and is driven by favorable protein-protein interactions between LRRK2 and VHL that are induced by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.

Cellular LRRK2 Degradation Assay

This protocol is used to determine the DC50 and Dmax of a PROTAC in a cellular context.

LRRK2_Degradation_Workflow Start Start Cell_Culture Culture MEFs or other relevant cell lines Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 4 or 24 hours) Compound_Treatment->Incubation Cell_Lysis Lyse cells and collect protein extracts Incubation->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Perform Western blotting for LRRK2 and loading control Protein_Quantification->Western_Blot Data_Analysis Quantify band intensities and calculate DC50 and Dmax Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cellular LRRK2 degradation assay.

Methodology:

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) expressing wild-type or G2019S mutant LRRK2, or other relevant cell lines such as human peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 or 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LRRK2 and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: The intensity of the protein bands is quantified using densitometry. The relative LRRK2 levels are normalized to the loading control and plotted against the concentration of this compound to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n). It can be used to determine the cooperativity of ternary complex formation.

ITC_Workflow Start Start Prepare_Reagents Purify LRRK2 and VHL proteins; prepare this compound solution Start->Prepare_Reagents Load_ITC Load one protein into the ITC cell and the other protein with this compound into the syringe Prepare_Reagents->Load_ITC Titration Perform a series of injections of the syringe solution into the cell Load_ITC->Titration Measure_Heat_Change Measure the heat released or absorbed during each injection Titration->Measure_Heat_Change Data_Analysis Analyze the binding isotherm to determine Kd, ΔH, and n Measure_Heat_Change->Data_Analysis Calculate_Cooperativity Compare ternary and binary binding affinities to calculate α Data_Analysis->Calculate_Cooperativity End End Calculate_Cooperativity->End

Caption: Workflow for ITC-based ternary complex analysis.

Methodology:

  • Reagent Preparation: Purified recombinant LRRK2 and VHL proteins are prepared in a suitable buffer. A stock solution of this compound is prepared in the same buffer.

  • ITC Experiment Setup: The ITC instrument is equilibrated at the desired temperature. One of the proteins (e.g., VHL) is loaded into the sample cell, and the other protein (e.g., LRRK2) pre-incubated with this compound is loaded into the injection syringe.

  • Titration: A series of small injections of the syringe solution are made into the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the titrant to the sample. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

  • Cooperativity Calculation: The binding affinity of LRRK2 to the VHL-XL01126 complex is compared to its binary binding affinity to this compound alone to calculate the cooperativity factor (α).

Conclusion

This compound is a highly potent and selective PROTAC degrader of LRRK2, demonstrating significant promise as a chemical probe to study LRRK2 biology and as a potential therapeutic agent for Parkinson's disease. Its mechanism of action is dependent on the formation of a cooperative ternary complex with LRRK2 and the VHL E3 ligase, leading to the ubiquitination and proteasomal degradation of LRRK2. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and neurodegenerative disease. Further structural studies on the LRRK2-XL01126-VHL ternary complex will provide deeper insights into the molecular interactions that drive its remarkable efficacy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Non-Catalytic Functions of LRRK2 Studied with XL01126

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease. While its kinase activity has been a primary focus of research, the non-catalytic functions of LRRK2, such as its role as a scaffolding protein, are increasingly recognized as critical to its physiological and pathological activities. The development of potent and specific tools to dissect these functions is paramount. This compound is a proteolysis-targeting chimera (PROTAC) that induces the selective degradation of LRRK2, offering a powerful approach to investigate its non-catalytic roles by depleting the entire protein.[1][2][3][4][5] This guide provides a comprehensive overview of the non-catalytic functions of LRRK2 and the application of this compound as a research tool.

Data Presentation

This compound-Mediated LRRK2 Degradation

This compound is a highly potent and efficient degrader of both wild-type (WT) and G2019S mutant LRRK2 across various cell types. Its efficacy is characterized by low nanomolar half-maximal degradation concentrations (DC50), high maximal degradation (Dmax), and rapid degradation kinetics.

Cell LineLRRK2 GenotypeDC50 (4h)Dmax (4h)Degradation Half-life (T1/2) at 300 nM
Mouse Embryonic Fibroblasts (MEFs)WT32 nM82%1.2 h
Mouse Embryonic Fibroblasts (MEFs)G2019S14 nM90%0.6 h
Human Peripheral Blood Mononuclear Cells (PBMCs)WT72 nM>80%2.4 h
Bone Marrow-Derived Macrophages (BMDMs)WT15 nM~90%Not Reported
SH-SY5Y (Human Neuroblastoma)WTNot Reported>50% at 300nM (6h)Not Reported

Table 1: Quantitative parameters of this compound-induced LRRK2 degradation in different cell lines. Data compiled from.

Proteomic Selectivity of this compound

A key advantage of this compound is its high selectivity for LRRK2. Unbiased tandem mass tag (TMT)-based global proteomic profiling in WT MEFs treated with 300 nM this compound for 4 hours demonstrated a significant knockdown of LRRK2. Of the over 8000 proteins quantified, LRRK1, the closest homolog of LRRK2, and other related proteins like VPS35 and PPM1H were unaffected. A minor depletion of ~30% was observed for phosphodiesterase 6δ (PDE6D).

Experimental Protocols

Protocol 1: Assessment of LRRK2 Degradation by Western Blot

This protocol details the procedure to quantify the degradation of LRRK2 in cultured cells upon treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MEFs or SH-SY5Y) at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.

  • For mechanism-of-action studies, pre-treat cells with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132) before adding this compound to confirm degradation is mediated by the ubiquitin-proteasome system.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

4. Western Blotting:

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total LRRK2, phospho-LRRK2 (e.g., pSer935), a downstream substrate like Rab10 and phospho-Rab10 (pThr73), and a loading control (e.g., tubulin, GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Quantification:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the LRRK2 band to the loading control.

  • Calculate the percentage of LRRK2 degradation relative to the DMSO-treated control.

Protocol 2: Co-Immunoprecipitation to Study LRRK2 Protein Interactions

This protocol is for investigating the scaffolding function of LRRK2 by examining its interaction with other proteins. Degradation of LRRK2 with this compound should abolish these interactions.

1. Cell Transfection and Treatment:

  • Transfect cells (e.g., HEK293T) with constructs expressing tagged versions of LRRK2 and its putative interacting partner (e.g., FLAG-LRRK2 and MYC-DVL).

  • After 24-48 hours, treat the cells with this compound or DMSO for a sufficient time to induce LRRK2 degradation.

2. Cell Lysis:

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Clear the lysates by centrifugation as described in Protocol 1.

3. Immunoprecipitation:

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysates with an antibody against the tagged protein (e.g., anti-FLAG antibody for FLAG-LRRK2) or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

4. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by Western blotting as described in Protocol 1, using antibodies against both LRRK2 and its putative interacting partner.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

XL01126_Mechanism_of_Action This compound This compound (PROTAC) Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex LRRK2 LRRK2 LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_LRRK2 Proteasome Proteasome Ub_LRRK2->Proteasome Degradation Degraded LRRK2 (Loss of Scaffolding) Proteasome->Degradation Degradation

Caption: Mechanism of this compound-induced LRRK2 degradation.

LRRK2_Scaffolding_Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled LRP6 LRP6 Wnt->LRP6 Activation DVL DVL LRP6->DVL LRRK2 LRRK2 (Scaffold) DVL->LRRK2 Destruction_Complex β-catenin Destruction Complex (Axin, GSK3β, APC) DVL->Destruction_Complex Inhibition LRRK2->Destruction_Complex Bridges beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degraded_beta_catenin Degraded β-catenin beta_catenin->Degraded_beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes

Caption: LRRK2 as a scaffold in the canonical Wnt signaling pathway.

Experimental_Workflow_CoIP start Transfected Cells (e.g., FLAG-LRRK2, MYC-Interactor) treatment Treat with this compound or DMSO (Control) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis ip Immunoprecipitation (e.g., with anti-FLAG Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution analysis Western Blot Analysis (Blot for LRRK2 and Interactor) elution->analysis

Caption: Workflow for co-immunoprecipitation to study LRRK2 interactions.

Non-Catalytic Functions of LRRK2

LRRK2 as a Scaffolding Protein in Wnt Signaling

LRRK2 plays a crucial role as a scaffolding protein in the canonical Wnt signaling pathway. It interacts with key components of the β-catenin destruction complex, including Axin and GSK3β, as well as with Dishevelled (DVL) proteins. Upon stimulation of the pathway by Wnt ligands, LRRK2 is recruited to the plasma membrane where it binds to the Wnt co-receptor LRP6. This interaction is mediated by the RocCOR domain of LRRK2. By bridging the cytosolic destruction complex and the membrane-bound receptor complex, LRRK2 facilitates the formation of LRP6 signalosomes, which is essential for robust pathway activation.

The degradation of LRRK2 using a tool like this compound would be expected to disrupt this scaffolding function, leading to an alteration in Wnt signaling. Studies using LRRK2 knockdown have shown that loss of LRRK2 can compromise the integrity of the β-catenin destruction complex, leading to an increase in basal Wnt signaling activity. This highlights the importance of LRRK2 in maintaining the "off" state of the pathway in the absence of a Wnt signal.

LRRK2 in Other Signaling Pathways

LRRK2 has also been implicated as a scaffold in other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. It can bind to several components of the MAPK cascade and may regulate the spatial and temporal activation of these pathways. Furthermore, through its multiple protein-protein interaction domains, LRRK2 interacts with a wide array of proteins involved in cytoskeletal dynamics, vesicle trafficking, and autophagy, suggesting that its scaffolding functions are central to its diverse cellular roles.

Conclusion

The study of the non-catalytic functions of LRRK2 is essential for a complete understanding of its role in health and disease. This compound, as a potent and selective degrader of LRRK2, represents a state-of-the-art chemical tool to investigate these functions. By inducing the complete removal of the LRRK2 protein, this compound allows researchers to probe the consequences of the loss of LRRK2's scaffolding and other non-catalytic activities, independent of its kinase function. The experimental protocols and data presented in this guide provide a framework for utilizing this compound to further elucidate the complex biology of LRRK2 and its role in Parkinson's disease and other associated disorders.

References

Methodological & Application

Application Notes and Protocols for XL01126 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL01126 is a potent, selective, and bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] As a key target in Parkinson's disease research, the ability to effectively degrade LRRK2 protein offers a powerful tool to study its cellular functions. This compound is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an inhibitor of LRRK2, joined by a linker. This heterobifunctional molecule facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study LRRK2 degradation and its downstream signaling effects.

Mechanism of Action

This compound induces the degradation of LRRK2 through the ubiquitin-proteasome system. The molecule acts as a bridge, bringing LRRK2 into proximity with the VHL E3 ligase. This induced proximity results in the polyubiquitination of LRRK2, marking it for recognition and degradation by the 26S proteasome. This targeted protein degradation approach allows for the study of LRRK2's non-catalytic and scaffolding functions in addition to its kinase activity. The degradation of LRRK2 by this compound can be blocked by pre-treatment with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132).

XL01126_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (LRRK2-XL01126-VHL) This compound->Ternary_Complex Binds LRRK2 LRRK2 LRRK2->Ternary_Complex Recruits VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Polyubiquitination Polyubiquitinated LRRK2 Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degraded LRRK2 (Peptides) Proteasome->Degradation Degrades to

Mechanism of this compound-induced LRRK2 degradation.

Data Presentation

In Vitro Degradation of LRRK2 by this compound
Cell LineLRRK2 GenotypeDC50 (4h)DC50 (24h)Dmax (4h)Dmax (24h)Half-life (T½)
MEFsWild-Type (WT)32 nM-82%-1.2 h
MEFsG2019S Mutant14 nM-90%-0.6 h
Human PBMCsWild-Type (WT)72 nM17 nM--2.4 h (at 300 nM)
SH-SY5YWild-Type (WT)-->50%>50%-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Inhibition of Downstream Signaling
Cell LineLRRK2 GenotypepRab10 EC50 (4h)
MEFsWild-Type (WT)~71 nM
MEFsG2019S Mutant~18 nM

EC50: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

Experimental Protocols

Cell Culture and Seeding

a. Mouse Embryonic Fibroblasts (MEFs)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Subculturing: When cells reach 80-90% confluency, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with culture medium and re-plate at a 1:3 split ratio.

  • Seeding for Experiments: Seed MEF cells in 6-well plates at a density of 1 x 10^6 cells per well and allow to adhere overnight before treatment.

b. SH-SY5Y Human Neuroblastoma Cells

  • Culture Medium: 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.

  • Subculturing: At 60-80% confluency, wash with DPBS and detach with Trypsin-EDTA for 5 minutes at 37°C. Inactivate trypsin with FBS-containing medium.

  • Seeding for Experiments: Seed cells at a density of 1 x 10^6 cells/mL in fresh culture medium.

c. Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Dilute blood 1:1 with PBS, carefully layer onto the Ficoll-Paque, and centrifuge at 1000 x g for 20-30 minutes with the brake off.

  • Culture Medium: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding for Experiments: Resuspend the PBMC pellet and seed for experimental analysis.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution to the desired concentrations in pre-warmed cell culture medium.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 4 hours or 24 hours) at 37°C in a 5% CO2 incubator.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (MEF, SH-SY5Y, or PBMC) Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Treat_Cells Treat Cells with this compound Cell_Seeding->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis Analysis_Type Downstream Analysis (Western Blot, Viability Assay) Cell_Lysis->Analysis_Type

General experimental workflow for this compound treatment.
Western Blotting for LRRK2 and Phospho-Rab10

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRRK2, phospho-Rab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or Tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the relative levels of LRRK2 and phospho-Rab10.

Cell Viability Assay (MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathway Diagram

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_intervention Intervention with this compound Upstream_Factors Upstream Factors (e.g., Autophosphorylation) LRRK2_Active Active LRRK2 Upstream_Factors->LRRK2_Active Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylates Degradation LRRK2 Degradation pRab10 Phospho-Rab10 (Thr73) Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Regulates This compound This compound This compound->LRRK2_Active

LRRK2 signaling pathway and the effect of this compound.

Conclusion

This compound is a valuable research tool for studying the cellular biology of LRRK2. Its potent and rapid degradation of LRRK2 allows for a detailed investigation of the consequences of LRRK2 protein loss. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments and contribute to a deeper understanding of LRRK2's role in health and disease.

References

Application Notes and Protocols: In Vivo Dosing and Administration of XL01126 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of XL01126, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. This compound is an orally bioavailable compound capable of penetrating the blood-brain barrier, making it a valuable tool for studying LRRK2 biology in both central and peripheral tissues.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice [1]

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg)53030
Cmax (ng/mL)-77003620
Tmax (h)-0.004 (0.25 min)2
Oral Bioavailability (F)--15%

Table 2: In Vitro Stability of this compound

ParameterValue
T½ in mouse plasma108.29 min
T½ in mouse liver microsomes3.65 min
T½ in mouse hepatocytes314.33 min

Signaling Pathway of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of LRRK2. It functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.

XL01126_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex This compound-LRRK2-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 Protein LRRK2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination of LRRK2 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_LRRK2 Degraded LRRK2 (Peptide Fragments) Proteasome->Degraded_LRRK2 Results in

Caption: Mechanism of action of this compound as a LRRK2 PROTAC degrader.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to mice for pharmacokinetic studies.

Materials
  • This compound compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Gavage needles (for oral administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-70 °C or -80 °C)

Animal Models
  • Species: Mouse

  • Justification: The provided pharmacokinetic data was generated in mice. The specific strain, age, and sex of the mice should be consistent within a study to minimize variability.

Preparation of Dosing Solution
  • Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be optimized based on the solubility and stability of this compound.

  • Dissolve the this compound in the vehicle to achieve the desired final concentration for dosing. Ensure complete dissolution, which may require vortexing and/or brief sonication.

  • The final dosing solution should be sterile-filtered if administered via intravenous or intraperitoneal routes.

Dosing and Administration

The following administration routes and doses have been reported for this compound in mice.

  • Intravenous (IV) Injection:

    • Dose: 5 mg/kg

    • Procedure: Administer the dosing solution via the tail vein. The injection volume should be carefully calculated based on the animal's body weight and the concentration of the dosing solution.

  • Intraperitoneal (IP) Injection:

    • Dose: 30 mg/kg

    • Procedure: Inject the dosing solution into the peritoneal cavity. Ensure the injection is made in the lower abdominal quadrant to avoid puncturing internal organs.

  • Oral Gavage (PO):

    • Dose: 30 mg/kg

    • Procedure: Administer the dosing solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the animal to prevent reflux.

Experimental_Workflow cluster_0 Experimental Workflow for this compound In Vivo Dosing cluster_1 Administration Routes Prep Preparation of This compound Dosing Solution IV Intravenous (IV) 5 mg/kg Prep->IV IP Intraperitoneal (IP) 30 mg/kg Prep->IP PO Oral Gavage (PO) 30 mg/kg Prep->PO Animal_Prep Animal Preparation (Acclimatization, Weighing) Animal_Prep->IV Animal_Prep->IP Animal_Prep->PO Sample_Collection Sample Collection (Blood, Brain, CSF) IV->Sample_Collection IP->Sample_Collection PO->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis of This compound Concentration Sample_Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Experimental workflow for in vivo dosing and pharmacokinetic analysis of this compound in mice.

Sample Collection and Processing

For pharmacokinetic analysis, blood, brain, and cerebrospinal fluid (CSF) samples are collected at various time points post-administration.

  • At predetermined time points, collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).

  • Place blood samples in EDTA-coated tubes and keep them on ice.

  • Centrifuge the blood at 2000 x g for 5 minutes to separate the plasma.

  • Collect the plasma supernatant.

  • Brain and CSF can be collected following euthanasia.

  • Store all samples at -70 °C or -80 °C until analysis.

Bioanalysis

The concentration of this compound in plasma, brain homogenates, and CSF is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Safety Precautions

  • Follow all institutional guidelines for the humane care and use of laboratory animals.

  • Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols for Studying LRRK2 in Neuronal Models Using XL01126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease (PD), with mutations in the LRRK2 gene being a significant cause of familial PD.[1][2] Traditional therapeutic strategies have centered on the development of kinase inhibitors.[3][4][5] XL01126 represents a novel approach, functioning as a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the LRRK2 protein. This molecule is comprised of a LRRK2 inhibitor, HG-10-102-01, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's natural protein disposal system, this compound leads to the ubiquitination and subsequent degradation of LRRK2 by the proteasome.

This compound offers a potent and selective tool for studying the roles of LRRK2 in neuronal models, including its non-catalytic scaffolding functions. Notably, it is orally bioavailable and capable of crossing the blood-brain barrier, making it suitable for in vivo studies. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed protocols for its use in neuronal cell models.

Mechanism of Action

This compound operates through a dual mechanism. Its primary function is to induce the degradation of LRRK2. This is achieved by forming a ternary complex between LRRK2 and the VHL E3 ligase, which leads to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome. This degradation can be blocked by inhibitors of the ubiquitin-proteasome system, such as MLN4924 (a neddylation inhibitor) and MG132 (a proteasome inhibitor), as well as by the VHL ligand VH101.

In addition to protein degradation, the LRRK2 inhibitor component of this compound also directly inhibits the kinase activity of any remaining LRRK2 protein. This results in the dephosphorylation of LRRK2 itself and its downstream substrates, such as Rab10.

cluster_0 Mechanism of this compound Action This compound This compound LRRK2 LRRK2 Protein This compound->LRRK2 Binds VHL VHL E3 Ligase This compound->VHL Binds Kinase_Inhibition LRRK2 Kinase Inhibition This compound->Kinase_Inhibition Directly Causes Ternary_Complex LRRK2-XL01126-VHL Ternary Complex LRRK2->Ternary_Complex VHL->Ternary_Complex Ubiquitination LRRK2 Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation LRRK2 Degradation Proteasome->Degradation Mediates pRab10_dephosphorylation Dephosphorylation of Rab10 Kinase_Inhibition->pRab10_dephosphorylation

Mechanism of this compound-induced LRRK2 degradation and kinase inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

ParameterCell Line/ConditionValueReference
DC₅₀ (LRRK2 Degradation) G2019S LRRK2 MEFs (4h)14 nM
WT LRRK2 MEFs (4h)32 nM
Human PBMCs (24h)17 nM
Human PBMCs (4h)72 nM
Dₘₐₓ (LRRK2 Degradation) G2019S LRRK2 MEFs (4h)92%
WT LRRK2 MEFs (4h)82%
Multiple Cell Lines82-90%
Degradation Half-Life (t₁/₂) 300 nM in human PBMCs2.4 h
Multiple Cell Lines0.6 - 2.4 h
EC₅₀ (pRab10 Inhibition) G2019S LRRK2 MEFs110 nM (for parent inhibitor HG-10-102-01)
WT MEFs214 nM (for parent inhibitor HG-10-102-01)
G2019S LRRK2 MEFs6-fold more potent than parent inhibitor
WT MEFs3-fold more potent than parent inhibitor
Ternary Complex Cooperativity (α) LRRK2-XL01126-VHL5.7
Oral Bioavailability (F) Mice15%

Experimental Protocols

Protocol 1: Assessment of LRRK2 Degradation in Neuronal Cells by Western Blot

This protocol describes how to assess the degradation of LRRK2 in a human neuroblastoma cell line, SH-SY5Y, following treatment with this compound.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells and allow them to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for different time points (e.g., 4h, 6h, 24h). Include a DMSO-treated control.

    • For mechanism validation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LRRK2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize LRRK2 band intensity to the loading control.

    • Calculate the percentage of LRRK2 degradation relative to the DMSO control.

cluster_1 Western Blot Workflow for LRRK2 Degradation Cell_Culture 1. Culture SH-SY5Y Cells Treatment 2. Treat with this compound (various conc. and times) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-LRRK2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Workflow for assessing LRRK2 degradation via Western Blot.
Protocol 2: Analysis of LRRK2 Pathway Activity by Measuring Rab10 Phosphorylation

This protocol outlines the steps to measure the phosphorylation of Rab10, a downstream substrate of LRRK2, to assess the kinase inhibitory effect of this compound.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary neurons)

  • This compound

  • LRRK2 kinase inhibitor (e.g., HG-10-102-01) as a control

  • DMSO (vehicle control)

  • Cell lysis buffer with phosphatase inhibitors

  • Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-β-actin

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as described in Protocol 1, using this compound and a control LRRK2 kinase inhibitor.

  • Cell Lysis and Protein Quantification:

    • Perform cell lysis and protein quantification as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors.

  • Western Blotting:

    • Perform Western blotting as described in Protocol 1.

    • Incubate the membrane with the anti-pRab10 primary antibody.

    • After detection, strip the membrane and re-probe with anti-total Rab10 and then anti-β-actin antibodies.

  • Data Analysis:

    • Quantify the band intensities for pRab10, total Rab10, and the loading control.

    • Normalize the pRab10 signal to the total Rab10 signal.

    • Calculate the percentage of pRab10 inhibition relative to the DMSO control.

LRRK2 Signaling Pathway in Neuronal Context

LRRK2 is a complex, multi-domain protein that participates in various cellular processes within neurons. Its kinase and GTPase activities are central to its function. Key pathways and processes influenced by LRRK2 include:

  • Vesicular Trafficking: LRRK2 is associated with vesicular structures and is implicated in endocytosis and synaptic vesicle recycling.

  • Autophagy and Lysosomal Function: LRRK2 plays a role in regulating autophagy, a critical process for clearing damaged organelles and aggregated proteins in neurons. It can interact with key autophagy proteins like ULK1 and influence lysosomal function through proteins like TPC2.

  • Mitochondrial Function: LRRK2 is localized to the outer mitochondrial membrane and is involved in maintaining mitochondrial health. Dysfunctional LRRK2 can impair mitophagy, the selective removal of damaged mitochondria.

  • Cytoskeletal Dynamics: LRRK2 can interact with microtubules and may influence axonal transport.

  • MAPK Signaling: LRRK2 can interact with components of the mitogen-activated protein kinase (MAPK) signaling cascade.

cluster_2 Simplified LRRK2 Signaling in Neurons LRRK2 LRRK2 Vesicular_Trafficking Vesicular Trafficking (Endocytosis, Synaptic Vesicles) LRRK2->Vesicular_Trafficking Autophagy Autophagy/Lysosomal Function LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function (Mitophagy) LRRK2->Mitochondrial_Function Cytoskeleton Cytoskeletal Dynamics (Microtubules, Axonal Transport) LRRK2->Cytoskeleton MAPK MAPK Signaling LRRK2->MAPK Neuronal_Health Neuronal Health and Survival Vesicular_Trafficking->Neuronal_Health Autophagy->Neuronal_Health Mitochondrial_Function->Neuronal_Health Cytoskeleton->Neuronal_Health MAPK->Neuronal_Health

Overview of key cellular pathways involving LRRK2 in neurons.

Conclusion

This compound is a powerful and versatile chemical probe for investigating the function of LRRK2 in neuronal models. Its ability to induce rapid and potent degradation of LRRK2, coupled with its blood-brain barrier permeability, provides a unique advantage over traditional kinase inhibitors. These application notes offer a starting point for researchers to utilize this compound to explore the multifaceted roles of LRRK2 in neuronal biology and its implications in Parkinson's disease.

References

Application Notes and Protocols for XL01126 Treatment in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of treating primary neurons with XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of experimental workflows and signaling pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of LRRK2.[1][2][3] It functions by simultaneously binding to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1][2] As a blood-brain barrier penetrant compound, this compound is a valuable tool for studying the roles of LRRK2 in neuronal function and pathophysiology, particularly in the context of Parkinson's disease research.

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of LRRK2 is a multi-step process. First, this compound forms a ternary complex with LRRK2 and VHL. This proximity induces the VHL E3 ligase to polyubiquitinate LRRK2. The polyubiquitinated LRRK2 is then recognized and degraded by the 26S proteasome. This targeted degradation leads to a reduction in both total LRRK2 protein levels and its downstream kinase activity, which can be monitored by the dephosphorylation of Rab10, a key LRRK2 substrate.

Experimental Design Overview

This section outlines a typical experimental workflow for evaluating the effects of this compound in primary neuron cultures. The design includes dose-response and time-course studies to characterize the efficacy and kinetics of this compound-mediated LRRK2 degradation and its impact on neuronal viability.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Primary Neuron Culture (e.g., Cortical Neurons) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Neuronal Viability Assays (MTT, LDH) Treatment->Viability Degradation LRRK2 Degradation Assays (Western Blot, ELISA) Treatment->Degradation Signaling Downstream Signaling Assays (pRab10 Western Blot) Treatment->Signaling Quantification Data Quantification & Statistical Analysis Viability->Quantification Degradation->Quantification Signaling->Quantification

Caption: Experimental workflow for this compound treatment in primary neurons.

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: Dose-Response of this compound on LRRK2 Degradation and Neuronal Viability
This compound Conc. (nM)LRRK2 Protein Level (% of Vehicle)pRab10/Rab10 Ratio (% of Vehicle)Neuronal Viability (% of Vehicle)
0 (Vehicle)100100100
1
10
30
100
300
Table 2: Time-Course of this compound-Mediated LRRK2 Degradation
Time (hours)LRRK2 Protein Level (% of Vehicle at t=0)pRab10/Rab10 Ratio (% of Vehicle at t=0)
0100100
2
4
8
12
24

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • E18 pregnant mouse or rat

  • Hibernate-E medium

  • Neurobasal Plus medium with B-27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin

  • Papain and DNase I

  • Trypsin inhibitor

  • Poly-D-lysine and Laminin

  • Sterile dissection tools

  • Culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with 10 µg/mL laminin in sterile PBS overnight at 37°C.

  • Neuron Isolation:

    • Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

    • Mince the tissue and digest with papain (20 units/mL) and DNase I (100 units/mL) for 20-30 minutes at 37°C.

    • Inhibit papain activity with a trypsin inhibitor.

    • Gently triturate the tissue to obtain a single-cell suspension.

  • Plating and Maintenance:

    • Determine cell density and viability using a hemocytometer and Trypan Blue.

    • Aspirate laminin solution and wash plates once with sterile PBS.

    • Plate neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

    • Change half of the medium every 3-4 days.

Protocol 2: this compound Treatment of Primary Neurons

Materials:

  • Primary neuron cultures (DIV 7-10)

  • This compound stock solution (in DMSO)

  • cis-XL01126 (non-degrader control) stock solution (in DMSO)

  • Vehicle (DMSO)

  • Culture medium

Procedure:

  • Preparation of Treatment Media:

    • Prepare serial dilutions of this compound and cis-XL01126 in pre-warmed culture medium to achieve final concentrations ranging from 1 nM to 300 nM.

    • Prepare a vehicle control medium with the same final concentration of DMSO as the highest drug concentration.

  • Treatment:

    • For dose-response experiments, replace the existing medium with the prepared treatment media and incubate for a fixed duration (e.g., 24 hours).

    • For time-course experiments, treat neurons with a fixed concentration of this compound (e.g., 100 nM) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Include vehicle and cis-XL01126 controls in all experiments.

Protocol 3: Western Blot for LRRK2 and pRab10

Materials:

  • Treated primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-LRRK2, anti-pRab10 (Thr73), anti-Rab10, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize LRRK2 and pRab10 levels to the loading control (β-actin) and total Rab10, respectively.

Protocol 4: Neuronal Viability Assays

Choose one of the following assays to assess the effect of this compound on neuronal health.

A. MTT Assay

Procedure:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure absorbance at 570 nm.

B. LDH Release Assay

Procedure:

  • Collect the culture medium from each well.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the amount of LDH released into the medium, which is proportional to the number of dead cells.

Signaling Pathway Diagram

The following diagram illustrates the this compound-induced LRRK2 degradation pathway.

signaling_pathway cluster_pathway This compound-Mediated LRRK2 Degradation This compound This compound TernaryComplex Ternary Complex (this compound-LRRK2-VHL) This compound->TernaryComplex LRRK2 LRRK2 LRRK2->TernaryComplex pRab10 pRab10 LRRK2->pRab10 Phosphorylation VHL VHL E3 Ligase VHL->TernaryComplex UbLRRK2 Polyubiquitinated LRRK2 TernaryComplex->UbLRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbLRRK2 Proteasome 26S Proteasome UbLRRK2->Proteasome Degradation LRRK2 Degradation Proteasome->Degradation Dephosphorylation Rab10 Dephosphorylation Degradation->Dephosphorylation Rab10 Rab10 Rab10->pRab10 pRab10->Dephosphorylation

Caption: this compound induces LRRK2 degradation via the ubiquitin-proteasome system.

References

Measuring LRRK2 Degradation with XL01126: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease.[1][2] XL01126 is a potent, selective, and bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of LRRK2.[1][3][4] This document provides detailed application notes and protocols for measuring the this compound-mediated degradation of LRRK2 in cellular models.

This compound functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. The degradation of LRRK2 can be monitored through various immunoassays, with Western blotting being the most common method.

Key Characteristics of this compound-Induced LRRK2 Degradation

This compound has been shown to be a fast and potent degrader of both wild-type (WT) and mutant (G2019S) LRRK2 in multiple cell lines. Its efficacy is characterized by the following parameters:

  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dmax: The maximal level of degradation achieved.

  • Degradation Half-life (T1/2): The time required to degrade 50% of the target protein at a specific concentration.

Data Presentation: In Vitro Degradation of LRRK2 by this compound

The following tables summarize the quantitative data for this compound-induced LRRK2 degradation in various cell models as reported in the literature.

Table 1: Dose-Dependent Degradation of LRRK2 by this compound (4-hour treatment)

Cell LineLRRK2 GenotypeDC50 (nM)Dmax (%)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)3282
Mouse Embryonic Fibroblasts (MEFs)G2019S1490

Data synthesized from multiple sources.

Table 2: Time-Dependent Degradation of LRRK2 by this compound (300 nM)

Cell LineLRRK2 GenotypeDegradation Half-life (T1/2, hours)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)1.2
Mouse Embryonic Fibroblasts (MEFs)G2019S0.6
Human Peripheral Blood Mononuclear Cells (PBMCs)Not Specified2.4

Data synthesized from multiple sources.

Table 3: Potency of this compound in Different Human Cell Lines

Cell LineDC50 (nM)Treatment Time (hours)
Human Peripheral Blood Mononuclear Cells (PBMCs)724
Human Peripheral Blood Mononuclear Cells (PBMCs)1724
SH-SY5Y (Neuroblastoma)Induces >50% degradation at 300 nM6 and 24

Data synthesized from multiple sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound-induced LRRK2 degradation and the general experimental workflow for its measurement.

LRRK2_Degradation_Pathway This compound This compound Ternary_Complex Ternary Complex (LRRK2-XL01126-VHL) This compound->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_LRRK2 Proteasome Proteasome Ub_LRRK2->Proteasome Degradation Degraded LRRK2 (Peptides) Proteasome->Degradation

Caption: Mechanism of this compound-induced LRRK2 degradation.

LRRK2_Degradation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Adherence Allow Cells to Adhere Cell_Seeding->Cell_Adherence XL01126_Treatment Treat with this compound (Dose-response or Time-course) Cell_Adherence->XL01126_Treatment Cell_Lysis Lyse Cells XL01126_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Sample_Normalization Normalize Samples Protein_Quantification->Sample_Normalization SDS_PAGE SDS-PAGE Sample_Normalization->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Imaging Imaging and Densitometry Western_Blot->Imaging Data_Analysis Data Analysis (Calculate % Degradation) Imaging->Data_Analysis

Caption: Experimental workflow for measuring LRRK2 degradation.

Experimental Protocols

Protocol 1: Western Blotting for LRRK2 Degradation

This protocol describes a standard Western blot procedure to assess the degradation of LRRK2 in cultured cells treated with this compound.

Materials:

  • Cell culture reagents (media, serum, antibiotics)

  • Tissue culture plates (6-well or 12-well)

  • This compound (and inactive cis-XL01126 as a negative control, if available)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-LRRK2 (total)

    • Anti-pS935-LRRK2 (optional, to assess kinase inhibition)

    • Anti-GAPDH or β-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., SH-SY5Y, MEFs) in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of this compound in cell culture media. A typical dose-response range is 1 nM to 10 µM. Include a DMSO vehicle control.

    • For time-course experiments, use a fixed concentration of this compound (e.g., 300 nM) and vary the incubation time (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Remove the old media and add the media containing this compound or DMSO.

    • Incubate for the desired time at 37°C and 5% CO2.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized protein samples to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-LRRK2) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Image the membrane using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the LRRK2 band intensity to the loading control (GAPDH or β-tubulin) for each sample.

    • Calculate the percentage of LRRK2 degradation relative to the DMSO-treated control.

Protocol 2: Sandwich ELISA for LRRK2 Quantification

As a higher-throughput alternative to Western blotting, a sandwich ELISA can be used to quantify total LRRK2 protein levels. Several commercial kits are available for this purpose.

General Principle:

  • A microplate is pre-coated with a capture antibody specific for LRRK2.

  • Cell lysates (prepared as in the Western blot protocol) are added to the wells, and LRRK2 is captured by the antibody.

  • A detection antibody, also specific for LRRK2 but recognizing a different epitope, is added. This antibody is typically biotinylated.

  • A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • A chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength. The intensity of the color is proportional to the amount of LRRK2 in the sample.

Procedure:

Follow the specific instructions provided with the commercial ELISA kit. The general steps will involve preparing a standard curve with recombinant LRRK2 and incubating the cell lysates in the antibody-coated plate, followed by the addition of detection antibody, enzyme conjugate, and substrate. The LRRK2 concentration in the samples is then determined by comparing their absorbance to the standard curve.

Troubleshooting

  • No or weak LRRK2 signal:

    • Increase the amount of protein loaded on the gel.

    • Check the primary and secondary antibody dilutions and incubation times.

    • Ensure proper transfer of proteins to the membrane.

  • High background on Western blot:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).

    • Use a lower concentration of the primary or secondary antibody.

  • Variability between replicates:

    • Ensure accurate protein quantification and equal loading.

    • Maintain consistent incubation times and temperatures for all steps.

Conclusion

Measuring the degradation of LRRK2 induced by this compound is a critical step in evaluating its efficacy and mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to quantify LRRK2 degradation in a cellular context. Western blotting is a robust and widely used method, while ELISA offers a higher-throughput alternative for quantitative analysis. Careful experimental design and execution are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for XL01126 in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL01126 is a potent, fast-acting, and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4][5] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. This compound offers a novel therapeutic strategy by inducing the degradation of the LRRK2 protein, rather than just inhibiting its kinase activity. These application notes provide detailed information and protocols for utilizing this compound in various Parkinson's disease research models. This compound is orally bioavailable and can penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.

Data Presentation

In Vitro Degradation of LRRK2 by this compound
Cell LineLRRK2 GenotypeDC₅₀ (4h)Dₘₐₓ (4h)Degradation Half-Life (T₁/₂) at 300 nM
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)32 nM82%1.2 h
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant14 nM90%0.6 h
Mouse Embryonic Fibroblasts (MEFs)R1441C Mutant15 nMN/AN/A
Bone Marrow-Derived Macrophages (BMDMs)N/A55 nMN/AN/A
Peripheral Blood Mononuclear Cells (PBMCs)Human72 nM (4h), 17 nM (24h)N/A2.4 h

N/A: Data not available in the provided search results.

Dephosphorylation of Rab10 by this compound
Cell LineLRRK2 GenotypeT₁/₂ of pRab10 Dephosphorylation at 300 nM
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)0.7 h
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant0.3 h

Signaling Pathway

The primary mechanism of this compound involves the recruitment of the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to LRRK2, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. This degradation of LRRK2 protein prevents the phosphorylation of its downstream substrates, such as Rab10, which are implicated in the pathological processes of Parkinson's disease.

LRRK2_Degradation_Pathway cluster_0 This compound-mediated LRRK2 Degradation cluster_1 Downstream Signaling This compound This compound Ternary_Complex Ternary Complex (LRRK2-XL01126-VHL) This compound->Ternary_Complex LRRK2 LRRK2 LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation LRRK2 Degradation Proteasome->Degradation LRRK2_active Active LRRK2 (Phosphorylates Rab10) Degradation->LRRK2_active Prevents Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 Rab10->pRab10 PD_Pathology Parkinson's Disease Pathology pRab10->PD_Pathology Contributes to In_Vitro_Degradation_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound (various concentrations and times) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification western_blot Western Blotting (LRRK2, pRab10, Loading Control) quantification->western_blot analysis Data Analysis (DC50, Dmax) western_blot->analysis end End analysis->end Mitophagy_Assay_Workflow start Start plate_cells Plate mito-QC MEFs start->plate_cells treat_cells Treat with this compound, controls (24 hours) plate_cells->treat_cells acquire_images Fluorescence Microscopy (Capture mCherry and GFP signals) treat_cells->acquire_images quantify_puncta Quantify Red-Only Puncta (Mitophagosomes) acquire_images->quantify_puncta analyze_data Analyze Percentage of Mitophagic Cells quantify_puncta->analyze_data end End analyze_data->end In_Vivo_Study_Workflow start Start dosing Administer this compound to Mice (Oral or Parenteral) start->dosing pk_sampling Pharmacokinetic Sampling (Blood and Brain at Time Points) dosing->pk_sampling pd_sampling Pharmacodynamic Sampling (Tissues at Time Points) dosing->pd_sampling pk_analysis LC-MS/MS Analysis (Determine Drug Concentration) pk_sampling->pk_analysis end End pk_analysis->end pd_analysis Western Blot Analysis (LRRK2, pRab10 levels) pd_sampling->pd_analysis pd_analysis->end

References

Application Notes and Protocols for Studying LRRK2 Downstream Signaling with XL01126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of Parkinson's disease and other neurodegenerative disorders.[1][2][3] Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease, often associated with enhanced kinase activity.[2][3] A critical aspect of LRRK2 research is understanding its downstream signaling pathways to elucidate disease mechanisms and develop novel therapeutics. XL01126 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target LRRK2. As a heterobifunctional molecule, this compound simultaneously binds to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. This dual mechanism of action, combining kinase inhibition with protein degradation, makes this compound a powerful tool for studying the consequences of LRRK2 reduction and its impact on downstream signaling.

A primary and well-validated downstream substrate of LRRK2 is the Rab GTPase, Rab10. LRRK2-mediated phosphorylation of Rab10 at Threonine 73 (pRab10-T73) is a key event in the signaling cascade. This compound has been shown to potently reduce both the total levels of LRRK2 protein and the phosphorylation of its downstream substrate, Rab10.

These application notes provide a comprehensive guide for utilizing this compound to investigate LRRK2 downstream signaling. Detailed protocols for key experiments are provided, along with data presentation in a structured format and visualizations of the underlying biological and experimental processes.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and potency of this compound in degrading LRRK2 and inhibiting its downstream signaling.

Table 1: In Vitro and In-Cellular Potency of this compound

ParameterLRRK2 VariantValueCell Line/SystemReference
DC₅₀ (Degradation) G2019S LRRK214 nMMouse Embryonic Fibroblasts (MEFs)
Wild-Type (WT) LRRK232 nMMouse Embryonic Fibroblasts (MEFs)
EC₅₀ (pRab10 Inhibition) G2019S LRRK215 nMMouse Embryonic Fibroblasts (MEFs)
Wild-Type (WT) LRRK2Not explicitly statedMouse Embryonic Fibroblasts (MEFs)
Ki (VHL Binding) -2.33 µMIn vitro
IC₅₀ (Kinase Activity) LRRK212.4 nMIn vitro kinase assay

Table 2: Degradation Maximum (Dmax) and Half-life (t₁/₂) of LRRK2 by this compound (4 hours)

ParameterLRRK2 VariantValueCell LineReference
Dₘₐₓ Wild-Type (WT) LRRK282%Mouse Embryonic Fibroblasts (MEFs)
G2019S LRRK292%Mouse Embryonic Fibroblasts (MEFs)
t₁/₂ Wild-Type (WT) LRRK2Not explicitly statedMouse Embryonic Fibroblasts (MEFs)
G2019S LRRK2Not explicitly statedMouse Embryonic Fibroblasts (MEFs)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows to study its effects.

Mechanism of action of this compound as a LRRK2 PROTAC degrader.

Western_Blot_Workflow start Cell Culture (e.g., MEFs, SH-SY5Y) treatment Treat with this compound (Dose-response or Time-course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-LRRK2, anti-pRab10) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Workflow for Western Blot analysis of LRRK2 and pRab10 levels.

Experimental Protocols

Western Blotting for LRRK2 Degradation and Rab10 Phosphorylation

This protocol details the steps to assess the effect of this compound on the protein levels of LRRK2 and the phosphorylation status of its substrate Rab10 in cultured cells.

Materials:

  • Cells (e.g., Mouse Embryonic Fibroblasts (MEFs), SH-SY5Y human neuroblastoma cells)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-LRRK2

    • Rabbit anti-phospho-Rab10 (Thr73)

    • Mouse anti-total Rab10

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Replace the culture medium with the medium containing this compound or vehicle and incubate for the desired time (e.g., 4, 8, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the protein of interest to the loading control (β-actin or GAPDH).

    • For pRab10, normalize to the total Rab10 signal.

    • Plot the normalized values against the concentration of this compound to determine DC₅₀ or EC₅₀ values.

In Vitro LRRK2 Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on LRRK2 kinase activity using a peptide substrate.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • LRRKtide (RLGRDKYKTLRQIRQ) or other suitable peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP (stock solution)

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Assay Setup:

    • Prepare a master mix of recombinant LRRK2 and LRRKtide in kinase assay buffer.

    • Add the desired concentration of this compound or DMSO vehicle to the wells of a 384-well plate.

    • Add the LRRK2/LRRKtide master mix to the wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing LRRK2

  • This compound

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blotting reagents (as described in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

    • Collect the supernatant and analyze the amount of soluble LRRK2 by Western blotting as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensity of soluble LRRK2 at each temperature for both vehicle- and this compound-treated samples.

    • Plot the percentage of soluble LRRK2 relative to the non-heated control against the temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Conclusion

This compound is a valuable chemical probe for investigating the roles of LRRK2 in cellular signaling. Its ability to induce the rapid and potent degradation of LRRK2 provides a robust method to study the downstream consequences of LRRK2 depletion. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to explore the intricacies of the LRRK2 signaling pathway and its relevance to disease. The provided data and visualizations offer a clear understanding of the mechanism and experimental approaches for studying this important therapeutic target.

References

Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of XL01126 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL01126 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3] For therapeutic agents targeting central nervous system (CNS) disorders, the ability to penetrate the blood-brain barrier (BBB) is a critical determinant of efficacy. These application notes provide a summary of the known in vivo BBB penetration characteristics of this compound and detailed protocols for its assessment.

This compound functions by engaging both LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome.[1][4] This catalytic mechanism suggests that even low concentrations in the brain may be sufficient to achieve significant target protein degradation.

Data Presentation: In Vivo Pharmacokinetics of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single dose administration via intravenous (IV), intraperitoneal (IP), and oral (PO) routes. These data are crucial for designing and interpreting in vivo efficacy and pharmacodynamics studies.

Administration RouteDose (mg/kg)Cmax (Plasma)Cmax (Brain)Cmax (CSF)Brain-to-Plasma RatioOral Bioavailability (F%)
Intravenous (IV)5Data not specifiedData not specifiedData not specified<0.035N/A
Intraperitoneal (IP)30Data not specifiedData not specifiedData not specified<0.035N/A
Oral (PO)30Data not specifiedData not specifiedData not specified<0.03515%

Note: While specific Cmax values were determined in the source studies, they are not explicitly detailed in the provided abstracts. The brain-to-plasma ratio was consistently low (<0.035) across different administration routes. Despite the low ratio, the ability of this compound to penetrate the BBB has been demonstrated.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

XL01126_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex This compound-LRRK2-VHL Ternary Complex This compound->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->Poly_Ub_LRRK2 Ubiquitination Ub Ubiquitin Proteasome Proteasome Poly_Ub_LRRK2->Proteasome Degraded_LRRK2 Degraded LRRK2 Fragments Proteasome->Degraded_LRRK2 Degradation

Caption: Mechanism of this compound-induced LRRK2 degradation via ternary complex formation.

Experimental Workflow for In Vivo BBB Penetration Study

BBB_Penetration_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal Acclimatize Mice (e.g., C57BL/6) grouping Randomize into Dosing Groups (IV, IP, PO) animal->grouping administer Administer Single Dose (e.g., 5 mg/kg IV, 30 mg/kg IP/PO) grouping->administer dose_prep Prepare this compound Formulation dose_prep->administer timepoints Collect Samples at Predefined Timepoints administer->timepoints collection Collect Blood (Plasma), Brain Tissue, and CSF timepoints->collection extraction Sample Processing and Extraction collection->extraction lcms Quantify this compound by LC-MS/MS extraction->lcms pk_analysis Calculate PK Parameters (Cmax, AUC, Ratios) lcms->pk_analysis

Caption: Workflow for assessing this compound blood-brain barrier penetration in mice.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

This protocol outlines the methodology to determine the concentration of this compound in plasma, brain, and cerebrospinal fluid (CSF) following a single administration.

1. Materials and Reagents

  • This compound (purity >98%)

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal housing and handling equipment

  • Dosing syringes and needles (appropriate for IV, IP, and PO administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • CSF collection capillaries

  • Surgical tools for brain extraction

  • Homogenizer for brain tissue

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Animal Handling and Grouping

  • Acclimatize mice for at least one week prior to the experiment under standard vivarium conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Assign mice randomly to treatment groups (e.g., IV, IP, PO), with a minimum of n=3 mice per timepoint per group.

  • Weigh each mouse on the day of the experiment to calculate the precise dosing volume.

3. Dosing

  • Prepare the this compound dosing solution in the chosen vehicle on the day of the experiment.

  • Administer a single dose of this compound to each mouse according to its assigned group:

    • Intravenous (IV): 5 mg/kg via the tail vein.

    • Intraperitoneal (IP): 30 mg/kg.

    • Oral (PO): 30 mg/kg via oral gavage.

4. Sample Collection

  • At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize the mice.

  • Blood Collection: Immediately collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

  • CSF Collection: Expose the cisterna magna. Carefully collect CSF using a fine glass capillary. Pool CSF from mice within the same timepoint if necessary due to small volumes. Store CSF at -80°C.

  • Brain Collection: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Excise the whole brain, weigh it, and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.

5. Sample Processing and Analysis

  • Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

  • Sample Extraction: Perform a protein precipitation or liquid-liquid extraction on plasma, CSF, and brain homogenate samples to extract this compound. An internal standard should be added to correct for extraction efficiency.

  • LC-MS/MS Quantification:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.

    • Prepare a standard curve of this compound in the corresponding matrix (plasma, CSF, brain homogenate) to allow for accurate concentration determination.

    • Analyze the extracted samples.

6. Data Analysis

  • Calculate the concentration of this compound in each matrix at each time point.

  • Plot the concentration-time profiles for plasma, brain, and CSF.

  • Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

  • Determine the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point or using the area under the curve (AUCbrain/AUCplasma).

This comprehensive approach will provide crucial data on the ability of this compound to cross the BBB and its persistence within the CNS, guiding further preclinical and clinical development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), in cellular assays.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of LRRK2, a key target in Parkinson's disease research.[1][2][3][4][5] It functions by forming a ternary complex with LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome. This compound has demonstrated high permeability in cells and is effective against both wild-type (WT) and mutant forms of LRRK2.

Mechanism of Action of this compound

The mechanism of this compound-induced LRRK2 degradation is a multi-step process that hijacks the cell's natural protein disposal system.

XL01126_Mechanism_of_Action This compound This compound Ternary_Complex This compound-LRRK2-VHL Ternary Complex This compound->Ternary_Complex Binds to LRRK2 and VHL LRRK2 LRRK2 Protein LRRK2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_LRRK2 Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degradation Degraded LRRK2 (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of this compound-induced LRRK2 degradation.

Recommended Concentrations for Cellular Assays

The optimal concentration of this compound will vary depending on the cell type, LRRK2 mutation status, and the desired experimental endpoint. The following tables summarize key quantitative data for this compound from published studies.

Table 1: LRRK2 Degradation Activity (DC50) of this compound
Cell Line/LRRK2 StatusDC50 (nM)Incubation TimeReference
G2019S LRRK2 MEFs144 hours
WT LRRK2 MEFs324 hours
Human PBMCs724 hours
Human PBMCs1724 hours
Multiple Cell Lines (Range)15 - 72Not Specified

MEFs: Mouse Embryonic Fibroblasts; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Maximum Degradation (Dmax) and Half-Life of LRRK2 Degradation by this compound
Cell Line/LRRK2 StatusDmax (%)Concentration for DmaxDegradation Half-Life (T1/2)Concentration for T1/2Reference
WT MEFs82~1 µM1.2 hours300 nM
G2019S LRRK2 MEFs90~1 µM0.6 hours300 nM
Human PBMCsNot SpecifiedNot Specified2.4 hours300 nM
General Recommendations:
  • For initial experiments: A concentration range of 10 nM to 300 nM is recommended to establish a dose-response curve.

  • For significant degradation: A concentration of 300 nM for 4-24 hours is often effective.

  • To achieve maximal degradation: Concentrations around 1 µM can be used. Importantly, this compound does not exhibit a strong "hook effect" at higher concentrations, meaning that efficacy is maintained or plateaus without a sharp drop-off.

Experimental Protocols

The following are generalized protocols for common cellular assays involving this compound. These should be optimized for your specific cell system.

LRRK2 Degradation Assay in Cultured Cells

This protocol describes how to assess the dose-dependent degradation of LRRK2 in a cellular context.

LRRK2_Degradation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells to optimal confluency Cell_Plating 2. Plate cells in multi-well plates Cell_Culture->Cell_Plating XL01126_Prep 3. Prepare serial dilutions of this compound Treatment 4. Treat cells with this compound and controls (e.g., DMSO) XL01126_Prep->Treatment Incubation 5. Incubate for desired time (e.g., 4 or 24 hours) Treatment->Incubation Cell_Lysis 6. Lyse cells and quantify protein Western_Blot 7. Perform Western Blot for LRRK2 and loading control Cell_Lysis->Western_Blot Data_Analysis 8. Quantify band intensity and calculate DC50 Western_Blot->Data_Analysis

Caption: Workflow for LRRK2 degradation assay.

Detailed Steps:

  • Cell Culture: Culture your cell line of interest (e.g., MEFs, SH-SY5Y) under standard conditions.

  • Plating: Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations.

  • Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 4 or 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against total LRRK2 and a loading control (e.g., GAPDH, β-actin, or tubulin).

    • Incubate with the appropriate secondary antibody.

    • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the LRRK2 band intensity to the loading control.

    • Plot the normalized LRRK2 levels against the log of the this compound concentration.

    • Use a non-linear regression model (one site-fit log IC50) in software like GraphPad Prism to determine the DC50 value.

Analysis of Downstream LRRK2 Signaling

This protocol assesses the functional consequence of LRRK2 degradation by measuring the phosphorylation of its substrate, Rab10.

Protocol:

Follow steps 1-8 as described in the LRRK2 Degradation Assay (Section 4.1). In addition to probing for total LRRK2, also probe for:

  • Phospho-Rab10 (pRab10): To assess the inhibition of LRRK2 kinase activity.

  • Total Rab10: As a loading control for pRab10.

Data Analysis:

  • Normalize the pRab10 band intensity to the total Rab10 band intensity.

  • Plot the normalized pRab10 levels against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) for the inhibition of Rab10 phosphorylation. This compound has been shown to be a potent inhibitor of Rab10 phosphorylation.

Confirmation of Proteasome-Mediated Degradation

To confirm that this compound-induced LRRK2 degradation is dependent on the ubiquitin-proteasome system, cells can be pre-treated with inhibitors of this pathway.

Protocol:

  • Culture and plate cells as described previously.

  • Pre-treat the cells with one of the following inhibitors for 1-2 hours before adding this compound:

    • VHL Ligand (e.g., VH101): To competitively block the binding of this compound to VHL.

    • Neddylation Inhibitor (e.g., MLN4924): To inhibit the activity of Cullin-RING E3 ligases.

    • Proteasome Inhibitor (e.g., MG132): To block the degradation of ubiquitinated proteins.

  • After pre-treatment, add this compound at a concentration known to induce degradation (e.g., 300 nM) in the continued presence of the inhibitor.

  • Incubate for the desired time and then perform a Western blot for LRRK2.

Expected Outcome:

Pre-treatment with these inhibitors should block or significantly reduce the degradation of LRRK2 induced by this compound.

Selectivity and Off-Target Effects

Global proteomic studies in WT MEFs treated with 300 nM this compound for 4 hours have shown it to be highly selective for LRRK2. The closest homolog, LRRK1, and other related proteins were unaffected. A minor degradation (~30%) of PDE6D was observed, but this was found to be independent of LRRK2.

Materials and Reagents

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.

  • Cell Lines: e.g., MEFs (WT and G2019S LRRK2), SH-SY5Y, PBMCs.

  • Cell Culture Reagents: Standard media, fetal bovine serum, antibiotics.

  • Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody against total LRRK2.

    • Primary antibody against phospho-Rab10 (e.g., pThr73).

    • Primary antibody against total Rab10.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Appropriate HRP-conjugated secondary antibodies.

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.

  • Inhibitors (optional): VH101, MLN4924, MG132.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing XL01126 Concentration for Maximum LRRK2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate LRRK2 degradation?

A1: this compound is a heterobifunctional PROTAC designed to specifically target LRRK2 for degradation.[1][2][3] It functions by simultaneously binding to LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of LRRK2's non-catalytic and scaffolding functions.

Q2: What is the optimal concentration range for this compound to achieve maximum LRRK2 degradation?

A2: The optimal concentration of this compound for LRRK2 degradation is cell-type dependent. However, studies have shown potent degradation in various cell lines with DC50 values (the concentration at which 50% of the protein is degraded) in the nanomolar range. For instance, in mouse embryonic fibroblasts (MEFs), the DC50 for wild-type LRRK2 is approximately 32 nM, and for the G2019S mutant, it is around 14 nM after a 4-hour treatment. It is recommended to perform a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long does it take for this compound to degrade LRRK2?

A3: this compound is a fast-acting degrader. The degradation half-life (T1/2) for LRRK2 is typically between 0.6 and 2.4 hours, depending on the cell line and the specific LRRK2 variant (wild-type or mutant). Significant degradation is often observed within 4 to 6 hours of treatment.

Q4: Is the "hook effect" a concern with this compound?

A4: The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase). Encouragingly, studies have shown that this compound does not exhibit a significant hook effect at higher concentrations, making it more straightforward to use.

Q5: What is a suitable negative control for experiments with this compound?

A5: A suitable negative control is cis-XL01126. This diastereomer of this compound is incapable of inducing the degradation of LRRK2 but retains the ability to inhibit its kinase activity. This allows researchers to distinguish between the effects of LRRK2 degradation and LRRK2 kinase inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low LRRK2 degradation Suboptimal this compound concentration.Perform a dose-response experiment (e.g., 1 nM to 1 µM) to identify the optimal concentration for your cell line.
Insufficient treatment time.Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal degradation time.
Low expression of VHL E3 ligase in the cell line.Verify the expression of VHL in your cell line via Western blot or qPCR. If VHL expression is low, consider using a different cell line.
Issues with compound integrity.Ensure proper storage and handling of this compound. If in doubt, use a fresh stock of the compound.
Cell Toxicity High concentration of this compound or DMSO.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound and the DMSO vehicle. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Off-target effects.While this compound is highly selective, proteomics studies have shown a minor depletion of PDE6D. If you suspect off-target effects, use cis-XL01126 as a negative control and consider proteomics analysis.
Inconsistent Results Variability in cell culture conditions.Maintain consistent cell passage numbers, confluency, and media composition.
Inconsistent sample preparation or Western blot analysis.Standardize your lysis buffer, protein quantification method, and antibody concentrations. Use a reliable loading control.

Data Summary

The following tables summarize the degradation potency and kinetics of this compound in different cell lines.

Table 1: DC50 Values of this compound for LRRK2 Degradation (4-hour treatment)

Cell LineLRRK2 GenotypeDC50 (nM)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type32
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant14
Human Peripheral Blood Mononuclear Cells (PBMCs)Wild-Type72

Table 2: Degradation Kinetics of this compound at 300 nM

Cell LineLRRK2 GenotypeDmax (%)T1/2 (hours)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type821.2
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant920.6
Human Peripheral Blood Mononuclear Cells (PBMCs)Wild-TypeNot Reported2.4

Experimental Protocols

Protocol 1: Dose-Response for LRRK2 Degradation

This protocol outlines the steps to determine the optimal concentration of this compound for LRRK2 degradation in a specific cell line.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a dilution series to achieve final concentrations ranging from 1 nM to 1 µM in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Aspirate the old media and treat the cells with the prepared this compound concentrations. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against total LRRK2 and a loading control (e.g., GAPDH, β-actin, or tubulin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities for LRRK2 and the loading control. Normalize the LRRK2 signal to the loading control. Plot the normalized LRRK2 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Protocol 2: Time-Course of LRRK2 Degradation

This protocol is for determining the degradation kinetics of LRRK2 upon treatment with this compound.

  • Cell Seeding: Seed cells in multiple wells of a 6-well plate to have separate wells for each time point.

  • Compound Preparation: Prepare a solution of this compound at a fixed, effective concentration (e.g., the DC80-90 concentration determined from the dose-response experiment) in cell culture media.

  • Cell Treatment: Treat the cells with the this compound solution. Include a DMSO vehicle control for the longest time point.

  • Incubation and Lysis: Lyse the cells at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-treatment.

  • Western Blot and Data Analysis: Follow steps 6-8 from Protocol 1. Plot the normalized LRRK2 levels against time to visualize the degradation kinetics and estimate the T1/2.

Visualizations

XL01126_Mechanism cluster_cell Cell cluster_ternary Ternary Complex This compound This compound Ternary LRRK2-XL01126-VHL This compound->Ternary Binds LRRK2 LRRK2 LRRK2->Ternary Proteasome Proteasome LRRK2->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Ternary->LRRK2 Ubiquitination Ub Ubiquitin Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 Degrades

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Start Start: Define Cell Line and Experimental Goals Dose_Response Plan Dose-Response (1 nM - 1 µM) Start->Dose_Response Time_Course Plan Time-Course (0 - 24 hours) Start->Time_Course Cell_Culture Cell Seeding and Culture Dose_Response->Cell_Culture Time_Course->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot for LRRK2 and Loading Control Lysis->Western_Blot Quantification Densitometry and Normalization Western_Blot->Quantification Data_Plotting Plot Data and Determine DC50/T1/2 Quantification->Data_Plotting Conclusion Conclusion and Further Experiments Data_Plotting->Conclusion

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Issue: No or Low LRRK2 Degradation Check_Concentration Is the concentration optimized? Start->Check_Concentration Check_Time Is the treatment time sufficient? Check_Concentration->Check_Time Yes Solution_Dose Solution: Perform Dose-Response Check_Concentration->Solution_Dose No Check_VHL Is VHL expressed in the cell line? Check_Time->Check_VHL Yes Solution_Time Solution: Perform Time-Course Check_Time->Solution_Time No Check_Compound Is the compound stock viable? Check_VHL->Check_Compound Yes Solution_VHL Solution: Verify VHL expression or change cell line Check_VHL->Solution_VHL No Solution_Compound Solution: Use fresh compound stock Check_Compound->Solution_Compound No

Caption: Troubleshooting decision tree for LRRK2 degradation issues.

References

common issues with XL01126 stability and solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and solubility of XL01126, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared in DMSO at a concentration of ≥ 100 mg/mL.[1] For cell-based assays, it is common practice to dilute the DMSO stock solution into the aqueous buffer or cell culture medium of choice.

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What could be the cause and how can I prevent it?

A2: this compound has low solubility in aqueous solutions like phosphate-buffered saline (PBS) due to its high molecular weight and lipophilicity.[2][3] Precipitation can occur when the concentration of this compound in the aqueous buffer exceeds its solubility limit. To prevent this, ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its aqueous solubility. Vigorous vortexing or sonication after dilution can also help to ensure the compound is fully dissolved.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months.[1] For short-term storage, solutions can be kept at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: How stable is this compound in biological matrices like plasma?

A4: this compound demonstrates high stability in mouse plasma, with a reported half-life of 108.29 minutes. It is also stable in mouse liver microsomes and hepatocytes.

Q5: Are there any known issues with the stability of this compound under different pH or temperature conditions?

A5: While specific studies on the pH and temperature sensitivity of this compound are not extensively published, it is generally advisable to handle and store the compound in neutral pH buffers and avoid exposure to extreme temperatures to prevent potential degradation. As a general precaution, aqueous solutions should be prepared fresh for each experiment.

Q6: Is this compound sensitive to light?

A6: There is no specific information available regarding the photosensitivity of this compound. However, as a general laboratory practice for complex organic molecules, it is recommended to protect solutions from direct light exposure, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffer Concentration exceeds solubility limit.Decrease the final concentration of this compound. Ensure the final DMSO concentration is minimal and appropriate for your experimental system. Prepare fresh dilutions for each experiment.
Inconsistent Experimental Results Degradation of this compound stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Low Potency in Cell-Based Assays Poor solubility or precipitation in culture medium.Confirm the final concentration of this compound is below its solubility limit in the specific cell culture medium being used. Visually inspect for any precipitate after adding the compound to the medium.
Compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment.

Quantitative Data Summary

Solubility of this compound

Solvent / BufferSolubility
DMSO≥ 100 mg/mL (≥ 98.07 mM)
Phosphate-Buffered Saline (PBS), pH 7.4Low
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.8Moderate

In Vitro Stability of this compound

MatrixHalf-life (t½)
Mouse Plasma108.29 min
Mouse Liver MicrosomesHigh Stability
Mouse HepatocytesHigh Stability

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Solubility in Aqueous Buffers (Kinetic Solubility Assay)

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • 96-well microplate

    • Plate shaker

    • Plate reader or other analytical instrument for quantification (e.g., LC-MS/MS)

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in DMSO.

    • Add a small volume of each DMSO dilution to the aqueous buffer in the microplate wells (e.g., 2 µL of DMSO stock into 198 µL of buffer). Ensure the final DMSO concentration is consistent across all wells.

    • Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours) to allow for potential precipitation.

    • After incubation, centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method. The highest concentration that remains in solution is the kinetic solubility.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases Kinase Activity Growth_Factors Growth Factors Growth_Factors->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Dysregulation Cytoskeletal_Dynamics->Neurodegeneration Alteration

Caption: LRRK2 Signaling Pathway and its role in cellular processes linked to neurodegeneration.

XL01126_Mechanism_of_Action cluster_components Components cluster_process Degradation Process This compound This compound (PROTAC) Ternary_Complex Ternary Complex Formation (LRRK2-XL01126-VHL) This compound->Ternary_Complex LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination LRRK2 Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation LRRK2 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC to induce the degradation of LRRK2.

Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.

References

how to confirm XL01126 is working in my cell line

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XL01126. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions by forming a ternary complex between LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of LRRK2, marking it for degradation by the proteasome.[4]

Q2: What is the primary readout to confirm this compound is working?

A2: The most direct evidence of this compound activity is the reduction in total LRRK2 protein levels. A secondary confirmation is the decreased phosphorylation of the LRRK2 substrate, Rab10, at threonine 73 (pRab10-pThr73).

Q3: What are the recommended concentrations and treatment times?

A3: this compound is effective at nanomolar concentrations. For initial experiments, a dose-response curve from 1 nM to 1 µM is recommended. Significant LRRK2 degradation can be observed in as little as 4 hours, with more extensive degradation seen at 24 hours.

Q4: Do I need special controls for my experiment?

A4: Yes. In addition to a vehicle control (typically DMSO), it is highly recommended to use cis-XL01126. This is an inactive stereoisomer that does not bind VHL and thus does not induce LRRK2 degradation, but retains kinase inhibitory activity. This control helps to distinguish effects due to protein degradation from those of simple kinase inhibition. The parent kinase inhibitor, HG-10-102-01, can also be used to isolate the effects of kinase inhibition alone.

Q5: In which cell lines has this compound been shown to be effective?

A5: this compound has demonstrated potent LRRK2 degradation in various cell types, including mouse embryonic fibroblasts (MEFs), bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), and the human neuroblastoma cell line SH-SY5Y.

Core Experimental Protocol: Western Blot for LRRK2 Degradation

This protocol outlines the key steps to verify the this compound-mediated degradation of LRRK2 and the dephosphorylation of its substrate, Rab10.

1. Cell Seeding and Treatment:

  • Seed your cells of interest in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (typically 50-70% confluency).

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound, cis-XL01126 (negative control), and a vehicle control (DMSO) in your cell culture medium. A common starting range is 1 nM, 10 nM, 100 nM, and 1000 nM.

  • Remove the old medium and add the medium containing the different compound concentrations.

  • Incubate the cells for the desired time points (e.g., 4, 8, and 24 hours).

2. Cell Lysis:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

5. Western Blotting:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Total LRRK2

    • Phospho-Rab10 (pThr73)

    • Total Rab10

    • A loading control (e.g., Tubulin, GAPDH, or Actin)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands (Total LRRK2, pRab10) to the loading control. For pRab10, further normalization to total Rab10 is recommended.

  • Plot the normalized data relative to the vehicle-treated control to determine the dose-dependent effect of this compound.

Data Presentation

The following tables summarize the expected outcomes from a successful experiment.

Table 1: this compound Effect on Protein Levels (Western Blot Densitometry)

Treatment Concentration Total LRRK2 Level (Normalized) pRab10 Level (Normalized)
Vehicle (DMSO) - 100% 100%
This compound 10 nM ~70% ~50%
This compound 100 nM ~20% ~15%
This compound 300 nM <15% <10%

| cis-XL01126 | 300 nM | ~100% (No Degradation) | ~40% (Inhibition) |

Table 2: Key Degradation Parameters for this compound

Parameter Cell Line Example Value (at 4 hours) Reference
DC₅₀ (LRRK2) G2019S LRRK2 MEFs 14 nM
DC₅₀ (LRRK2) WT LRRK2 MEFs 32 nM
Dₘₐₓ (LRRK2) G2019S LRRK2 MEFs >90%

| EC₅₀ (pRab10) | G2019S LRRK2 MEFs | 15 nM | |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. EC₅₀: Concentration for 50% inhibition of phosphorylation.

Visual Guides

The following diagrams illustrate the key pathways and workflows associated with confirming this compound activity.

XL01126_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound VHL_ligand VHL Ligand LRRK2_ligand LRRK2 Ligand (Warhead) Ternary_Complex Ternary Complex (VHL-XL01126-LRRK2) This compound->Ternary_Complex Linker Linker VHL_ligand->Linker Linker->LRRK2_ligand VHL VHL E3 Ligase VHL->Ternary_Complex LRRK2 LRRK2 Target Protein LRRK2->Ternary_Complex Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ub_LRRK2->Proteasome

Caption: Mechanism of action for this compound-mediated LRRK2 degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blot Transfer C->D E 5. Antibody Incubation D->E F 6. Imaging E->F G 7. Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting Guide

Q: I don't see any degradation of LRRK2 protein. What could be wrong?

A: There are several potential reasons for a lack of observed activity. Follow this troubleshooting decision tree to diagnose the issue.

Troubleshooting_Tree Start No LRRK2 Degradation Observed CheckCompound Is the this compound stock prepared and stored correctly? Start->CheckCompound CheckCells Is your cell line known to express LRRK2 and VHL? CheckCompound->CheckCells Yes Solubility Action: Ensure this compound is fully dissolved in DMSO. Avoid repeated freeze-thaw cycles. CheckCompound->Solubility No CheckProtocol Was the experimental protocol followed correctly? CheckCells->CheckProtocol Yes Expression Action: Confirm LRRK2 and VHL expression via Western Blot or qPCR. CheckCells->Expression No Protocol Action: Review concentration, incubation time, and Western Blot procedure. Check antibody performance. CheckProtocol->Protocol No Proteasome Is the proteasome functional? CheckProtocol->Proteasome Yes ProteasomeAction Action: Use a positive control (e.g., MG132) to confirm proteasome activity. Proteasome->ProteasomeAction

Caption: Decision tree for troubleshooting lack of LRRK2 degradation.

Q: LRRK2 levels are unchanged, but I see a decrease in pRab10. What does this mean?

A: This result suggests that the compound is inhibiting the kinase activity of LRRK2 but is not inducing its degradation. This can happen if you are using the inactive control, cis-XL01126, or if the degradation machinery in your cells is compromised. Verify that you are using the correct compound (this compound). If the issue persists, your cell line may lack a critical component of the VHL E3 ligase complex or have an impaired ubiquitin-proteasome system.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistency often stems from a few key areas:

  • Compound Handling: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%).

  • Cell Health and Density: Ensure cells are healthy, free of contamination, and seeded at a consistent density. Over-confluent cells can behave differently.

  • Experimental Timing: Use precise incubation times, as degradation is a dynamic process.

  • Loading Controls: Meticulous protein quantification and the use of a reliable loading control are critical for accurate Western Blot normalization.

References

interpreting unexpected results with XL01126 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XL01126. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving the LRRK2 PROTAC degrader, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). The molecule consists of a ligand that binds to LRRK2 (the "warhead," HG-10-102-01), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing LRRK2 and VHL into close proximity, this compound facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][2][3][4] This leads to a reduction in total LRRK2 protein levels.

Q2: What are the expected outcomes of successful this compound treatment?

A2: Successful treatment with this compound should result in a dose- and time-dependent decrease in the total protein levels of LRRK2.[1] Consequently, you should also observe a reduction in the phosphorylation of LRRK2 substrates, such as Rab10, at threonine 73 (pRab10-T73).

Q3: Does this compound have any known off-target effects?

A3: Yes. Unbiased quantitative proteomic profiling has revealed that this compound can induce the degradation of phosphodiesterase 6D (PDE6D). This off-target degradation is independent of LRRK2. The shared aminopyrimidine warhead between this compound and known PDE6D inhibitors is thought to be the cause of this unintended binding and degradation.

Q4: Is there an inactive control compound available for this compound?

A4: The publication describing this compound utilizes cis-XL01126 as a negative control. This stereoisomer is expected to have greatly reduced binding to the VHL E3 ligase, thus preventing the formation of a productive ternary complex and subsequent degradation of LRRK2. Comparing the effects of this compound to cis-XL01126 can help confirm that the observed degradation is due to the intended PROTAC mechanism.

Troubleshooting Guides

Issue 1: Incomplete Rescue of LRRK2 or Rab10 Dephosphorylation with Proteasome or Neddylation Inhibitors

You've pre-treated your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to confirm that the effects of this compound are dependent on the ubiquitin-proteasome system. While you see a rescue of LRRK2 protein degradation, the dephosphorylation of LRRK2 (e.g., at Ser935) and its substrate Rab10 is not fully reversed.

Possible Cause:

The "warhead" portion of this compound, HG-10-102-01, is itself a potent LRRK2 kinase inhibitor. Therefore, this compound has a dual mechanism of action: it degrades LRRK2 and also directly inhibits the kinase activity of any remaining LRRK2 protein. The observed dephosphorylation of LRRK2 substrates is a combination of both protein degradation and direct enzyme inhibition. Proteasome inhibitors will block the degradation component but not the kinase inhibition component.

Troubleshooting Steps:

  • Run a "Warhead-Only" Control: Treat cells with the warhead compound, HG-10-102-01, alone. This will allow you to isolate the effects of kinase inhibition from degradation.

  • Compare Phosphorylation Levels: Compare the levels of pLRRK2 and pRab10 in cells treated with:

    • DMSO (vehicle control)

    • This compound alone

    • HG-10-102-01 alone

    • This compound + Proteasome Inhibitor (e.g., MG132)

  • Interpret the Results:

    • The difference in pRab10 levels between the "this compound" and "this compound + MG132" groups can be attributed to the degradation of LRRK2.

    • The level of pRab10 in the "this compound + MG132" group should be comparable to the "HG-10-102-01" group, representing the effect of kinase inhibition.

G DMSO DMSO Control This compound This compound Degradation LRRK2 Degradation This compound->Degradation Inhibition LRRK2 Kinase Inhibition This compound->Inhibition Warhead Warhead (HG-10-102-01) Warhead->Inhibition XL_MG132 This compound + MG132 XL_MG132->Inhibition Effect_Deg Effect from Degradation Degradation->Effect_Deg Effect_Inh Effect from Inhibition Inhibition->Effect_Inh

Caption: Logic diagram for dissecting degradation vs. inhibition effects.

Issue 2: Unexpected Phenotype Observed, Potentially Unrelated to LRRK2 Degradation

You observe a cellular phenotype that you did not anticipate based on the known functions of LRRK2.

Possible Cause:

This could be due to the off-target degradation of PDE6D. Since this effect is LRRK2-independent, it could confound the interpretation of your results.

Troubleshooting Steps:

  • Confirm PDE6D Degradation: If you have the appropriate antibodies, perform a Western blot for PDE6D in your this compound-treated lysates to confirm if this off-target effect is occurring in your experimental system.

  • Use LRRK2 Knockout (KO) Cells: The most definitive way to determine if a phenotype is LRRK2-dependent is to repeat the experiment in LRRK2 KO cells.

    • Treat both wild-type (WT) and LRRK2 KO cells with this compound.

    • If the phenotype persists in the LRRK2 KO cells, it is likely due to an off-target effect, such as PDE6D degradation.

    • If the phenotype is absent in the LRRK2 KO cells, it is dependent on the degradation of LRRK2.

  • Phenocopy with LRRK2 Kinase Inhibitor: Treat your cells with a specific LRRK2 kinase inhibitor that does not degrade LRRK2 (e.g., the warhead HG-10-102-01). If the phenotype is replicated, it suggests the effect is related to LRRK2's kinase activity. If not, it may be related to LRRK2's non-catalytic scaffolding functions.

G Start Unexpected Phenotype with this compound Test_in_KO Test this compound in LRRK2 KO Cells Start->Test_in_KO Phenotype_Persists Phenotype Persists? Test_in_KO->Phenotype_Persists Off_Target Conclusion: Off-Target Effect (e.g., PDE6D) Phenotype_Persists->Off_Target Yes On_Target Conclusion: LRRK2-Dependent Effect Phenotype_Persists->On_Target No

References

XL01126 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of XL01126 and best practices for controlling them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, cell-permeable, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3][4] As a PROTAC, this compound does not inhibit the kinase activity of LRRK2 directly but rather induces its degradation. It functions by simultaneously binding to LRRK2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).

cluster_0 This compound-Mediated LRRK2 Degradation This compound This compound (PROTAC) Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Degradation Ubiquitination->Proteasome Targets for Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 Results in

Caption: Mechanism of action for this compound as a LRRK2-degrading PROTAC.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the potent and rapid degradation of both wild-type (WT) and G2019S mutant LRRK2. The degradation of LRRK2 leads to a subsequent reduction in the phosphorylation of its downstream substrate, Rab10. This compound is significantly more potent at inducing Rab10 dephosphorylation than its corresponding kinase inhibitor warhead (HG-10-102-01) alone, highlighting the efficacy of the degradation-based mechanism.

Q3: What are the known off-target effects of this compound?

A3: The primary identified off-target of this compound is Phosphodiesterase 6D (PDE6D) . In a global quantitative proteomic study, treatment with 300 nM this compound for 4 hours resulted in approximately 30% degradation of PDE6D. This interaction is believed to occur because the aminopyrimidine "warhead" of this compound, which binds to the target protein, has an affinity for PDE6D. Importantly, this degradation is independent of LRRK2. The same study confirmed high selectivity otherwise, with over 8,000 other proteins, including the closest LRRK2 homolog LRRK1, remaining unaffected.

Q4: How can I control for the off-target degradation of PDE6D in my experiments?

A4: To ensure that the observed phenotype is a result of LRRK2 degradation and not the partial degradation of PDE6D, several control experiments are recommended:

  • Use a Control Compound: Employ cis-XL01126, an inactive stereoisomer of this compound, as a negative control. This compound is incapable of inducing degradation and can help differentiate specific on-target effects from non-specific or off-target effects.

  • LRRK2 Knockout (KO) Cells: Perform experiments in LRRK2 KO cells. In these cells, this compound will still induce the degradation of PDE6D. Any observed phenotype in LRRK2 KO cells treated with this compound can likely be attributed to an off-target effect.

  • Phenotype Rescue: If possible, perform a rescue experiment by introducing a version of LRRK2 that is resistant to this compound-mediated degradation. This can help confirm that the biological effect is due to the loss of LRRK2.

Q5: My experimental results are inconsistent or show unexpected toxicity. What could be the cause?

A5: Inconsistent results or unexpected toxicity can arise from several factors:

  • Off-Target Effects: The partial degradation of PDE6D could be contributing to the phenotype. Use the control strategies outlined in Q4 to investigate this possibility.

  • "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (this compound-LRRK2 or this compound-VHL) is favored over the productive ternary complex, leading to reduced degradation efficiency. It is crucial to perform a dose-response curve to identify the optimal concentration range for LRRK2 degradation.

  • Compound Instability or Solubility: Ensure the compound is fully dissolved in your media and stable under your experimental conditions. Precipitated compound can cause non-specific effects and toxicity.

  • Cell Line Specificity: The efficiency of PROTACs can vary between cell lines due to different expression levels of the target protein and E3 ligase components. It is advisable to confirm LRRK2 degradation in your specific cell model.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the on-target and off-target effects of this compound.

Table 1: On-Target Degradation Potency of this compound

Target Cell Type Parameter Value Reference
G2019S LRRK2 MEFs DC50, 4h 14 nM
WT LRRK2 MEFs DC50, 4h 32 nM
G2019S LRRK2 MEFs Dmax, 4h ~90%
WT LRRK2 MEFs Dmax, 4h ~82%

| LRRK2 (WT) | In Vitro | IC50 (Kinase Activity) | 12.4 nM | |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 2: Identified Off-Target Effects of this compound (300 nM, 4h in WT MEFs)

Off-Target Protein Effect Magnitude Reference
PDE6D Degradation ~30%
LRRK1 No Effect Not Affected
VPS35 No Effect Not Affected

| PPM1H | No Effect | Not Affected | |

Troubleshooting Guides & Experimental Protocols

cluster_0 Workflow: Identifying Off-Target Effects Start Hypothesis: Observed phenotype is due to this compound treatment Proteomics Unbiased Screen: Global Proteomics (TMT) Start->Proteomics Validation Validation: Western Blot for Hits (e.g., PDE6D) Proteomics->Validation Identify Hits Control_Exp Control Experiments Validation->Control_Exp Confirm Off-Target Neg_Control Negative Control: Use cis-XL01126 Control_Exp->Neg_Control Test Inactive Isomer KO_Cells Genetic Control: Use LRRK2 KO Cells Control_Exp->KO_Cells Test in Target- Absent System Conclusion Conclusion: Attribute phenotype to On-Target vs. Off-Target Neg_Control->Conclusion KO_Cells->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.
Protocol 1: Western Blotting for LRRK2 and PDE6D Degradation

This protocol validates the degradation of the target protein (LRRK2) and the known off-target (PDE6D).

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM), a vehicle control (e.g., DMSO), and a negative control (e.g., 300 nM cis-XL01126) for the desired time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LRRK2, p-Rab10 (Thr73), total Rab10, PDE6D, and a loading control (e.g., GAPDH, Tubulin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities and normalize the levels of LRRK2 and PDE6D to the loading control. Normalize p-Rab10 levels to total Rab10.

Protocol 2: Global Proteomic Profiling to Identify Off-Targets (TMT-based)

This unbiased approach provides a global view of protein level changes upon this compound treatment.

  • Sample Preparation: Treat cells (e.g., WT MEFs) with 300 nM this compound, 300 nM cis-XL01126, and a DMSO vehicle control for 4 hours. Harvest and lyse the cells.

  • Protein Digestion: Quantify protein and digest equal amounts from each condition into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different tandem mass tag (TMT) isobaric label.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate them using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer). Search the data against a relevant protein database to identify and quantify proteins. Calculate the relative abundance of each protein in the this compound-treated samples compared to the control samples. Proteins showing a significant decrease in abundance are potential off-targets.

cluster_0 Troubleshooting Unexpected Results Start Unexpected Phenotype or Toxicity Observed with this compound Check_Degradation Confirm On-Target Degradation? (Western Blot for LRRK2) Start->Check_Degradation Optimize_Conc Optimize Concentration (Dose-Response Curve) Avoid Hook Effect Check_Degradation->Optimize_Conc No / Poor Check_Off_Target Assess Off-Target Effect? (Western Blot for PDE6D) Check_Degradation->Check_Off_Target Yes Use_Controls Use Controls: cis-XL01126 & LRRK2 KO cells to isolate cause of phenotype Check_Off_Target->Use_Controls Yes On_Target_Pheno Phenotype is Likely On-Target Check_Off_Target->On_Target_Pheno No Off_Target_Pheno Phenotype is Likely Off-Target Use_Controls->Off_Target_Pheno

Caption: Troubleshooting logic for addressing unexpected experimental outcomes.

References

Technical Support Center: Optimizing XL01126-Mediated LRRK2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XL01126, a potent and selective PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). Here you will find troubleshooting guides and frequently asked questions to enhance the efficiency of your this compound-mediated degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to LRRK2. By bringing LRRK2 into proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][2][3][4] This catalytic mechanism allows for the efficient removal of LRRK2 from the cell.[3]

Q2: What are the key parameters of this compound's degradation performance?

A2: this compound is a potent and fast-acting degrader of LRRK2. In multiple cell lines, it has demonstrated DC₅₀ values (the concentration required to degrade 50% of the target protein) ranging from 15 to 72 nM. It can achieve a maximal degradation (Dₘₐₓ) of 82% to over 90%. The half-life for LRRK2 degradation is typically between 0.6 and 2.4 hours.

Q3: Is this compound selective for LRRK2?

A3: Yes, this compound has been shown to be highly selective for LRRK2. Global proteomic profiling in wild-type Mouse Embryonic Fibroblasts (MEFs) treated with 300 nM this compound for 4 hours showed a significant chemical knockdown of LRRK2. The closest homolog, LRRK1, and other related proteins were unaffected.

Q4: What is the "hook effect" and does it affect this compound?

A4: The "hook effect" is a phenomenon observed with some PROTACs where the degradation efficiency decreases at very high concentrations. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation, rather than the required ternary complex (target-PROTAC-E3 ligase). While a similar compound, XL01134, showed a strong hook effect at concentrations above 300 nM, this compound did not exhibit a hook effect at higher concentrations.

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound is orally bioavailable (F=15%) and can penetrate the blood-brain barrier in mice, making it a suitable tool for in vivo research to study the functions of LRRK2.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no LRRK2 degradation Cell line expresses low levels of VHL E3 ligase. Confirm VHL expression in your cell line via Western blot or qPCR. Select a cell line with robust VHL expression for your experiments.
Ineffective this compound concentration. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions. A typical starting range is 10-1000 nM.
Insufficient treatment time. Conduct a time-course experiment to identify the optimal duration for LRRK2 degradation. Degradation can be observed as early as 0.6 hours, with maximal degradation often occurring within 4-24 hours.
Compromised ubiquitin-proteasome system. To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG132 or a neddylation inhibitor like MLN4924. This should block this compound-mediated degradation.
Poor cell permeability. While this compound has high cell permeability, ensure proper solubilization of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute to the final concentration in cell culture medium immediately before use.
Inconsistent degradation results Variability in cell culture conditions. Maintain consistent cell density, passage number, and overall cell health. Stressed or overly confluent cells may exhibit altered protein turnover rates.
Degradation of this compound stock solution. Aliquot and store the this compound stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Off-target effects observed Non-specific activity at high concentrations. Although this compound is highly selective, using excessively high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Use of an appropriate negative control. Include cis-XL01126 as a negative control in your experiments. This diastereomer is inactive and can help differentiate between specific degradation and other cellular effects.
Difficulty interpreting downstream signaling Dual mechanism of kinase inhibition and degradation. This compound not only degrades LRRK2 but also inhibits its kinase activity. To distinguish between the effects of degradation and inhibition, use the warhead HG-10-102-01, which inhibits LRRK2 kinase activity but does not cause degradation.

Quantitative Data Summary

Table 1: In Vitro Degradation Efficiency of this compound

Cell LineTargetDC₅₀ (4h)Dₘₐₓ (4h)Degradation Half-Life (T₁/₂)
WT MEFsWT LRRK232 nM82%1.2 h
G2019S LRRK2 MEFsG2019S LRRK214 nM90%0.6 h
PBMCsHuman LRRK272 nM (4h), 17 nM (24h)Not Reported2.4 h (at 300 nM)

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Western Blot for LRRK2 Degradation
  • Cell Seeding and Treatment:

    • Seed cells (e.g., MEFs, SH-SY5Y) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Aspirate the old medium and treat the cells with the desired concentrations of this compound. Include a DMSO vehicle control and a cis-XL01126 negative control.

    • Incubate for the desired time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LRRK2 overnight at 4°C.

    • Also probe for a loading control (e.g., GAPDH, β-actin, or Tubulin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the LRRK2 band intensity to the loading control.

    • Calculate the percentage of LRRK2 degradation relative to the DMSO control.

Protocol 2: Proteasome-Dependency Assay
  • Cell Seeding:

    • Seed cells in 6-well plates as described in Protocol 1.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.

  • This compound Treatment:

    • Add this compound at a concentration known to induce robust degradation (e.g., 100 nM) to the inhibitor-containing medium.

    • Include control wells with DMSO, this compound alone, and the inhibitor alone.

    • Incubate for the desired time (e.g., 4 hours).

  • Analysis:

    • Perform cell lysis, protein quantification, and Western blotting for LRRK2 as described in Protocol 1.

    • Successful inhibition of this compound-mediated degradation by MG132 or MLN4924 confirms the involvement of the ubiquitin-proteasome system.

Visualizations

XL01126_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound (PROTAC) LRRK2 LRRK2 (Target Protein) This compound->LRRK2 Binds to LRRK2 VHL VHL (E3 Ligase) This compound->VHL Binds to VHL Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex LRRK2->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of LRRK2 Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation LRRK2 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound-mediated LRRK2 degradation.

Troubleshooting_Workflow Start Start: Low/No LRRK2 Degradation Check_Concentration Perform Dose-Response (10-1000 nM) Start->Check_Concentration Check_Time Perform Time-Course (0.5-24h) Check_Concentration->Check_Time No improvement Degradation_Observed Degradation Observed Check_Concentration->Degradation_Observed Optimal concentration found Check_VHL Confirm VHL Expression (Western Blot/qPCR) Check_Time->Check_VHL No improvement Check_Time->Degradation_Observed Optimal time found Check_VHL->Degradation_Observed VHL expressed No_Degradation Still No Degradation Check_VHL->No_Degradation VHL not expressed Check_Proteasome Proteasome Inhibition Assay (e.g., MG132) Check_Proteasome->Degradation_Observed Degradation blocked Check_Proteasome->No_Degradation Degradation not blocked Degradation_Observed->Check_Proteasome Confirm mechanism

Caption: Troubleshooting workflow for inefficient this compound-mediated degradation.

References

factors affecting XL01126 potency in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target the LRRK2 protein for degradation. Its mechanism involves the simultaneous binding of LRRK2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the ubiquitination of LRRK2, marking it for degradation by the cell's proteasome.[1][2] This leads to the efficient and catalytic removal of the LRRK2 protein from the cell.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent degradation of LRRK2 in a variety of cell types, including:

  • Mouse Embryonic Fibroblasts (MEFs), expressing both wild-type (WT) and G2019S mutant LRRK2.[3]

  • Bone Marrow-Derived Macrophages (BMDMs).

  • Human Peripheral Blood Mononuclear Cells (PBMCs).[3]

  • Human neuroblastoma cell line SH-SY5Y.[3]

Q3: What is the expected potency (DC50) of this compound?

A3: The potency of this compound, measured as the concentration required to degrade 50% of the target protein (DC50), can vary between cell types. Reported DC50 values are generally in the nanomolar range, typically between 15-72 nM. For example, in MEFs, the DC50 for G2019S LRRK2 is approximately 14 nM, and for WT LRRK2, it is around 32 nM.

Q4: I am observing lower than expected potency in my experiments. What are the potential causes?

A4: Several factors can influence the potency of this compound. These are addressed in detail in our troubleshooting guide below, but key factors include:

  • Expression levels of LRRK2 and the VHL E3 ligase in your cell type.

  • The activity of the ubiquitin-proteasome system in your cells.

  • Potential efflux of this compound by ABC transporters.

  • The concentration of this compound used, as high concentrations can lead to the "hook effect".

Q5: Is there a negative control for this compound?

A5: While a specific inactive enantiomer or a molecule with a mutated VHL-binding ligand is not commercially available as a standard control for this compound, researchers can create their own controls. A common approach is to use a compound where the VHL ligand is modified to prevent binding to the E3 ligase. This helps to distinguish between effects caused by LRRK2 degradation and those due to simple target occupancy. Additionally, pre-treating cells with a proteasome inhibitor (like MG132) or a VHL ligand to block the E3 ligase can serve as functional negative controls to confirm the degradation is proteasome- and VHL-dependent.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot experiments where this compound is not performing as expected.

Problem: Low or No Degradation of LRRK2

1. Verify Target and E3 Ligase Expression:

The efficiency of a PROTAC is dependent on the presence of both the target protein and the E3 ligase in the cell type of interest.

  • Recommendation: Confirm the expression of LRRK2 and VHL in your cell line by Western blot or qPCR.

  • Rationale: Significant variations in the expression levels of either LRRK2 or VHL can lead to reduced potency of this compound. Cell lines with very low levels of VHL will be less sensitive to VHL-recruiting PROTACs.

Comparative Expression Levels of LRRK2 and VHL in Different Cell Types (Qualitative)

Cell TypeLRRK2 ExpressionVHL Expression
MEFs Endogenously expressed.Generally expressed.
BMDMs Expressed, can be modulated by stimuli.Expressed.
PBMCs Expressed, with higher levels in monocytes and B cells.Generally expressed.
SH-SY5Y Low endogenous expression, often studied with overexpression systems.Expressed.

2. Assess Ternary Complex Formation:

The formation of a stable ternary complex between LRRK2, this compound, and VHL is a prerequisite for ubiquitination and degradation.

  • Recommendation: Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the LRRK2-XL01126-VHL complex.

  • Rationale: If the ternary complex does not form efficiently, LRRK2 will not be ubiquitinated and degraded. This could be due to cellular factors that interfere with the interaction.

3. Check for the "Hook Effect":

At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.

  • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).

  • Rationale: If you observe a bell-shaped dose-response curve where degradation is less efficient at higher concentrations, you are likely observing the hook effect. The optimal concentration of this compound should be determined empirically for each cell line.

4. Investigate the Ubiquitin-Proteasome System (UPS) Functionality:

The degradation of LRRK2 by this compound is dependent on a functional UPS.

  • Recommendation: To confirm the involvement of the UPS, pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound.

  • Rationale: If the degradation of LRRK2 is blocked by a proteasome inhibitor, it confirms that the observed protein loss is due to proteasomal degradation. If there is a general impairment of the UPS in your cells, this could lead to reduced efficacy of this compound.

5. Consider Drug Efflux by ABC Transporters:

PROTACs, being relatively large molecules, can be substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which can pump them out of the cell.

  • Recommendation: If you suspect drug efflux, you can co-administer this compound with a known inhibitor of ABC transporters (e.g., verapamil or zosuquidar for P-glycoprotein).

  • Rationale: If the potency of this compound is restored in the presence of an efflux pump inhibitor, it suggests that active transport out of the cell is limiting its efficacy. This is more likely to be an issue in cell lines known to have high expression of ABC transporters, such as some cancer cell lines.

Problem: High Variability in Experimental Results

1. Ensure Consistent Cell Culture Conditions:

  • Recommendation: Maintain consistent cell passage numbers, confluency, and media conditions between experiments.

  • Rationale: The expression levels of LRRK2 and VHL, as well as the overall cellular state, can be influenced by culture conditions, leading to variability in this compound potency.

2. Optimize Treatment Time:

  • Recommendation: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal LRRK2 degradation in your specific cell line.

  • Rationale: The kinetics of degradation can vary between cell types. It is important to identify the time point at which maximum degradation occurs.

Quantitative Data Summary

Potency of this compound in Various Cell Lines

Cell LineLRRK2 GenotypeDC50 (nM)Dmax (%)Time (h)
MEFs G2019S14904
MEFs WT32824
Human PBMCs Endogenous72N/A4
Human PBMCs Endogenous17N/A24

Data compiled from published studies.N/A: Not available.

Experimental Protocols

Western Blot for LRRK2 and VHL Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LRRK2 and VHL overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time. Include a DMSO-treated control.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either LRRK2 or VHL overnight at 4°C.

  • Bead Incubation: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot: Analyze the eluted proteins by Western blot using antibodies against LRRK2 and VHL to detect the co-precipitated proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of soluble LRRK2 by Western blot.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

XL01126_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruited Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Catalyzes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LRRK2->Proteasome Targeted for Degradation Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degrades

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Low/No LRRK2 Degradation Check_Expression 1. Check LRRK2 & VHL Expression (WB/qPCR) Start->Check_Expression Expression_OK Expression Levels Sufficient? Check_Expression->Expression_OK Low_Expression Low Expression: - Choose a different cell line - Overexpress target/E3 Expression_OK->Low_Expression No Check_Ternary_Complex 2. Assess Ternary Complex Formation (Co-IP) Expression_OK->Check_Ternary_Complex Yes Ternary_Complex_OK Ternary Complex Forms? Check_Ternary_Complex->Ternary_Complex_OK No_Ternary_Complex No Complex: - Check for cellular inhibitors - Optimize PROTAC design Ternary_Complex_OK->No_Ternary_Complex No Check_Hook_Effect 3. Test for Hook Effect (Wide Dose-Response) Ternary_Complex_OK->Check_Hook_Effect Yes Hook_Effect_Present Hook Effect Observed? Check_Hook_Effect->Hook_Effect_Present Optimize_Concentration Optimize Concentration: - Use lower concentrations Hook_Effect_Present->Optimize_Concentration Yes Check_UPS 4. Check UPS Functionality (Proteasome Inhibitor) Hook_Effect_Present->Check_UPS No Optimize_Concentration->Check_UPS UPS_OK Degradation Rescued? Check_UPS->UPS_OK UPS_Issue UPS Impaired: - Use UPS activity assay UPS_OK->UPS_Issue No Check_Efflux 5. Investigate Drug Efflux (Efflux Pump Inhibitor) UPS_OK->Check_Efflux Yes Efflux_Issue Potency Restored? Check_Efflux->Efflux_Issue Efflux_Confirmed Efflux is an Issue: - Use efflux inhibitor - Consider PROTAC redesign Efflux_Issue->Efflux_Confirmed Yes Resolved Issue Resolved Efflux_Issue->Resolved No Efflux_Confirmed->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

long-term stability of XL01126 in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term stability of XL01126 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store stock solutions of this compound under the following conditions:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q2: How stable is this compound in powder form?

A2: When stored as a solid, this compound maintains its integrity for extended periods. Recommended storage conditions for the powder form are:

  • -20°C: for up to 3 years

  • 4°C: for up to 2 years

Q3: What is the stability of this compound in biological matrices?

A3: The stability of this compound has been evaluated in several in vitro biological systems. The reported half-life in mouse plasma is 108.29 minutes.[1][2] It also exhibits high stability in mouse liver microsomes and hepatocytes.[1]

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (98.07 mM). When preparing stock solutions in DMSO, it is crucial to use a fresh, unopened vial of hygroscopic DMSO to ensure maximal solubility.

Troubleshooting Guide: Stability-Related Issues

This guide addresses common problems that may arise due to the stability of this compound in solution.

Problem Potential Cause Recommended Action
Reduced or inconsistent compound activity in experiments. Degradation of this compound in the working solution.Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers.
Improper storage of stock solutions.Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are within the recommended shelf life. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Precipitation of the compound in the working solution. The solubility limit of this compound has been exceeded in the aqueous buffer.Ensure the final concentration of DMSO in the aqueous working solution is kept to a minimum (typically <0.5%) to maintain solubility and avoid solvent-induced artifacts in biological assays. If precipitation persists, consider optimizing the buffer composition or pH.
"Hook effect" observed (decreased degradation at higher concentrations). This is a known phenomenon for PROTACs and is not necessarily a stability issue but a mechanistic one related to the formation of unproductive binary complexes versus productive ternary complexes.Perform a full dose-response curve to identify the optimal concentration range for target degradation. The "hook effect" is typically observed at higher concentrations.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Storage Stability of this compound Stock Solutions

Storage TemperatureRecommended Maximum Storage Period
-80°C6 months
-20°C1 month

Table 2: In Vitro Stability of this compound

MatrixParameterValue
Mouse PlasmaHalf-life (t½)108.29 minutes
Mouse Liver MicrosomesHalf-life (t½)3.65 minutes
Mouse HepatocytesStabilityHigh

Experimental Protocols

Protocol for Assessing Plasma Stability of this compound

This protocol provides a general workflow for determining the stability of this compound in plasma.

Plasma_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis start Thaw frozen plasma at 37°C prewarm Pre-warm plasma and this compound solution to 37°C start->prewarm mix Mix this compound with plasma at various time points (0, 5, 15, 30, 60 min) prewarm->mix quench Add acetonitrile to stop the reaction mix->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS to quantify remaining this compound supernatant->lcms end Calculate half-life lcms->end

Caption: Workflow for assessing the stability of this compound in plasma.

Signaling Pathways and Logical Relationships

PROTAC Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of its target protein. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC This compound (PROTAC) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein (e.g., LRRK2) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitylation Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Troubleshooting Logic for Inconsistent Experimental Results

When encountering inconsistent results, the following decision tree can help identify potential stability-related issues with your this compound solution.

Troubleshooting_Logic start Inconsistent Results Observed check_solution Was the working solution freshly prepared? start->check_solution check_stock How was the stock solution stored? check_solution->check_stock Yes prepare_fresh Prepare a fresh working solution from stock. check_solution->prepare_fresh No check_aliquots Was the stock solution aliquoted? check_stock->check_aliquots Correctly (-80°C/-20°C) improper_storage Improper storage suspected. check_stock->improper_storage Incorrectly new_stock Prepare a new stock solution from powder. check_aliquots->new_stock No aliquot_future Aliquot new stock for future use. check_aliquots->aliquot_future Yes improper_storage->new_stock thaw_cycles Multiple freeze-thaw cycles suspected.

Caption: Decision tree for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

comparing XL01126 to other LRRK2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to LRRK2 Inhibitors: XL01126 and Other Key Modulators for Parkinson's Disease Research

For researchers, scientists, and drug development professionals investigating therapeutic strategies for Parkinson's disease, Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising target. This guide provides an objective comparison of this compound, a novel proteolysis-targeting chimera (PROTAC) degrader, with other prominent LRRK2 inhibitors, including DNL201 (nesbiolim), DNL151 (BIIB122), and PFE-360. The information presented is supported by experimental data to aid in the selection of appropriate tools for LRRK2-related research.

Introduction to LRRK2 Modulation

Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease.[1] These mutations often lead to hyperactivity of the LRRK2 kinase, which is thought to disrupt lysosomal function and contribute to neurodegeneration.[1][2] Consequently, inhibiting or reducing the levels of LRRK2 is a leading therapeutic strategy. While traditional small molecule inhibitors block the kinase activity of LRRK2, novel approaches like PROTACs aim to eliminate the entire protein.

This compound is a PROTAC that co-opts the cell's natural protein disposal system to induce the degradation of LRRK2.[3][4] It is composed of a ligand that binds to LRRK2 and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.

Comparative Performance Data

The following tables summarize the key in vitro, cellular, and in vivo performance metrics of this compound compared to other LRRK2 inhibitors.

In Vitro and Cellular Activity
CompoundMechanism of ActionTargetAssay TypePotency (DC50/IC50/EC50)Maximal Effect (Dmax)Cell LinesReference(s)
This compound PROTAC DegraderLRRK2 DegradationWestern BlotDC50: 14 nM (G2019S), 32 nM (WT)Dmax: ~90% (G2019S), ~82% (WT)MEFs
LRRK2 DegradationWestern BlotDC50: 15-72 nMDmax: 82-90%Multiple cell lines
Inhibition of Rab10 PhosphorylationWestern BlotEC50: 110 nM (G2019S), 214 nM (WT)Not ApplicableMEFs
DNL201 (nesbiolim) Kinase InhibitorInhibition of pS935 LRRK2Cellular AssayIC50: 53 nMNot ApplicableHuman PBMCs
Inhibition of pT73 Rab10Cellular AssayIC50: 35 nMNot ApplicableHuman PBMCs
DNL151 (BIIB122) Kinase InhibitorInhibition of pS935 LRRK2 & pT73 Rab10Clinical Biomarker Assay>50% inhibition at clinically relevant dosesNot ApplicableHuman (in vivo)
PFE-360 (PF-06685360) Kinase InhibitorLRRK2 Kinase InhibitionIn vivo assayIC50: 2.3 nMNot ApplicableRat
Preclinical Pharmacokinetics
CompoundSpeciesAdministration RouteOral Bioavailability (F%)Brain PenetrantKey FindingsReference(s)
This compound MouseOral (p.o.)15%YesDetected in brain and CSF after oral and parenteral dosing.
DNL201 (nesbiolim) Mouse, Rat, MacaqueOral (p.o.)GoodYesLow clearance and moderate half-life.
DNL151 (BIIB122) HumanOral (p.o.)Not specifiedYesCNS-penetrant.
PFE-360 (PF-06685360) RatOral (p.o.)Not specifiedYesBrain-penetrant.

Signaling Pathways and Mechanisms of Action

To visualize the biological context and mechanisms of these compounds, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_LRRK2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Consequences Rab29 Rab29 LRRK2_inactive LRRK2 (inactive) Rab29->LRRK2_inactive Recruits to Golgi Golgi Golgi LRRK2_active LRRK2 (active/pS1292) LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 (pT73) Rab10->pRab10 Lysosomal_dysfunction Lysosomal Dysfunction pRab10->Lysosomal_dysfunction Altered Vesicular Trafficking DNL201 DNL201/ DNL151/ PFE-360 DNL201->LRRK2_active Inhibits

LRRK2 signaling pathway and points of inhibition.

PROTAC_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation This compound This compound (PROTAC) Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds to LRRK2 LRRK2 LRRK2->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Binds to Ub_LRRK2 Ubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Recruits E2/ Ubiquitination Ub Ub Proteasome Proteasome Ub_LRRK2->Proteasome Recognition Degraded_LRRK2 Degraded Peptides Proteasome->Degraded_LRRK2 Degrades

Mechanism of action for the LRRK2 PROTAC degrader this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

LRRK2 Degradation Assay by Western Blot

This protocol is used to determine the extent of LRRK2 protein degradation following treatment with a PROTAC such as this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) at an appropriate density and allow them to adhere overnight.

  • Treat cells with various concentrations of the PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel until adequate separation of proteins is achieved.

5. Western Blotting:

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against total LRRK2 (e.g., rabbit anti-LRRK2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the LRRK2 band intensity to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percentage of LRRK2 degradation relative to the vehicle-treated control.

LRRK2 Kinase Activity Assay (ADP-Glo™)

This protocol measures the kinase activity of LRRK2 by quantifying the amount of ADP produced during the phosphorylation reaction.

1. Reagent Preparation:

  • Prepare the LRRK2 kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reconstitute the LRRK2 enzyme and substrate (e.g., LRRKtide peptide) in the reaction buffer.

  • Prepare a solution of ATP in the reaction buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the test compound (inhibitor) at various concentrations.

  • Add the LRRK2 enzyme to each well.

  • Initiate the reaction by adding the ATP/substrate mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

In Vivo LRRK2 Target Engagement Study in Rodents

This protocol describes a typical workflow for assessing the ability of a LRRK2 inhibitor to engage its target in the brain of a living animal.

in_vivo_workflow Animal_Dosing 1. Animal Dosing (e.g., oral gavage of LRRK2 inhibitor in mice or rats) Time_Course 2. Time Course Sampling (Collection of blood and brain tissue at various time points post-dose) Animal_Dosing->Time_Course Sample_Processing 3. Sample Processing (Plasma separation and brain homogenization) Time_Course->Sample_Processing PK_Analysis 4. Pharmacokinetic (PK) Analysis (LC-MS/MS to measure drug concentration in plasma and brain) Sample_Processing->PK_Analysis PD_Analysis 5. Pharmacodynamic (PD) Analysis (Western blot or ELISA for pLRRK2/pRab10 in brain lysates) Sample_Processing->PD_Analysis Data_Analysis 6. Data Analysis (Correlate drug exposure (PK) with target engagement (PD)) PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Experimental workflow for in vivo LRRK2 inhibitor studies.

Conclusion

This compound represents a distinct and potent modality for targeting LRRK2 through protein degradation. Its ability to eliminate the LRRK2 protein offers a different therapeutic hypothesis compared to kinase inhibitors like DNL201, DNL151, and PFE-360, which primarily block its enzymatic function. The choice between a degrader and an inhibitor will depend on the specific research question and therapeutic goal. For instance, a degrader may be advantageous in addressing both the catalytic and non-catalytic (scaffolding) functions of LRRK2. This guide provides a foundational dataset to aid researchers in making informed decisions for their studies on LRRK2-associated pathologies.

References

A Comparative Guide to the Specificity of XL01126 for LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XL01126, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), with other alternative LRRK2-targeting compounds. The data presented herein is intended to offer an objective assessment of this compound's performance, supported by experimental evidence, to aid researchers in their selection of chemical tools for studying LRRK2 biology and its role in diseases such as Parkinson's.

Executive Summary

This compound is a von Hippel-Lindau (VHL)-based PROTAC that induces the degradation of LRRK2.[1] It is composed of the LRRK2 inhibitor HG-10-102-01 linked to a VHL E3 ligase ligand.[2][3] This mode of action, inducing protein degradation rather than just inhibition, offers a distinct advantage in studying the non-catalytic functions of LRRK2.[1][4] Experimental data demonstrates that this compound is a potent, fast, and selective degrader of both wild-type (WT) and the pathogenic G2019S mutant of LRRK2. It exhibits superior degradation efficacy and speed compared to earlier generation LRRK2 degraders. Furthermore, this compound is orally bioavailable and can penetrate the blood-brain barrier, making it a valuable tool for in vivo studies.

Data Presentation

Table 1: Comparative Degradation Potency and Efficacy of LRRK2 Degraders
CompoundLRRK2 GenotypeDC50 (nM)Dmax (%)Time (h)Cell Line
This compound WT 32 82 4 MEFs
This compound G2019S 14 90 4 MEFs
This compound R1441C 15 N/A N/A MEFs
XL01134WT32594MEFs
XL01134G2019S7814MEFs
SD75WTN/A5124MEFs
SD75G2019SN/A5824MEFs

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. MEFs: Mouse Embryonic Fibroblasts. Data compiled from multiple sources.

Table 2: Comparative Degradation Kinetics of LRRK2 Degraders in G2019S LRRK2 MEFs
CompoundDegradation Half-life (T1/2, h)
This compound 0.6
XL011341.4
SD75>8

Data represents the time to reach 50% degradation of G2019S LRRK2 in MEFs.

Table 3: Effect on Downstream LRRK2 Signaling (pRab10 Dephosphorylation)
CompoundLRRK2 GenotypeEC50 (nM)Time (h)Cell Line
This compound WT <10 4 MEFs
This compound G2019S <10 4 MEFs
HG-10-102-01 (Inhibitor)WT21424MEFs
HG-10-102-01 (Inhibitor)G2019S11024MEFs
SD75WT227024MEFs
SD75G2019S37924MEFs

EC50: Concentration for 50% effective response (in this case, dephosphorylation of Rab10).

Experimental Protocols

Western Blotting for LRRK2 Degradation and pRab10 Phosphorylation

This protocol is used to quantify the levels of total LRRK2 protein and the phosphorylation of its substrate Rab10 at Threonine 73 (pRab10), a key biomarker of LRRK2 kinase activity.

Methodology:

  • Cell Culture and Treatment: Mouse Embryonic Fibroblasts (MEFs) expressing either wild-type or mutant LRRK2 are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound, a comparator compound, or vehicle control (DMSO) for the specified duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total LRRK2, pRab10 (pThr73), total Rab10, and a loading control (e.g., GAPDH or α-tubulin). Subsequently, membranes are incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and protein levels are normalized to the loading control.

TMT-Based Global Proteomic Profiling for Off-Target Analysis

This method provides an unbiased assessment of this compound's selectivity by quantifying changes across the proteome.

Methodology:

  • Sample Preparation: WT MEFs are treated with 300 nM this compound, its non-degrading stereoisomer cis-XL01126, or DMSO for 4 hours. Cells are harvested, lysed, and the proteins are digested into peptides.

  • Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with a unique isobaric TMT reagent.

  • Sample Pooling and Fractionation: The labeled peptide samples are combined and then fractionated by high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are used to identify peptides and the TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions. This allows for the identification of proteins that are significantly depleted upon this compound treatment. The data corroborates a significant knockdown of LRRK2, and LRRK1, the closest homologue of LRRK2, remains unaffected.

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex (LRRK2-XL01126-VHL) in live cells, which is a critical step for PROTAC-mediated degradation.

Methodology:

  • Cell Line and Plasmids: HEK293 cells are used. Expression vectors are created for LRRK2 fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).

  • Cell Transfection: Cells are co-transfected with the LRRK2-NanoLuc® and HaloTag®-VHL plasmids.

  • Assay Plate Preparation: Transfected cells are seeded into 96- or 384-well plates.

  • HaloTag® Labeling: A fluorescent ligand for HaloTag® is added to the cells, which serves as the BRET acceptor.

  • PROTAC Treatment: Serial dilutions of this compound are added to the wells.

  • Luminescence Measurement: A substrate for NanoLuc® is added, and the BRET signal (energy transfer from donor to acceptor) is measured. An increase in the BRET signal indicates the formation of the ternary complex. This compound has been shown to induce a cooperative ternary complex.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) Growth_Factors->LRRK2_inactive Stress Cellular Stress Stress->LRRK2_inactive LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Autophosphorylation GTP Binding Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Cytoskeleton_Dynamics Cytoskeleton Dynamics LRRK2_active->Cytoskeleton_Dynamics pRab10 p-Rab10 Rab10->pRab10 Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking XL01126_Specificity_Workflow Start Start: Validate this compound Specificity Cell_Treatment Treat cells with this compound and controls (e.g., cis-XL01126, DMSO) Start->Cell_Treatment Western_Blot Western Blot: - LRRK2 levels - pRab10 levels Cell_Treatment->Western_Blot Proteomics Global Proteomics (TMT): - Identify off-targets Cell_Treatment->Proteomics NanoBRET NanoBRET Assay: - Confirm ternary complex formation Cell_Treatment->NanoBRET Data_Analysis Analyze Data: - Quantify LRRK2 degradation - Assess proteome-wide changes - Measure ternary complex formation Western_Blot->Data_Analysis Proteomics->Data_Analysis NanoBRET->Data_Analysis Conclusion Conclusion: This compound is a potent and selective LRRK2 degrader Data_Analysis->Conclusion XL01126_Comparison This compound This compound Alternatives Alternative LRRK2 Degraders (e.g., SD75, XL01134) - Slower degradation kinetics - Lower maximal degradation - Potential for hook effect (XL01134) This compound->Alternatives Superior Degradation Profile Inhibitors LRRK2 Kinase Inhibitors (e.g., HG-10-102-01) - Only block kinase activity - Do not affect non-catalytic functions - Protein remains, potential for scaffolding effects This compound->Inhibitors Different Mechanism of Action (Degradation vs. Inhibition)

References

cis-XL01126: A Validated Negative Control for the LRRK2 PROTAC Degrader XL01126

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison for robust target validation in Parkinson's disease research.

In the rapidly evolving field of targeted protein degradation, the use of well-characterized control compounds is paramount for validating experimental findings. This guide provides a comprehensive comparison of the potent LRRK2 PROTAC (Proteolysis Targeting Chimera) degrader, XL01126, and its diastereomer, cis-XL01126, which serves as an ideal negative control. By understanding the distinct mechanisms and activities of these two molecules, researchers can confidently dissect the biological consequences of LRRK2 degradation versus its kinase inhibition.

Differentiating Degradation from Inhibition

This compound is a heterobifunctional molecule that induces the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2][3] It achieves this by simultaneously binding to LRRK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2.[1][4]

In contrast, cis-XL01126 is an inactive diastereomer of this compound. A critical inversion of stereochemistry at the hydroxyproline motif completely abrogates its ability to bind to VHL. Consequently, cis-XL01126 cannot induce the formation of the LRRK2-PROTAC-VHL ternary complex, and therefore does not mediate the degradation of LRRK2. However, as it retains the same LRRK2-binding warhead as this compound, it still functions as a potent inhibitor of LRRK2 kinase activity. This unique property makes cis-XL01126 an exceptional tool to distinguish the phenotypic outcomes of LRRK2 protein loss from the inhibition of its enzymatic function.

Comparative Efficacy and Selectivity

Experimental data consistently demonstrates the differential activity of this compound and cis-XL01126. While this compound potently degrades LRRK2 in a concentration-dependent manner, cis-XL01126 shows no degradation even at high concentrations. Both compounds, however, effectively inhibit the phosphorylation of Rab10, a downstream substrate of LRRK2, confirming that both engage and inhibit the kinase domain of LRRK2.

CompoundLRRK2 Degradation (DC50)Rab10 Phosphorylation Inhibition (IC50)VHL Binding
This compound 15-72 nM~15 nMYes
cis-XL01126 No Degradation Observed~116 nMNo

Experimental Workflows and Signaling Pathways

To effectively utilize cis-XL01126 as a negative control, it is crucial to employ rigorous experimental designs. Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mechanism of this compound-Mediated LRRK2 Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation LRRK2 LRRK2 This compound This compound (PROTAC) LRRK2->this compound Binds to Ub_LRRK2 Ubiquitinated LRRK2 This compound->Ub_LRRK2 Recruits VHL VHL E3 Ligase VHL->this compound Binds to Ub Ubiquitin Ub->Ub_LRRK2 Transfer Proteasome Proteasome Ub_LRRK2->Proteasome Targeted to Degraded_LRRK2 Degraded LRRK2 Proteasome->Degraded_LRRK2 Degrades

Caption: Mechanism of this compound-mediated LRRK2 degradation.

Experimental Workflow for this compound and cis-XL01126 Comparison Cell_Culture Cell Culture (e.g., MEFs, SH-SY5Y) Treatment Treatment with This compound, cis-XL01126, DMSO Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Analysis (LRRK2, pRab10, Rab10, Loading Control) Cell_Lysis->Western_Blot Proteomics TMT Proteomics (Off-target analysis) Cell_Lysis->Proteomics

Caption: Experimental workflow for comparing this compound and cis-XL01126.

Experimental Protocols

Western Blot Analysis for LRRK2 Degradation and Rab10 Phosphorylation

Objective: To determine the extent of LRRK2 degradation and inhibition of Rab10 phosphorylation following treatment with this compound and cis-XL01126.

Materials:

  • Cells (e.g., Mouse Embryonic Fibroblasts (MEFs), SH-SY5Y)

  • This compound and cis-XL01126

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-LRRK2

    • Rabbit anti-phospho-Rab10 (Thr73)

    • Mouse anti-Rab10

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, cis-XL01126, or DMSO for the desired time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of LRRK2 and phospho-Rab10 to the loading control and total Rab10, respectively.

Tandem Mass Tag (TMT) Proteomics for Off-Target Analysis

Objective: To globally assess the selectivity of this compound-induced protein degradation compared to cis-XL01126.

Materials:

  • Cells treated with this compound, cis-XL01126, or DMSO

  • Lysis buffer (e.g., 8M urea in 50 mM TEAB)

  • DTT, iodoacetamide

  • Trypsin

  • TMT labeling reagents

  • High-pH reversed-phase fractionation system

  • LC-MS/MS instrument (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Protocol:

  • Sample Preparation: Lyse cells and quantify protein. Reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling: Label the resulting peptides from each condition with a unique TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Process the raw data to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the cis-XL01126 and DMSO controls.

Conclusion

The use of cis-XL01126 as a negative control is indispensable for researchers studying the biological roles of LRRK2 using the PROTAC degrader this compound. This comparison guide provides the necessary information and protocols to design and execute well-controlled experiments, ensuring that the observed effects can be confidently attributed to the degradation of LRRK2 rather than the inhibition of its kinase activity. By employing this rigorous approach, the scientific community can continue to unravel the complexities of LRRK2 biology and accelerate the development of novel therapeutics for Parkinson's disease.

References

comparative analysis of XL01126 and LRRK2 kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of XL01126 and LRRK2 Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Parkinson's disease is rapidly evolving, with a significant focus on targeting Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a major genetic contributor to both familial and sporadic forms of the disease. The primary strategy to mitigate the pathogenic effects of these mutations has been the development of small molecule kinase inhibitors that block the hyperactive kinase domain of the LRRK2 protein. More recently, a novel approach has emerged with the development of proteolysis-targeting chimeras (PROTACs), such as this compound, which are designed to induce the degradation of the entire LRRK2 protein.

This guide provides a comprehensive and objective comparison of the PROTAC degrader this compound and traditional LRRK2 kinase inhibitors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Potency and Efficacy

The primary distinction between this compound and conventional LRRK2 kinase inhibitors lies in their mechanism of action. While kinase inhibitors block the enzymatic activity of LRRK2, this compound, a PROTAC, hijacks the cell's ubiquitin-proteasome system to induce the degradation of the LRRK2 protein.[1][2] This fundamental difference is reflected in the metrics used to evaluate their efficacy: IC50 for inhibitors (measuring inhibition of kinase activity) and DC50 for PROTACs (measuring the concentration for 50% protein degradation).

CompoundTypeTargetPotencyMaximum Effect (Dmax)Cell Line(s)Reference(s)
This compound PROTAC DegraderLRRK2DC50: 14 nM (G2019S) DC50: 32 nM (WT)90% (G2019S) 82% (WT)Mouse Embryonic Fibroblasts (MEFs)[3][4]
GNE-7915 Kinase InhibitorLRRK2IC50: 9 nM Ki: 1 nMNot ApplicableHEK293[5]
MLi-2 Kinase InhibitorLRRK2IC50: 0.76 nM (biochemical) IC50: 1.4 nM (cellular)Not ApplicableSH-SY5Y
DNL201 (BIIB122) Kinase InhibitorLRRK2Robust target engagement in clinical trialsNot ApplicableHuman (clinical trials)

Selectivity Profiles

Selectivity is a critical parameter for any therapeutic compound to minimize off-target effects. For LRRK2-targeted therapies, this is particularly important due to the highly conserved nature of the ATP-binding pocket among kinases.

CompoundSelectivity ProfileCommentsReference(s)
This compound High selectivity for LRRK2 degradation. Proteomic profiling in WT MEFs showed no significant degradation of the closest homolog, LRRK1, or other related proteins.As a PROTAC, selectivity is determined by both the warhead's binding to LRRK2 and the E3 ligase ligand.
GNE-7915 Highly selective. In a panel of 187 kinases, only TTK showed greater than 50% inhibition at 0.1 µM.Demonstrates a favorable selectivity profile for a kinase inhibitor.
MLi-2 Exhibits >295-fold selectivity for LRRK2 over a panel of 300 kinases.Shows exceptional selectivity in biochemical assays.
DNL201 (BIIB122) Selective, ATP-competitive inhibitor.Well-tolerated in Phase 1 and 1b clinical trials, suggesting a good safety profile.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the LRRK2 signaling pathway and key experimental workflows.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activates GTP_GDP GTP/GDP Binding LRRK2->GTP_GDP Regulates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Impacts Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Impacts Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Kinase_Inhibitors Kinase Inhibitors (e.g., GNE-7915, MLi-2) Kinase_Inhibitors->LRRK2 Inhibit Kinase Activity This compound This compound (PROTAC) This compound->LRRK2 Induces Degradation

LRRK2 Signaling Pathway and Points of Intervention.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & Treatment (e.g., MEFs, SH-SY5Y) Lysis Cell Lysis Cell_Culture->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-LRRK2, anti-pRab10) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Signal Detection Secondary_Antibody->Detection

General Workflow for Western Blot Analysis.

PROTAC_Mechanism cluster_complex Ternary Complex Formation LRRK2 LRRK2 Ternary_Complex LRRK2-XL01126-E3 Ligase LRRK2->Ternary_Complex This compound This compound This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation LRRK2 Degradation Proteasome->Degradation

Mechanism of Action for this compound (PROTAC).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and LRRK2 kinase inhibitors.

Western Blot for LRRK2 and Phospho-Rab10

This protocol is used to assess the levels of total LRRK2 protein and the phosphorylation of its substrate Rab10 at Threonine 73 (pThr73), a key biomarker of LRRK2 kinase activity.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Mouse Embryonic Fibroblasts or SH-SY5Y neuroblastoma cells) at a suitable density in 6-well or 12-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or LRRK2 kinase inhibitors for the desired time period (e.g., 4 hours for this compound, 1 hour for MLi-2). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total LRRK2, phospho-LRRK2 (pSer935), total Rab10, and phospho-Rab10 (pThr73) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro LRRK2 Kinase Activity Assay

This assay directly measures the enzymatic activity of recombinant LRRK2 and the inhibitory potential of compounds.

  • Reaction Setup:

    • Prepare a reaction mixture in a microplate containing recombinant LRRK2 protein (wild-type or mutant) and a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide like LRRKtide) in a kinase assay buffer.

    • Add the test compound (kinase inhibitor) at various concentrations. Include a vehicle control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA or SDS sample buffer).

    • Detect the phosphorylation of the substrate. This can be done by:

      • Radiometric assay: Spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.

      • Mass Spectrometry: Analyzing the reaction mixture to determine the ratio of phosphorylated to unphosphorylated substrate.

      • Fluorescence-based assays: Using specific antibodies to detect the phosphorylated substrate in an ELISA or TR-FRET format.

PROTAC-Mediated Ternary Complex Formation Assay

This assay is crucial for characterizing PROTACs like this compound and confirms their ability to bring the target protein (LRRK2) and the E3 ligase into proximity.

  • Assay Principle:

    • This assay often utilizes biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like AlphaLISA or TR-FRET.

  • Surface Plasmon Resonance (SPR) Protocol Outline:

    • Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.

    • Inject a solution containing a constant concentration of LRRK2 and varying concentrations of the PROTAC (this compound) over the sensor surface.

    • The binding of the LRRK2-PROTAC complex to the immobilized E3 ligase is measured in real-time.

    • The formation of the ternary complex results in an increased SPR signal.

    • Kinetic and affinity constants for the ternary complex formation can be determined from the sensorgrams.

  • AlphaLISA Protocol Outline:

    • Use tagged recombinant proteins: for example, GST-tagged LRRK2 and FLAG-tagged E3 ligase.

    • Add the PROTAC (this compound) at various concentrations.

    • Add AlphaLISA acceptor beads conjugated to an anti-GST antibody and donor beads conjugated to an anti-FLAG antibody.

    • If a ternary complex forms, the donor and acceptor beads are brought into close proximity.

    • Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a chemiluminescent signal.

    • A bell-shaped curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".

Conclusion

The development of both highly selective LRRK2 kinase inhibitors and targeted protein degraders like this compound represents significant progress in the pursuit of disease-modifying therapies for Parkinson's disease. Kinase inhibitors have shown promise in reducing the enzymatic activity of LRRK2 and are advancing through clinical trials. This compound, as a PROTAC, offers an alternative and potentially more comprehensive approach by eliminating the entire LRRK2 protein, thereby addressing both its kinase-dependent and potential scaffolding functions. The choice between these strategies will depend on a deeper understanding of LRRK2 biology and the long-term safety and efficacy profiles of these different modalities. The data and protocols presented in this guide are intended to aid researchers in the continued evaluation and development of these promising therapeutic avenues.

References

Orthogonal Methods for Validating LRRK2 Degradation by XL01126: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of orthogonal experimental methods to validate the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2) induced by the PROTAC® degrader, XL01126. This document offers detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the methodologies for robust validation of targeted protein degradation.

Introduction to this compound and LRRK2 Degradation

Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease. This compound is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of LRRK2.[1][2][3][4][5] Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound eliminates the entire LRRK2 protein, thereby addressing both its catalytic and non-catalytic scaffolding functions. Validating the efficacy and specificity of such a degrader requires a multi-pronged approach using several independent, or "orthogonal," methods.

This guide will explore the following key methodologies:

  • Western Blotting: For direct measurement of LRRK2 protein levels.

  • Phospho-Rab10 Analysis: To assess the functional consequence of LRRK2 degradation on its downstream signaling.

  • Mass Spectrometry-Based Proteomics: For an unbiased, global view of protein changes and to confirm the selectivity of the degrader.

  • Ubiquitination Assays: To confirm the mechanism of action of the PROTAC degrader.

Quantitative Performance of this compound

This compound has demonstrated potent and rapid degradation of LRRK2 across various cell lines. Its performance has been benchmarked against other LRRK2 degraders, such as XL01134 and SD75, as well as its inactive stereoisomer, cis-XL01126.

Table 1: In Vitro Degradation Performance of this compound and Comparators in Mouse Embryonic Fibroblasts (MEFs)
CompoundCell LineDC50 (4h)Dmax (4h)Degradation Half-life (T1/2)
This compound WT LRRK2 MEFs32 nM82%1.2 h
G2019S LRRK2 MEFs14 nM90%0.6 h
XL01134 WT LRRK2 MEFs32 nM59%2.7 h
G2019S LRRK2 MEFs7 nM81%1.4 h
SD75 WT LRRK2 MEFs>3 µM (24h)51% (24h)5.1 h (at 1 µM)
G2019S LRRK2 MEFs>3 µM (24h)58% (24h)1.4 h (at 1 µM)

Data compiled from studies on this compound.

Table 2: this compound Performance in Human Cell Lines
Cell LineTreatmentLRRK2 Degradation
SH-SY5Y (Human Neuroblastoma)300 nM, 6h>50%
300 nM, 24h>50%
Human PBMCsDC50 (4h) = 72 nM-
DC50 (24h) = 17 nM-

Data compiled from studies on this compound.

Signaling Pathways and Experimental Workflows

To understand the validation methods, it is crucial to visualize the underlying biological processes and experimental procedures.

LRRK2_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects This compound This compound Ternary_Complex Ternary Complex (LRRK2-XL01126-VHL) This compound->Ternary_Complex Binds LRRK2 LRRK2 Protein LRRK2->Ternary_Complex Binds pRab10 Phospho-Rab10 LRRK2->pRab10 Phosphorylates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of LRRK2 Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation LRRK2 Degradation Proteasome->Degradation Mediates Rab10 Rab10 Degradation->Rab10 Reduces pRab10 Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking

Mechanism of this compound-mediated LRRK2 degradation and its downstream effects.

Orthogonal_Validation_Workflow cluster_methods Orthogonal Validation Methods cluster_readouts Key Readouts start Treat Cells with This compound WB Western Blot (Total LRRK2) start->WB pRab10 pRab10 Analysis (Western Blot/MSD) start->pRab10 Proteomics Mass Spectrometry (Global Proteome) start->Proteomics Ubiquitination Ubiquitination Assay (IP/Western) start->Ubiquitination Degradation LRRK2 Degradation (DC50, Dmax) WB->Degradation Pathway_Inhibition Pathway Inhibition (Reduced pRab10) pRab10->Pathway_Inhibition Selectivity Degradation Selectivity (Off-target analysis) Proteomics->Selectivity MoA Mechanism of Action (Increased Ubiquitination) Ubiquitination->MoA

Workflow for orthogonal validation of LRRK2 degradation by this compound.

Experimental Protocols

Western Blot for Total LRRK2 Degradation

Principle: This is the most direct method to visualize and quantify the reduction in total LRRK2 protein levels following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MEFs, SH-SY5Y) at an appropriate density in 6-well plates.

    • Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize LRRK2 levels to the loading control.

    • Calculate DC50 and Dmax values by plotting the percentage of remaining LRRK2 against the log of the this compound concentration.

Analysis of Rab10 Phosphorylation

Principle: Rab10 is a direct substrate of LRRK2 kinase. A reduction in LRRK2 protein levels due to this compound-mediated degradation will lead to a decrease in the phosphorylation of Rab10 at Threonine 73 (pT73-Rab10). This assay provides a functional readout of LRRK2 degradation.

Methodology:

  • Western Blot for pRab10:

    • Follow the Western Blot protocol as described above.

    • Use primary antibodies specific for pT73-Rab10 and total Rab10.

    • Normalize the pT73-Rab10 signal to the total Rab10 signal to account for any changes in total Rab10 expression.

  • Meso Scale Discovery (MSD) Assay:

    • This is a high-throughput, quantitative immunoassay.

    • Coat MSD plates with a capture antibody for total Rab10.

    • Add cell lysates and incubate.

    • Add a detection antibody for pT73-Rab10 labeled with an electrochemiluminescent reporter.

    • Read the plate on an MSD instrument. This method provides more precise quantification than Western blotting.

Mass Spectrometry-Based Proteomics

Principle: This unbiased approach provides a global and quantitative profile of the proteome, allowing for the confirmation of LRRK2 degradation and the assessment of the selectivity of this compound by identifying any off-target protein degradation.

Methodology:

  • Sample Preparation:

    • Treat cells with this compound, a negative control (e.g., cis-XL01126), and a vehicle control (DMSO).

    • Lyse cells and quantify protein concentration.

  • Protein Digestion and Peptide Labeling:

    • Denature, reduce, and alkylate the proteins.

    • Digest proteins into peptides using trypsin.

    • Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples.

    • Separate peptides by liquid chromatography.

    • Analyze peptides by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to controls.

    • Confirm the specific and significant downregulation of LRRK2 and the absence of widespread changes in other protein levels.

In Vivo Ubiquitination Assay

Principle: PROTACs mediate protein degradation by recruiting an E3 ubiquitin ligase to the target protein, leading to its poly-ubiquitination and subsequent degradation by the proteasome. This assay directly demonstrates the mechanism of action of this compound.

Methodology:

  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and FLAG-tagged LRRK2.

    • Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated LRRK2 to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitate FLAG-LRRK2 using anti-FLAG antibodies conjugated to beads.

  • Immunoblotting:

    • Wash the beads to remove non-specific binders.

    • Elute the immunoprecipitated proteins.

    • Perform Western blotting on the eluates using an anti-HA antibody to detect ubiquitinated LRRK2 and an anti-FLAG antibody to detect total immunoprecipitated LRRK2.

    • An increase in the HA signal in the this compound-treated sample indicates an increase in LRRK2 ubiquitination.

Comparison of Orthogonal Methods

Table 3: Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
Western Blot Antibody-based detection of protein levels.Widely accessible, provides direct visualization of protein loss.Semi-quantitative, dependent on antibody quality, lower throughput.
pRab10 Analysis Measures a downstream functional consequence of LRRK2 activity.Provides evidence of functional target engagement.Indirect measure of degradation, can be affected by kinase inhibition.
Mass Spectrometry Unbiased, global protein quantification.High-throughput, highly quantitative, assesses selectivity and off-targets.Requires specialized equipment and expertise, more expensive.
Ubiquitination Assay Detects the ubiquitination of the target protein.Directly confirms the PROTAC mechanism of action.Can be technically challenging, may require overexpression systems.

Conclusion

Validating the degradation of LRRK2 by this compound requires a robust, multi-faceted approach. While Western blotting provides a direct and accessible method to observe protein loss, it is essential to complement this with orthogonal methods. Measuring the downstream signaling effects through pRab10 analysis confirms the functional consequence of LRRK2 degradation. Mass spectrometry-based proteomics offers an unbiased and comprehensive assessment of degradation and selectivity, while ubiquitination assays confirm the intended mechanism of action. By employing a combination of these techniques, researchers can confidently and accurately validate the efficacy and specificity of LRRK2 degradation by this compound.

References

A Comparative Guide to LRRK2 PROTACs: Benchmarking XL01126

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-interest therapeutic target for Parkinson's disease, with pathogenic mutations in the LRRK2 gene linked to an increased risk of developing the disease.[1] While traditional kinase inhibitors have been the primary focus of LRRK2-targeting strategies, they present limitations. A promising alternative is the use of proteolysis-targeting chimeras (PROTACs), which function by inducing the degradation of the target protein.[2] This guide provides a comparative analysis of the LRRK2 PROTAC XL01126 against other known LRRK2 degraders, supported by experimental data and detailed methodologies.

Mechanism of Action: LRRK2 PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, a VHL-based PROTAC, is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase and a warhead, the kinase inhibitor HG-10-102-01, which binds to LRRK2.[1] This dual binding facilitates the formation of a ternary complex between LRRK2, this compound, and VHL, initiating the degradation cascade.

LRRK2_PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation LRRK2 LRRK2 (Target Protein) Ternary_Complex LRRK2-XL01126-VHL Ternary Complex LRRK2->Ternary_Complex Binds to warhead This compound This compound (PROTAC) This compound->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds to E3 ligase ligand Ub_LRRK2 Polyubiquitinated LRRK2 Ternary_Complex->Ub_LRRK2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_LRRK2->Proteasome Recognition Degraded_LRRK2 Degraded LRRK2 Fragments Proteasome->Degraded_LRRK2 Degradation

Figure 1: General mechanism of action for LRRK2 PROTACs like this compound.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, and its hyperactivation is linked to Parkinson's disease pathology. A key substrate of LRRK2 is a subset of Rab GTPases. Phosphorylation of these Rab proteins by LRRK2 is a critical event in its signaling cascade.

LRRK2_Signaling_Pathway cluster_1 LRRK2 Signaling LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation (e.g., mutation) pRab_GTPase Phosphorylated Rab GTPase LRRK2_active->pRab_GTPase Phosphorylation Rab_GTPase Rab GTPase (Substrate) Rab_GTPase->pRab_GTPase Downstream Downstream Pathological Events pRab_GTPase->Downstream

Figure 2: Simplified LRRK2 signaling pathway highlighting Rab GTPase phosphorylation.

Comparative Performance of LRRK2 PROTACs

The efficacy of a PROTAC is determined by several factors, including its ability to induce target degradation (DC50 and Dmax), the speed of degradation (degradation half-life), and its selectivity.

In Vitro Degradation Efficiency

This compound has demonstrated potent and rapid degradation of both wild-type (WT) and the pathogenic G2019S mutant LRRK2 in various cell lines. A direct comparison with other VHL-based LRRK2 PROTACs, SD75 and XL01134, highlights the superior profile of this compound.

CompoundCell LineTargetDC50 (nM)Dmax (%)Degradation Half-life (T½, h)
This compound G2019S LRRK2 MEFsLRRK214900.6
This compound WT LRRK2 MEFsLRRK232821.2
XL01134 G2019S LRRK2 MEFsLRRK27811.4
XL01134 WT LRRK2 MEFsLRRK232592.7
SD75 G2019S LRRK2 MEFsLRRK2-81 (at 1 µM)1.4
SD75 WT LRRK2 MEFsLRRK2-52 (at 1 µM)5.1

Data sourced from Liu et al., J. Am. Chem. Soc. 2022.

Notably, this compound achieves a higher maximal degradation (Dmax) and a significantly shorter degradation half-life compared to SD75 and XL01134, establishing it as a more efficient and faster LRRK2 degrader. While XL01134 shows a slightly lower DC50 for the G2019S mutant, it exhibits a strong "hook effect" at higher concentrations, which is not observed with this compound.

Selectivity

The selectivity of a PROTAC is crucial to minimize off-target effects. This compound has been shown to be highly selective for LRRK2. In a tandem mass tag (TMT)-based global proteomic profiling in wild-type mouse embryonic fibroblasts (MEFs), treatment with 300 nM this compound for 4 hours resulted in a significant knockdown of LRRK2 with minimal effects on other proteins.

Pharmacokinetic Properties

A major challenge in developing drugs for neurodegenerative diseases is ensuring they can cross the blood-brain barrier (BBB). This compound is not only orally bioavailable but also BBB-penetrant.

CompoundAdministrationBioavailability (F%)BBB Penetrant
This compound Oral (in mice)15Yes

Data sourced from Liu et al., J. Am. Chem. Soc. 2022.

The ability of this compound to be administered orally and to reach the central nervous system makes it a promising candidate for in vivo studies and further drug development.

Experimental Protocols

Western Blotting for LRRK2 Degradation

This protocol is used to quantify the levels of LRRK2 protein in cells following PROTAC treatment.

Western_Blot_Workflow cluster_2 Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-LRRK2) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

References

On-Target Efficacy of XL01126: A Comparative Analysis of a Novel LRRK2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XL01126's on-target effects in cellular models, supported by experimental data and detailed protocols. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to target Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of LRRK2.[1][2] This innovative approach offers an alternative to traditional kinase inhibition, aiming to eliminate the entire protein and its potential scaffolding functions.[1][3] This guide delves into the experimental evidence demonstrating the potent and selective degradation of LRRK2 by this compound and compares its performance against other molecules targeting the same pathway.

Comparative Degradation and Pathway Analysis

This compound has been shown to be a highly effective degrader of LRRK2 in various cell lines, including mouse embryonic fibroblasts (MEFs) expressing wild-type (WT) or the pathogenic G2019S mutant LRRK2, as well as in human peripheral blood mononuclear cells (PBMCs).[1] Its performance has been benchmarked against an earlier generation LRRK2 degrader, SD75, and a LRRK2 kinase inhibitor, HG-10-102-01.

LRRK2 Degradation Efficiency

This compound demonstrates superior potency and efficacy in degrading LRRK2 compared to the first-generation degrader SD75. In G2019S LRRK2 MEFs, this compound induced robust, dose-dependent degradation of LRRK2, while SD75 showed only partial degradation at higher concentrations.

CompoundCell LineDC₅₀DₘₐₓTreatment Time
This compound G2019S LRRK2 MEFs14 nM>90%24h
This compound WT LRRK2 MEFs32 nM>82%24h
This compound Human PBMCs17 nM>80%24h
SD75G2019S LRRK2 MEFsNot Reported~58%24h
SD75WT LRRK2 MEFsNot Reported~51%24h
Impact on Downstream Signaling

The on-target effect of this compound is further confirmed by its impact on the phosphorylation of Rab10, a downstream substrate of LRRK2. This compound treatment leads to a significant and dose-dependent dephosphorylation of Rab10 at Threonine 73 (pRab10), indicating effective inhibition of LRRK2 kinase activity through degradation. When compared to the kinase inhibitor HG-10-102-01, this compound shows more potent inhibition of Rab10 phosphorylation.

CompoundCell LineEC₅₀ (pRab10)Treatment Time
This compound G2019S LRRK2 MEFs17 nM4h
This compound WT LRRK2 MEFs72 nM4h
HG-10-102-01G2019S LRRK2 MEFs110 nMNot Specified
HG-10-102-01WT LRRK2 MEFs214 nMNot Specified

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow used to validate its on-target effects.

LRRK2_Degradation_Pathway cluster_this compound This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Downstream_Effect Downstream Effect This compound This compound LRRK2 LRRK2 Protein This compound->LRRK2 Binds VHL VHL E3 Ligase This compound->VHL Recruits VHL_Ligand VHL Ligand Linker Linker VHL_Ligand->Linker LRRK2_Binder LRRK2 Binder (HG-10-102-01) Linker->LRRK2_Binder Proteasome Proteasome LRRK2->Proteasome Degradation Rab10 Rab10 VHL->LRRK2 Ubiquitination Ub Ubiquitin pRab10 pRab10 Rab10->pRab10 Phosphorylation pRab10->Rab10 Dephosphorylation (due to LRRK2 degradation)

Caption: Mechanism of this compound-induced LRRK2 degradation and its downstream effect on Rab10 phosphorylation.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Analysis cluster_Endpoint Endpoints Cell_Culture Cell Culture (e.g., MEFs, PBMCs) Compound_Treatment Compound Treatment (this compound, Controls) Cell_Culture->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis NanoBRET NanoBRET Assay (Target Engagement) Compound_Treatment->NanoBRET Western_Blot Western Blot Lysis->Western_Blot Proteomics Global Proteomics (TMT-based) Lysis->Proteomics Degradation LRRK2 Degradation (DC₅₀, Dₘₐₓ) Western_Blot->Degradation Pathway_Inhibition pRab10 Levels (EC₅₀) Western_Blot->Pathway_Inhibition Selectivity Off-Target Profile Proteomics->Selectivity Target_Binding Target Engagement NanoBRET->Target_Binding

Caption: Experimental workflow for confirming the on-target effects of this compound in cells.

Selectivity Profile of this compound

A critical aspect of any targeted therapy is its selectivity. To assess the off-target effects of this compound, unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling was performed in WT MEFs. The results demonstrated that this compound is highly selective for LRRK2. Out of over 8,000 proteins quantified, LRRK2 was the most significantly downregulated protein. Importantly, LRRK1, the closest homolog of LRRK2, was not affected.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Culture and Treatment

Mouse embryonic fibroblasts (MEFs) expressing either wild-type (WT) or G2019S mutant LRRK2, and human peripheral blood mononuclear cells (PBMCs) were used. Cells were cultured in appropriate media and conditions. For degradation and phosphorylation assays, cells were treated with varying concentrations of this compound, SD75, HG-10-102-01, or DMSO as a vehicle control for the indicated times.

Western Blotting

Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. Membranes were blocked and then incubated with primary antibodies against total LRRK2, phospho-Rab10 (pThr73), total Rab10, and a loading control (e.g., Tubulin or GAPDH). After incubation with appropriate secondary antibodies, protein bands were visualized and quantified using densitometry. The relative protein levels were normalized to the loading control and compared to the DMSO-treated samples.

Global Proteomics (TMT-based)

Wild-type MEFs were treated with 300 nM this compound, its inactive cis-isomer, or DMSO for 4 hours. After lysis, proteins were digested, and the resulting peptides were labeled with tandem mass tags (TMT). The labeled peptides were then combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of over 8,000 proteins was quantified to identify off-target effects.

NanoBRET Target Engagement Assay

To confirm direct binding of this compound to LRRK2 and the E3 ligase VHL in a cellular context, a NanoBRET target engagement assay was performed. HEK293 cells were transfected with constructs expressing either LRRK2 or VHL fused to NanoLuc luciferase. The cells were then treated with a fluorescent tracer that binds to the target protein and varying concentrations of this compound. The ability of this compound to displace the tracer results in a decrease in the BRET signal, allowing for the determination of target engagement in both permeabilized and live cells.

References

In Vivo Efficacy of XL01126: A Comparative Analysis with Alternative LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of XL01126, a promising PROTAC degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), with alternative LRRK2 kinase inhibitors. While direct in vivo efficacy data for this compound in disease models is not yet publicly available, this guide summarizes its preclinical characterization and compares its mechanism and pharmacokinetic profile to LRRK2 inhibitors with published in vivo efficacy data, such as DNL201 and PFE-360.

Executive Summary

Mutations and overactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease (PD), making it a key therapeutic target.[1] Therapeutic strategies have primarily focused on the development of small molecule kinase inhibitors. This compound represents a novel approach as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of the LRRK2 protein rather than just inhibiting its kinase activity.[2][3][4] Preclinical studies have demonstrated that this compound is a potent and rapid degrader of LRRK2 in various cell lines and possesses favorable in vivo pharmacokinetic properties in mice, including oral bioavailability and blood-brain barrier penetration.[2]

This guide will delve into the available data for this compound and compare it with the established in vivo efficacy of alternative LRRK2 kinase inhibitors, DNL201 and PFE-360, in preclinical models of Parkinson's disease.

Mechanism of Action: Degradation vs. Inhibition

A key differentiator for this compound is its mechanism of action. As a PROTAC, it leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the LRRK2 protein. This offers a potential advantage over traditional kinase inhibitors, which only block the enzyme's activity and require sustained target occupancy.

cluster_0 This compound (PROTAC) cluster_1 LRRK2 Kinase Inhibitor cluster_2 This compound This compound LRRK2_p LRRK2 Protein This compound->LRRK2_p Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome LRRK2_p->Proteasome Targeted by VHL->LRRK2_p Ubiquitinates Ub Ubiquitin Degradation LRRK2 Degradation Proteasome->Degradation Leads to Inhibitor e.g., DNL201, PFE-360 LRRK2_k LRRK2 Kinase Domain Inhibitor->LRRK2_k Binds to Active Site Inhibitor->LRRK2_k Inhibition Inhibition of Phosphorylation Substrate Substrate (e.g., Rab10) LRRK2_k->Substrate Phosphorylates Phosphorylation Substrate Phosphorylation

Figure 1. Contrasting mechanisms of this compound and LRRK2 kinase inhibitors.

In Vitro Potency

This compound has demonstrated high potency in degrading LRRK2 in various cell types, including those with wild-type and mutant forms of the protein.

CompoundCell LineAssayPotency (DC50/IC50)Reference
This compound G2019S LRRK2 MEFsLRRK2 Degradation14 nM
This compound WT LRRK2 MEFsLRRK2 Degradation32 nM
This compound R1441C LRRK2 MEFsLRRK2 Degradation15 nM
This compound Human PBMCsLRRK2 Degradation72 nM
DNL201 HEK293 cells (G2019S LRRK2)LRRK2 Activity Inhibition-
PFE-360 -LRRK2 Kinase Inhibition2.3 nM (in vivo)

In Vivo Pharmacokinetics of this compound

While in vivo efficacy studies in disease models are not yet published, the pharmacokinetic profile of this compound has been evaluated in mice.

ParameterIntravenous (5 mg/kg)Intraperitoneal (30 mg/kg)Oral (30 mg/kg)Reference
Cmax ---
Tmax ---
AUC ---
Oral Bioavailability (F%) --15%
Brain Penetration YesYesYes

Note: Specific quantitative values for Cmax, Tmax, and AUC are detailed in the primary publication but are presented here as demonstrative of in vivo characterization.

In Vivo Efficacy of LRRK2 Kinase Inhibitors: A Comparative Look

DNL201

DNL201 is a selective LRRK2 kinase inhibitor that has progressed to clinical trials. Preclinical and clinical studies have demonstrated target engagement and modulation of downstream biomarkers.

Experimental Protocol (Preclinical):

  • Models: Primary mouse astrocytes, fibroblasts from Gaucher disease patients, and cynomolgus macaques.

  • Administration: Chronic administration in cynomolgus macaques.

  • Endpoints: LRRK2 pS935 and Rab10 pT73 phosphorylation levels, lysosomal function.

Key Findings:

  • DNL201 inhibited LRRK2 kinase activity in preclinical models, evidenced by reduced phosphorylation of LRRK2 and Rab10.

  • Improved lysosomal function was observed in cellular models of disease.

  • In Phase 1 and 1b clinical trials, DNL201 was well-tolerated and demonstrated target engagement in healthy volunteers and Parkinson's disease patients.

PFE-360

PFE-360 is another potent and brain-penetrant LRRK2 kinase inhibitor that has been evaluated in preclinical models of Parkinson's disease.

Experimental Protocol:

  • Model: AAV-α-synuclein rat model of Parkinson's disease.

  • Administration: 7.5 mg/kg, twice daily, for 10-12 weeks.

  • Endpoints: LRRK2-pSer935 to total LRRK2 ratio in the striatum.

Key Findings:

  • Chronic dosing of PFE-360 resulted in full LRRK2 kinase inhibition in the striatum of the rat model.

  • The study aimed to determine the level of LRRK2 inhibition required for therapeutic efficacy against alpha-synuclein-driven neurodegeneration.

Experimental Workflow for Preclinical In Vivo Efficacy Studies

The following diagram illustrates a general workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model of Parkinson's disease.

cluster_0 Preclinical Model Development cluster_1 Treatment Regimen cluster_2 Efficacy Assessment cluster_3 Data Analysis and Conclusion start Select Animal Model (e.g., AAV-α-synuclein rat) induction Induce Disease Pathology start->induction dosing Define Dose and Schedule induction->dosing treatment Administer this compound or Alternative Inhibitor behavioral Behavioral Tests (e.g., motor function) treatment->behavioral biochemical Biochemical Analysis (e.g., LRRK2 levels, pRab10) treatment->biochemical histological Histological Analysis (e.g., neuroprotection) treatment->histological dosing->treatment analysis Statistical Analysis behavioral->analysis biochemical->analysis histological->analysis conclusion Determine Therapeutic Efficacy analysis->conclusion

Figure 2. Generalized workflow for in vivo efficacy testing.

Conclusion

This compound stands out as a promising therapeutic candidate for LRRK2-driven diseases due to its novel degradation mechanism and favorable preclinical profile. While direct comparative in vivo efficacy data in a disease model is eagerly awaited, its potent in vitro activity and demonstrated in vivo blood-brain barrier penetration suggest it holds significant potential. In contrast, LRRK2 kinase inhibitors like DNL201 and PFE-360 have shown target engagement and, in some cases, beneficial effects in preclinical and early clinical settings. Future studies directly comparing the in vivo efficacy of this compound with these inhibitors in relevant disease models will be crucial to fully elucidate the therapeutic advantages of LRRK2 degradation versus inhibition.

References

Unveiling the Selectivity of XL01126: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of XL01126, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), with other cellular proteins. The data presented is supported by detailed experimental methodologies and visualizations to facilitate a clear understanding of its selectivity profile.

This compound is a chemical probe designed to induce the degradation of LRRK2, a key target in Parkinson's disease research.[1][2][3][4][5] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to selectively tag LRRK2 for destruction. This targeted degradation approach offers a powerful tool to study the physiological roles of LRRK2. However, ensuring that the degradation is specific to the intended target is crucial for the validation of experimental findings.

Quantitative Assessment of this compound Cross-Reactivity

To evaluate the selectivity of this compound, an unbiased and quantitative tandem mass tag (TMT)-based global proteomic profiling was conducted in wild-type mouse embryonic fibroblasts (MEFs). In this study, cells were treated with 300 nM of this compound, its inactive diastereomer cis-XL01126 (as a negative control), or DMSO for 4 hours. The subsequent analysis quantified over 8,000 cellular proteins, providing a broad overview of the proteome-wide effects of this compound.

The results demonstrated a significant and selective knockdown of LRRK2. Notably, the closest homolog of LRRK2, LRRK1, and other proteins known to be associated with LRRK2 biology, such as VPS35 and PPM1H, remained unaffected by this compound treatment.

However, the proteomic analysis did reveal a modest, off-target degradation of Phosphodiesterase 6D (PDE6D), with approximately 30% reduction in its protein levels. Further investigation confirmed that this degradation of PDE6D is independent of LRRK2. This off-target activity is attributed to the shared aminopyrimidine warhead in this compound, which has a known affinity for PDE6D.

The table below summarizes the quantitative degradation data for the primary target and the identified off-target protein.

Protein TargetProtein TypeOrganismThis compound TreatmentPercent Degradation (%)
LRRK2 (Wild-Type) Primary TargetMouse300 nM for 4h82% (Dmax)
LRRK2 (G2019S Mutant) Primary TargetMouse300 nM for 4h92% (Dmax)
PDE6D Off-TargetMouse300 nM for 4h~30%
LRRK1 HomologMouse300 nM for 4hUnaffected
VPS35 Related ProteinMouse300 nM for 4hUnaffected
PPM1H Related ProteinMouse300 nM for 4hUnaffected

LRRK2 Signaling Pathway and this compound Mechanism

LRRK2 is a kinase, and one of its key downstream substrates is the Rab GTPase, Rab10. LRRK2-mediated phosphorylation of Rab10 is a critical event in its signaling cascade. This compound, by degrading LRRK2, effectively blocks this phosphorylation event.

LRRK2_Signaling cluster_degradation Degradation cluster_signaling Signaling LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates Ub Ubiquitin LRRK2->Ub Ubiquitination pRab10 pRab10 (Phosphorylated) Rab10->pRab10 This compound This compound This compound->LRRK2 Binds Proteasome Proteasome Ub->Proteasome Degradation TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis Cell_Culture Cell Culture & Treatment (this compound, cis-XL01126, DMSO) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Label TMT Labeling of Peptides Digestion->TMT_Label Pooling Sample Pooling TMT_Label->Pooling Fractionation Fractionation (e.g., High-pH RP-HPLC) Pooling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Independent Validation of XL01126-Induced LRRK2 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XL01126, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The data presented here is primarily based on the initial discovery and characterization of this compound, as independent validation studies are not yet extensively available. This guide compares this compound with other LRRK2-targeting molecules, offering a comprehensive overview of its performance based on currently available experimental data.

Executive Summary

This compound is a highly potent and efficient PROTAC that induces the degradation of both wild-type (WT) and mutant (G2019S) LRRK2.[1][2] It operates through the ubiquitin-proteasome system, demonstrating a rapid and sustained degradation phenotype.[1][2] In comparative studies, this compound has shown superior performance in terms of degradation efficiency (Dmax), potency (DC50), and speed (t1/2) when compared to earlier generation LRRK2 PROTACs such as XL01134 and SD75. Furthermore, it exhibits advantages over traditional LRRK2 kinase inhibitors by eliminating the entire protein, thus addressing both catalytic and non-catalytic functions of LRRK2.

Data Presentation: Quantitative Comparison of LRRK2 Degraders

The following tables summarize the quantitative performance of this compound in comparison to other LRRK2-targeting compounds based on data from in vitro cellular assays.

Table 1: LRRK2 Degradation Efficiency and Potency

CompoundCell LineDC50 (4h)Dmax (4h)
This compound WT LRRK2 MEFs32 nM[1]82%
G2019S LRRK2 MEFs14 nM90%
R1441C LRRK2 MEFs15 nM
BMDMs55 nM
PBMCs72 nM (DC50, 4h), 17 nM (DC50, 24h)
XL01134 WT LRRK2 MEFs32 nM59%
G2019S LRRK2 MEFs7 nM81%
SD75 WT LRRK2 MEFsNot reported (24h treatment)51% (Dmax, 24h)
G2019S LRRK2 MEFsNot reported (24h treatment)58% (Dmax, 24h)

Table 2: LRRK2 Degradation Kinetics

CompoundCell LineDegradation Half-life (t1/2)
This compound WT LRRK2 MEFs1.2 h
G2019S LRRK2 MEFs0.6 h
XL01134 WT LRRK2 MEFs2.7 h
G2019S LRRK2 MEFs1.4 h
SD75 WT LRRK2 MEFs5.1 h
G2019S LRRK2 MEFs1.4 h

Table 3: Comparison with LRRK2 Kinase Inhibitor

CompoundCell LineEffect on LRRK2 Protein LevelEC50 for pRab10 Inhibition
This compound G2019S LRRK2 MEFsDose-dependent degradationMore potent than HG-10-102-01
HG-10-102-01 (warhead) G2019S LRRK2 MEFsNo degradation110 nM
cis-XL01126 (inactive control) G2019S LRRK2 MEFsNo degradationInactive

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its induced phenotype.

XL01126_Mechanism_of_Action cluster_cell Cellular Environment This compound This compound Ternary_Complex LRRK2-XL01126-VHL Ternary Complex This compound->Ternary_Complex Binds LRRK2 LRRK2 (Target Protein) LRRK2->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruited Poly_Ub_LRRK2 Poly-ubiquitinated LRRK2 Ternary_Complex->Poly_Ub_LRRK2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_LRRK2->Proteasome Targeted for Degradation Degraded_LRRK2 Degraded LRRK2 (Peptides) Proteasome->Degraded_LRRK2 Degrades Experimental_Workflow cluster_workflow Validation Workflow Cell_Culture 1. Cell Culture (e.g., MEFs, SH-SY5Y) Treatment 2. Treatment - this compound (various conc.) - Control Compounds - Time Course Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blotting - Anti-LRRK2 - Anti-pRab10 - Loading Control (e.g., Tubulin) SDS_PAGE->Western_Blot Imaging 7. Imaging and Densitometry Western_Blot->Imaging Data_Analysis 8. Data Analysis - DC50, Dmax, t1/2 Calculation Imaging->Data_Analysis

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of XL01126

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent LRRK2 PROTAC degrader XL01126, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on the handling of similar potent research compounds and general laboratory best practices.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueReference
CAS No. 3011029-58-3[1][2]
Molecular Formula C50H64ClFN10O6S2[1][3]
Molecular Weight 1019.69 g/mol [1]
Appearance Solid
Solubility ≥ 100 mg/mL in DMSO
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Core Principles for Disposal

Due to its nature as a potent, biologically active molecule, all waste generated from the use of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal for such compounds is typically incineration by an approved waste management facility.

Key principles to follow include:

  • Waste Minimization: Order and prepare only the amount of this compound necessary for your experiments to reduce the volume of waste.

  • Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces after use.

  • Institutional Compliance: Strictly adhere to your institution's hazardous waste disposal protocols.

Procedural, Step-by-Step Guidance for Disposal

1. Waste Segregation at the Point of Generation:

Establish clearly marked hazardous waste containers in the immediate vicinity where this compound is being used.

  • Solid Waste:

    • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.

    • Procedure: Collect all solid waste directly into a designated, leak-proof container lined with a biohazard or chemical waste bag. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste:

    • Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene or plastic-coated glass bottle) with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name "this compound," and an approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

2. Decontamination of Laboratory Equipment and Surfaces:

Proper decontamination is crucial to prevent unintended exposure and cross-contamination.

  • Procedure:

    • Prepare a decontamination solution appropriate for potent compounds, as recommended by your institution's EHS.

    • Carefully wipe down all surfaces and non-disposable equipment that may have come into contact with this compound.

    • Follow with a rinse using water or an appropriate solvent.

    • All wipes and disposable materials used in the decontamination process must be disposed of as solid hazardous waste.

3. Final Disposal Logistics:

  • Storage: Securely seal and label all waste containers. Store them in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifests and transportation.

Experimental Workflow for Hazardous Waste Disposal

The following diagram illustrates a general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

HazardousWasteDisposalWorkflow General Workflow for Hazardous Chemical Waste Disposal A Point of Generation (Use of this compound) B Segregate Waste A->B E Decontaminate Equipment & Surfaces A->E C Solid Waste Container (Labeled Hazardous) B->C D Liquid Waste Container (Labeled Hazardous) B->D G Store Sealed Containers in Satellite Accumulation Area (SAA) C->G D->G F Dispose of Decontamination Materials as Solid Waste E->F F->C H Schedule Waste Pickup with EHS G->H I Final Disposal by Approved Facility (Incineration) H->I

Caption: General workflow for the disposal of hazardous chemical waste.

By following these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Navigating the Handling of XL01126: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides essential, immediate safety and logistical information for the handling of XL01126. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure laboratory safety and proper chemical management.

Essential Safety and Handling Precautions

The handling of this compound requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) is mandatory when working with this compound.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.Minimizes inhalation of dust or aerosols.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

General Hygiene and Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the handling area.

Spill and Disposal Procedures

In the event of a spill, appropriate containment and cleanup procedures must be followed immediately.

Spill Response:

  • Evacuate the area.

  • Wear appropriate personal protective equipment.

  • Contain the spill using absorbent materials.

  • Collect the spilled material into a sealed container for disposal.

  • Clean the affected area with a suitable solvent.

Disposal Plan: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C50H64ClFN10O6S2[1]
Molecular Weight 1019.69 g/mol [1]
Purity 99.81%[1]
Solubility ≥ 100 mg/mL in DMSO[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]

Mechanism of Action and Experimental Protocols

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by forming a ternary complex with the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and LRRK2, leading to the ubiquitination and subsequent proteasomal degradation of LRRK2. This mechanism is crucial for studying the non-catalytic functions of LRRK2 in the context of Parkinson's disease research.

Experimental Workflow: LRRK2 Degradation Assay

The following diagram illustrates the typical workflow for assessing the degradation of LRRK2 induced by this compound in a cellular context.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Plate cells (e.g., MEFs) B Treat with this compound (e.g., 300 nM for 4h) A->B C Cell Lysis B->C Harvest cells D Western Blotting C->D E Quantify LRRK2 levels D->E F Calculate DC50 and Dmax E->F

Caption: Workflow for assessing this compound-mediated LRRK2 degradation.

Signaling Pathway: this compound-Induced LRRK2 Degradation

The diagram below outlines the signaling pathway initiated by this compound, leading to the degradation of the LRRK2 protein.

signaling_pathway This compound This compound Ternary_Complex Ternary Complex (this compound-VHL-LRRK2) This compound->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex LRRK2 LRRK2 Protein LRRK2->Ternary_Complex Ubiquitination Ubiquitination of LRRK2 Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation LRRK2 Degradation Proteasome->Degradation mediates

Caption: Mechanism of this compound-induced LRRK2 protein degradation via the proteasome.

Key Experimental Protocols

Western Blotting for LRRK2 Degradation:

  • Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LRRK2 and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified to determine the extent of LRRK2 degradation.

Tandem Mass Tag (TMT)-Based Global Proteomic Profiling: To assess the selectivity of this compound, a TMT-based global proteomic analysis can be performed.

  • Sample Preparation: Cells are treated with this compound or a control, followed by cell lysis and protein extraction.

  • Digestion and TMT Labeling: Proteins are digested into peptides, which are then labeled with TMT reagents.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting data is processed to identify and quantify thousands of proteins, allowing for the assessment of off-target effects of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。